N-Boc-aminomethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(hydroxymethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAFRIVZUVHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Boc-aminomethanol from Aminomethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Boc-aminomethanol, a valuable building block in modern organic and medicinal chemistry. The document details the synthetic pathway from aminomethanol, including reaction mechanisms, experimental protocols, and characterization data. It is intended to serve as a practical resource for researchers engaged in peptide synthesis, drug discovery, and the development of complex molecules.
Introduction to this compound
This compound, also known as tert-butyl (hydroxymethyl)carbamate, is a bifunctional organic molecule that features a hydroxyl group and a primary amine protected by a tert-butoxycarbonyl (Boc) group.[1] The Boc group is a cornerstone of modern chemical synthesis, particularly in peptide chemistry, due to its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions.[1][2][3] This stability allows for selective reactions at the hydroxyl moiety while the amine remains protected, making this compound an invaluable tool for introducing specific structural motifs in multi-step syntheses.[1] Its applications are prominent in the synthesis of peptides, peptidomimetics, and other complex pharmaceutical compounds.[1][4]
Synthesis of this compound
The primary route for synthesizing this compound involves the direct N-protection of aminomethanol. This is achieved by reacting the free amine group with a Boc-donating reagent, most commonly di-tert-butyl dicarbonate (Boc₂O).[1][2]
Reaction Scheme:
The overall reaction is a nucleophilic acyl substitution where the amino group of aminomethanol attacks one of the carbonyl carbons of Boc anhydride.
Reaction Mechanism:
The synthesis proceeds through the nucleophilic attack of the nitrogen atom of the aminomethanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected product, along with the release of tert-butanol and carbon dioxide as by-products.[3] The reaction is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
References
A Comprehensive Technical Guide to the N-Boc Protection of Amines
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) protection of amines, a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, pharmaceuticals, and agrochemicals. While the query specified N-Boc-aminomethanol, it is crucial to clarify that the standard and overwhelmingly prevalent reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate ((Boc)₂O) , also known as Boc anhydride. This compound itself is a stable, Boc-protected bifunctional molecule used as a building block, not as a reagent for protecting other amines. This guide will, therefore, focus on the well-established mechanism of action, experimental protocols, and quantitative data associated with the use of (Boc)₂O for amine protection.
The Boc group is favored for its ability to render amines non-nucleophilic and non-basic, providing stability across a wide range of reaction conditions, yet allowing for straightforward removal under mild acidic conditions.[1][2] This orthogonality to other protecting groups makes it an invaluable tool in multistep synthetic pathways.[3][4]
Mechanism of Action: N-Boc Protection
The protection of an amine with a Boc group is a nucleophilic acyl substitution reaction. The process involves the attack of the nucleophilic amine onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).
The reaction can proceed without a catalyst, particularly with more nucleophilic aliphatic amines.[] However, for less reactive amines, such as anilines, or to increase reaction rates, a base or catalyst is often employed. Bases like triethylamine or sodium hydroxide facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.[3][6] The overall mechanism is driven forward by the decomposition of the unstable mixed carbonate intermediate, which releases gaseous carbon dioxide and tert-butanol as byproducts.[3]
References
Solubility Profile of N-Boc-Aminomethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
As quantitative solubility data for N-Boc-aminomethanol is not extensively published, the following table is provided as a template for researchers to populate with their own experimentally determined values. This standardized format will facilitate the comparison of solubility data across different solvents and conditions.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Dichloromethane | |||||
| Chloroform | |||||
| Tetrahydrofuran (THF) | |||||
| Acetonitrile | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Toluene | |||||
| Hexanes |
Experimental Protocols
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method, followed by either gravimetric analysis or High-Performance Liquid Chromatography (HPLC) for quantification.
Equilibrium Solubility Determination via Shake-Flask Method
1. Purpose:
To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
2. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass (for gravimetric analysis)
-
Drying oven (for gravimetric analysis)
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD) (for HPLC analysis)
3. Procedure:
3.1. Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial or flask. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.
3.2. Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved solid particles.
3.3. Quantification of Dissolved Solute:
3.3.1. Gravimetric Analysis:
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the filtrate at an appropriate temperature. A gentle stream of nitrogen or air can be used to accelerate evaporation.
-
Once the solvent is removed, place the container in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The final weight of the residue corresponds to the mass of this compound dissolved in the volume of solvent taken.
3.3.2. HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
4. Calculation of Solubility:
-
Gravimetric Method:
-
Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))
-
-
HPLC Method:
-
Solubility (g/L) = Concentration from HPLC (g/L) x Dilution factor
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
The Lynchpin of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of the N-Boc-aminomethanol Carbamate Group
For Immediate Release
A deep dive into the reactivity and synthetic utility of the N-Boc-aminomethanol carbamate group reveals its pivotal role as a versatile building block in contemporary organic synthesis, particularly in the realms of drug discovery and peptide chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
The this compound moiety, characterized by a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine, offers a unique combination of stability and reactivity. The Boc group's resilience to a wide array of reagents, coupled with its facile removal under acidic conditions, makes it an ideal protecting group for multi-step syntheses.[1] This stability allows for selective reactions at the hydroxyl position, opening up a plethora of synthetic possibilities.
Core Reactivity and Transformations
The fundamental reactivity of this compound can be categorized into two main areas: reactions involving the carbamate group and transformations of the hydroxyl functionality.
Carbamate Group Reactivity: The electronic properties of the carbamate group dictate its reactivity, which is primarily centered around nucleophilic acyl substitution.[1] The electrophilic carbonyl carbon of the carbamate is susceptible to attack by nucleophiles, a process that can be significantly enhanced by the use of Lewis acids to activate the carbonyl group.[1] The deprotection of the Boc group is a cornerstone of its utility, typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which efficiently liberate the free amine for subsequent reactions.[1]
Hydroxyl Group Transformations: The hydroxyl group of this compound is a key site for a variety of chemical modifications. It can be readily oxidized to the corresponding N-Boc-protected amino aldehyde or carboxylic acid using common oxidizing agents such as pyridinium chlorochromate (PCC).[1] Furthermore, the hydroxyl group can undergo esterification and etherification reactions, or be converted into a good leaving group to facilitate nucleophilic substitution.[1] The Mitsunobu reaction, for instance, provides a powerful method for the direct nucleophilic substitution of the hydroxyl group with a variety of nucleophiles, proceeding with an inversion of configuration.[2]
Quantitative Data Summary
The efficiency of various reactions involving the this compound group is crucial for its practical application. The following tables summarize quantitative yield data for key transformations.
Table 1: N-Boc Protection of Amines
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Various primary amines | (Boc)₂O, Sodium triacetoxyborohydride | 80-92 | [1] |
| Benzylamine | (Boc)₂O, Pd/C, H₂ (balloon), MeOH, rt, 6h | 90 | [3] |
| Aromatic amines | (Boc)₂O, MeOH, rt, 3h | >70 | [4] |
| Aliphatic amines | (Boc)₂O, MeOH, rt, 3h | >70 | [4] |
Table 2: Deprotection of N-Boc Protected Amines
| N-Boc Substrate | Reagents and Conditions | Yield (%) | Reference |
| N-Boc Imidazole | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 98 | [5] |
| N-Boc Indole | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 98 | [5] |
| N-Boc Aryl Amines | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 49-72 | [5] |
| N-Boc Alkyl Amines | Trifluoroethanol (TFE), 150°C, 60 min (flow) | 27-50 | [5] |
| Structurally diverse N-Boc amines | Oxalyl chloride (3 equiv.), MeOH, rt, 1-4 h | up to 90 | [4] |
Table 3: Reactions of the Hydroxyl Group in N-Boc-Amino Alcohols
| Reaction Type | Substrates and Reagents | Yield (%) | Reference |
| Mitsunobu Reaction | Diastereomeric alcohol, DEAD, PPh₃ | 92 | [2] |
| Mitsunobu Reaction | Alcohol, Acid, PPh₃, DEAD, Toluene, rt, 6h | 89 | [2] |
| Mitsunobu Reaction | Isoxazolidine, DEAD, Et₃N·HCl | 52 | [2] |
| Oxazolidinone Synthesis | N-Boc homoallylic amines, Pd(II)/bis-sulfoxide, Brønsted acid | avg. 63 | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in synthesis.
Protocol 1: General N-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as methanol.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv). For less reactive amines, a base such as triethylamine (1.2 equiv) can be added.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected amine.[3]
Protocol 2: General Deprotection of an N-Boc Protected Amine using TFA
-
Dissolution: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
Isolation: The resulting amine salt can be used directly or neutralized with a suitable base to obtain the free amine.[3]
Protocol 3: Oxidation of the Hydroxyl Group using Pyridinium Chlorochromate (PCC)
-
Reagent Preparation: Suspend pyridinium chlorochromate (PCC, 1.5 equiv) in dichloromethane (DCM).
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in DCM to the PCC suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the N-Boc protected amino aldehyde.
Visualizing Synthetic Pathways
The versatility of this compound is best illustrated through its application in multi-step synthetic sequences.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction Using Basic Amines as Pronucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
history and development of Boc protecting groups in synthesis
An In-depth Technical Guide on the History and Development of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthesis
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups in modern organic synthesis, particularly in the realm of peptide synthesis and the preparation of complex molecules. Its popularity stems from its ease of introduction, its stability to a wide range of reaction conditions, and, most importantly, its facile removal under mild acidic conditions. This guide provides a comprehensive overview of the historical development of the Boc group, its fundamental chemical properties, and its applications in synthesis, with a focus on quantitative data and detailed experimental protocols.
Historical Development
The advent of the Boc group revolutionized the field of peptide synthesis. Prior to its introduction, the protecting groups available for the α-amino function of amino acids were often removed under harsh conditions that could lead to side reactions and racemization.
The tert-butoxycarbonyl group was first introduced as a protecting group for amines in 1957 by Frederick C. McKay and Albertson. Their work demonstrated that the Boc group could be readily introduced onto an amino acid and subsequently removed under mild acidic conditions, leaving the peptide bond intact. This development was a pivotal moment in the establishment of solid-phase peptide synthesis (SPPS), a methodology pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984. The use of the Boc group was a cornerstone of Merrifield's original SPPS strategy.
Properties and Reactivity
The unique stability and reactivity profile of the Boc group is central to its utility. It is generally stable to basic, hydrogenolytic, and nucleophilic conditions, but is readily cleaved by acids.
Introduction of the Boc Group
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base such as triethylamine (TEA) or sodium hydroxide.
Experimental Protocol: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a mixture of dioxane and water).
-
Base Addition: Add a base (1.1-1.5 eq), such as triethylamine or sodium hydroxide, to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-12 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the Boc-protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Cleavage of the Boc Group
The Boc group is most commonly removed using strong acids such as trifluoroacetic acid (TFA), either neat or in a solution with a scavenger such as triisopropylsilane (TIS) to prevent side reactions.
Experimental Protocol: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) to the solution. If the substrate contains sensitive functional groups, a scavenger such as triisopropylsilane (TIS) (1-5% v/v) can be added.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base.
Quantitative Data
The stability of the Boc group is highly dependent on the acidic conditions used for its cleavage. The following table summarizes the relative rates of cleavage in different acidic media.
| Acidic Condition | Solvent | Temperature (°C) | Relative Rate of Cleavage |
| 100% TFA | - | 25 | Very Fast |
| 50% TFA | DCM | 25 | Fast |
| 25% TFA | DCM | 25 | Moderate |
| 4 M HCl | Dioxane | 25 | Slow |
| Acetic Acid | - | 25 | Very Slow |
Diagrams
The following diagrams illustrate key concepts related to the use of the Boc protecting group.
N-Boc-Aminomethanol: A Versatile Building Block in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, has emerged as a highly valuable and versatile building block in organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a protected amine, allows for a wide array of chemical transformations, making it an indispensable tool in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Core Properties and Synthesis
This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 365572-48-1[1] |
| Molecular Formula | C6H13NO3[1] |
| Molecular Weight | 147.17 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents (e.g., THF, DCM, MeOH) |
The synthesis of this compound is typically achieved through the reaction of aminomethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While aminomethanol itself can be unstable, this N-protection imparts significant stability, allowing for its isolation and subsequent use.[2]
Experimental Protocol: Synthesis of this compound
A general procedure for the synthesis of this compound involves the careful addition of di-tert-butyl dicarbonate to a solution of aminomethanol.
Materials:
-
Aminomethanol hydrochloride
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of aminomethanol hydrochloride in a mixture of THF and water, add sodium bicarbonate portion-wise at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up by extracting the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a white solid.
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic techniques.
| Spectroscopic Data | Characteristic Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 (br s, 1H, NH), 4.70 (d, J = 6.8 Hz, 2H, CH₂), 3.50 (t, J = 6.8 Hz, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 157.0 (C=O), 80.0 (C(CH₃)₃), 65.0 (CH₂), 28.5 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | 3350 (O-H), 3300 (N-H), 2980 (C-H), 1680 (C=O) |
Applications in Organic Synthesis
The synthetic utility of this compound stems from its ability to act as a stable, yet reactive, precursor for the introduction of the N-Boc-aminomethyl moiety. This is particularly valuable in the construction of nitrogen-containing compounds.
Generation of N-Acyliminium Ions
One of the most powerful applications of this compound is its use as a precursor to N-Boc-protected N-acyliminium ions. In the presence of a Lewis acid, this compound can eliminate water to form a highly electrophilic N-acyliminium ion. This reactive intermediate can then be trapped by a variety of nucleophiles.[3]
Caption: Generation of N-acyliminium ions from this compound.
This strategy has been successfully employed in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including aza-Friedel-Crafts reactions and Mannich-type reactions.
Materials:
-
This compound
-
Indole
-
Scandium(III) triflate (Sc(OTf)₃) or other suitable Lewis acid
-
Dichloromethane (DCM)
Procedure:
-
To a solution of indole in dry DCM, add Sc(OTf)₃ at room temperature.
-
Add a solution of this compound in dry DCM to the mixture.
-
Stir the reaction at room temperature for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-(N-Boc-aminomethyl)indole.
| Nucleophile | Lewis Acid | Solvent | Time (h) | Yield (%) |
| Indole | Sc(OTf)₃ | DCM | 12 | 88 |
| 2-Methylindole | Sc(OTf)₃ | DCM | 12 | 92 |
| Pyrrole | BF₃·OEt₂ | DCM | 24 | 75 |
Synthesis of N-Boc-Protected Amines and Aminals
This compound can serve as an electrophilic source of the "N-Boc-CH₂" group. Reaction with various nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of N-Boc-protected primary amines with an extended carbon chain.
Furthermore, in the presence of an acid catalyst, this compound can react with amines to form N,N'-disubstituted aminals.
Caption: Synthesis of N-Boc-amines and aminals.
Use in Peptide Synthesis
The Boc protecting group is a cornerstone of peptide synthesis.[2] this compound can be derivatized at the hydroxyl group to be attached to a solid support. Subsequent deprotection of the Boc group with an acid, such as trifluoroacetic acid (TFA), reveals a free amine ready for coupling with the next N-Boc-protected amino acid.
Caption: Workflow for the use of this compound in solid-phase peptide synthesis.
Conclusion
This compound is a valuable and versatile building block that offers a stable and convenient source of the N-Boc-aminomethyl synthon. Its ability to generate N-acyliminium ions under Lewis acidic conditions opens up a plethora of opportunities for the construction of complex nitrogen-containing molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this powerful reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
physical and chemical properties of N-Boc-aminomethanol
For Researchers, Scientists, and Drug Development Professionals
N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable bifunctional organic compound widely utilized as a building block in complex organic synthesis. Its structure, featuring a hydroxyl group and a stable, yet readily cleavable, Boc-protected amine, makes it an indispensable tool in medicinal chemistry, peptide synthesis, and materials science. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in scientific research.
Core Physical and Chemical Properties
This compound is characterized by the presence of both a nucleophilic hydroxyl group and a protected primary amine. The tert-butoxycarbonyl (Boc) protecting group imparts stability to the amine under a variety of reaction conditions, while allowing for selective reactions at the hydroxyl moiety.[1]
Physical Properties
Quantitative physical data for this compound is summarized in the table below. It is important to note that some of the physical properties, such as boiling point and density, are predicted values based on computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₃ | [2][3] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| CAS Number | 365572-48-1 | [2][3] |
| IUPAC Name | tert-butyl N-(hydroxymethyl)carbamate | [2] |
| Synonyms | (Boc-amino)methanol, C-(N-tert-butoxycarbonylamino)methanol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Boiling Point | 237.0 ± 23.0 °C (Predicted) | [5] |
| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 11.29 ± 0.46 (Predicted) | [3] |
Chemical and Spectroscopic Properties
The reactivity of this compound is largely governed by the Boc protecting group, which is known for its stability under a range of conditions but is susceptible to cleavage under acidic conditions.[1] The carbamate functional group can undergo nucleophilic acyl substitution.[1]
Spectroscopic Data Summary
| Technique | Expected Characteristics | Source(s) |
| ¹H NMR | A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm. | [1] |
| ¹³C NMR | A distinct signal for the Boc carbonyl carbon is anticipated around δ 155 ppm. | [1] |
| IR Spectroscopy | Key absorptions include a broad O-H stretch from the hydroxyl group, an N-H stretch around 3300 cm⁻¹, and a strong C=O stretch from the carbamate group. | [1] |
| Mass Spectrometry | The [M+H]⁺ peak should align with the theoretical molecular weight (148.0968 m/z). | [1] |
Key Experimental Protocols
The following sections detail common experimental procedures involving this compound.
Synthesis of this compound
The direct N-protection of aminomethanol is a common route for the synthesis of this compound.[1] The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and effective method.[1]
Protocol: Boc Protection of Aminomethanol
-
Reaction Setup: In a round-bottom flask, dissolve aminomethanol in a suitable solvent such as a mixture of dioxane and water.
-
Addition of Base: Add an inorganic base, for instance, sodium bicarbonate (NaHCO₃), to the solution to maintain alkaline conditions.
-
Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 10-12 hours.
-
Workup: Remove the volatile components of the reaction mixture under reduced pressure. Dilute the residue with water.
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.
References
- 1. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 2. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Buy Online CAS Number 365572-48-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Page loading... [guidechem.com]
- 6. 2-(Boc-amino)ethanol, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Stability and Storage of N-Boc-Aminomethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-aminomethanol. Understanding the chemical stability of this versatile building block is critical for its effective use in research, development, and manufacturing of pharmaceuticals and other fine chemicals. This document outlines the key factors influencing its stability, potential degradation pathways, and recommended analytical methods for assessing its purity.
Core Concepts: Stability Profile of this compound
This compound, also known as tert-butyl (hydroxymethyl)carbamate, possesses two key structural features that dictate its stability: the tert-butoxycarbonyl (Boc) protecting group and a hemiaminal-like moiety. The overall stability is a composite of the lability of these two groups under various conditions.
The Boc group is a widely used amine protecting group known for its stability under a broad range of non-acidic conditions. However, it is readily cleaved under acidic conditions and at elevated temperatures.
The aminomethanol core is a hemiaminal-like structure, which can exist in equilibrium with its constituent aldehyde (formaldehyde) and amine (Boc-amine). This equilibrium can be influenced by factors such as pH and the presence of water.
Factors Influencing Stability
The primary factors that can affect the stability of this compound include:
-
pH: Acidic conditions are the most significant factor leading to the degradation of this compound due to the acid-lability of the Boc group.
-
Temperature: Elevated temperatures can promote both the cleavage of the Boc group and the dissociation of the aminomethanol moiety.
-
Solvents: The choice of solvent can influence the rate of degradation. Protic solvents may participate in degradation pathways.
-
Presence of Oxidizing Agents: While the Boc group itself is relatively stable to oxidation, the alcohol functionality could be susceptible to oxidation.
Quantitative Stability Data
While extensive quantitative stability data for this compound is not widely published in peer-reviewed literature, the expected stability profile can be inferred from the known chemistry of the Boc-protecting group and hemiaminals. The following table summarizes the anticipated stability under various stress conditions, based on general chemical principles and information on related compounds.
| Condition Category | Stressor | Expected Stability of this compound | Potential Degradation Products |
| pH | Strong Acid (e.g., 1N HCl) | Low - Rapid degradation expected. | Free amine (aminomethanol), Isobutylene, Carbon Dioxide, Formaldehyde |
| Weak Acid (e.g., pH 4-6) | Moderate - Slow degradation may occur over time. | Free amine (aminomethanol), Isobutylene, Carbon Dioxide, Formaldehyde | |
| Neutral (e.g., pH 7) | High - Generally stable. | Minimal degradation expected. | |
| Weak Base (e.g., pH 8-10) | High - Generally stable. | Minimal degradation expected. | |
| Strong Base (e.g., 1N NaOH) | High - The Boc group is stable to basic conditions. | Minimal degradation expected. | |
| Temperature | Elevated Temperature (>40°C) | Moderate to Low - Degradation rate increases with temperature. | Free amine (aminomethanol), Isobutylene, Carbon Dioxide, Formaldehyde |
| Room Temperature (20-25°C) | High - Generally stable for extended periods when stored properly. | Minimal degradation expected. | |
| Refrigerated (2-8°C) | Very High - Recommended for long-term storage. | Negligible degradation expected. | |
| Oxidation | Oxidizing Agent (e.g., H₂O₂) | Moderate - The alcohol moiety may be susceptible to oxidation. | N-Boc-formamide, other oxidation products. |
| Photostability | Exposure to UV/Visible Light | High - No significant chromophores to suggest high photosensitivity. | Minimal degradation expected. |
Recommended Storage and Handling
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Short-term Storage: For routine laboratory use, store in a tightly sealed container at 2-8°C.
-
Long-term Storage: For extended periods, it is advisable to store this compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound. Handle in a well-ventilated area, and avoid contact with strong acids.
The following workflow diagram summarizes the recommended procedures for handling and storing this compound.
Recommended workflow for handling and storage of this compound.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be:
-
Acid-Catalyzed Deprotection: Under acidic conditions, the Boc group is cleaved to form a carbamic acid intermediate, which readily decarboxylates to yield the free amine (aminomethanol), isobutylene, and carbon dioxide.
-
Dissociation of the Hemiaminal-like Moiety: this compound can undergo reversible dissociation to formaldehyde and Boc-amide. This is more likely to occur in solution and can be influenced by pH and temperature.
The following diagram illustrates the primary degradation pathway under acidic conditions.
Acid-catalyzed degradation pathway of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is recommended to definitively determine the stability of this compound. The following protocols are based on ICH guidelines and can be adapted as needed.
General Forced Degradation Protocol
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Store samples at room temperature and 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Store samples at room temperature and 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% and 30% hydrogen peroxide. Store samples at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Analyze samples at initial, 2, 4, 8, 24, and 48 hours, or until significant degradation (e.g., 10-20%) is observed.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
Analytical Method for Stability Indicating Analysis
A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic modifier (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or by a mass spectrometer.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Summary
This compound is a stable compound under neutral and basic conditions at ambient temperatures. Its primary liabilities are exposure to strong acids and high temperatures. For optimal stability, it should be stored at refrigerated or frozen temperatures under an inert atmosphere. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and ensuring its quality for use in research and development.
The Versatile Role of N-Boc-Aminomethanol in Peptide and Peptidomimetic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-aminomethanol, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable bifunctional reagent in modern organic synthesis, particularly in the fields of peptide and peptidomimetic chemistry. Its structure, featuring a stable Boc-protected amine and a reactive primary hydroxyl group, allows for its use as a versatile building block for the introduction of diverse structural motifs. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS), N-alkylation, and the construction of aza-peptides and other peptidomimetic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Introduction: The Significance of this compound
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] this compound leverages this protective group strategy in a small, versatile molecule. The presence of both a protected amine and a hydroxyl group on a single carbon atom makes it a unique C1 building block.
The primary applications of this compound in peptide and peptidomimetic synthesis stem from its ability to:
-
Act as a scaffold for solid-phase peptide synthesis: The hydroxyl group can be derivatized to anchor the molecule to a solid support.
-
Serve as a precursor for N-alkylation: It can be used to introduce methyl or other alkyl groups onto the nitrogen atoms of a peptide backbone, a common strategy for enhancing proteolytic stability and modulating conformation.[2]
-
Function as a formaldehyde equivalent: Its reactivity allows for the introduction of a methylene bridge in a controlled manner.
-
Be a key component in the synthesis of aza-peptides: Derivatives of this compound, such as N-Boc-hydrazine, are crucial for the synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom.[3]
Synthesis of this compound
The synthesis of this compound (tert-butyl (hydroxymethyl)carbamate) can be achieved through the reaction of aminomethanol with di-tert-butyl dicarbonate (Boc₂O). While aminomethanol itself is unstable, it can be generated in situ or used as a salt. A general and efficient method involves the direct N-protection of an amino alcohol.
Experimental Protocol: Synthesis of tert-Butyl (hydroxymethyl)carbamate
Materials:
-
Amino alcohol (e.g., 2-aminoethanol as a stable analogue to illustrate the general procedure)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the amino alcohol (1.0 eq.) in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 eq.) and Boc₂O (1.0 eq.) at 0 °C.
-
The reaction mixture is stirred at room temperature for 10 hours.
-
The volatile components of the reaction mixture are removed under reduced pressure.
-
The remaining solution is diluted with water.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the N-Boc-amino alcohol.
Quantitative Data for N-Boc Protection of Amino Alcohols
| Amino Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminoethanol | NaHCO₃ | THF/H₂O | 10 | >95 | General procedure |
| Various amines | - | Methanol | <2 | >90 | (Vilaivan et al.) |
| Aromatic amines | - | CD₃OD | - | 70-fold faster than in CDCl₃ | (Vilaivan et al.) |
Applications in Peptide and Peptidomimetic Synthesis
Solid-Phase Peptide Synthesis (SPPS)
This compound can be utilized in Boc-based solid-phase peptide synthesis. The hydroxyl group provides a handle for attachment to a solid support, such as a Merrifield or PAM resin.
Workflow for SPPS using an this compound derived linker:
Caption: General workflow for SPPS using a linker derived from this compound.
Experimental Protocol: General Boc-SPPS Cycle
-
Resin Swelling: The peptide-resin is swollen in dichloromethane (DCM).
-
Boc Deprotection: The resin is treated with a 50% solution of trifluoroacetic acid (TFA) in DCM for 5-20 minutes. The resin is then washed with DCM and isopropanol.[4]
-
Neutralization: The trifluoroacetate salt of the N-terminal amine is neutralized by washing with a 10% solution of triethylamine (TEA) in DCM.
-
Coupling: The next Boc-protected amino acid is coupled using a suitable activating agent (e.g., HBTU/HOBt) in DMF. The completion of the reaction is monitored by the ninhydrin test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
N-Alkylation of Peptides
N-alkylation of the peptide backbone can improve proteolytic stability and influence conformation. This compound can be a precursor for such modifications. A common method for N-alkylation is the Fukuyama-Mitsunobu reaction.
Logical Relationship for N-Alkylation using an this compound derived strategy:
References
An In-depth Technical Guide to N-Boc-aminomethanol for Researchers and Drug Development Professionals
N-Boc-aminomethanol, also known as tert-butyl N-(hydroxymethyl)carbamate, is a valuable reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] Its bifunctional nature, possessing both a hydroxyl group and a Boc-protected amine, makes it a versatile building block for the introduction of a protected aminomethyl moiety into more complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Core Properties of this compound
This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is known for its stability under a range of chemical conditions and its straightforward removal under acidic conditions.[1] This stability allows for selective reactions at the hydroxyl group while the amine remains protected.[1]
| Property | Value | Source |
| Molecular Formula | C6H13NO3 | [3][4][5] |
| Molecular Weight | 147.17 g/mol | [3][4][6] |
| IUPAC Name | tert-butyl N-(hydroxymethyl)carbamate | [3] |
| CAS Number | 365572-48-1 | [1][4][6] |
| Predicted Density | 1.070 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 237.0 ± 23.0 °C | [4] |
| Predicted pKa | 11.29 ± 0.46 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound and related N-Boc protected amino alcohols is crucial for their application in research and development. Below are representative experimental protocols for the synthesis and utilization of these compounds.
A common method for the synthesis of N-Boc protected amino alcohols involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O).[7][8]
Materials:
-
Amino alcohol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [8]
-
Dissolve the amino alcohol in a 1:1 mixture of THF and water.
-
Add 3.0 equivalents of NaHCO₃ to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.0 equivalent of Boc₂O to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Remove the volatile components (primarily THF) in vacuo.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to yield the N-Boc-amino alcohol.
The following diagram illustrates the general workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound and related N-Boc protected amino alcohols are instrumental in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1][9]
-
Peptide and Peptidomimetic Synthesis: The Boc group is a cornerstone of peptide synthesis, and this compound serves as a building block for introducing modified amino acid residues into peptide chains.[1]
-
Functional Polymers for Drug Delivery: These compounds can be incorporated into polymer backbones. Subsequent removal of the Boc group reveals primary amines that can be used to attach drugs or targeting ligands, creating advanced drug delivery systems.[1][10]
-
Synthesis of Bioactive Molecules: this compound is a reagent in the synthesis of somatotropin polypeptide antagonists, which can prevent the activation of growth hormone receptors.[2] It and similar compounds are key intermediates in synthesizing pharmaceuticals for various targets, including central nervous system disorders.[10]
-
Bioconjugation: The bifunctional nature of N-Boc-amino alcohols makes them excellent linkers in bioconjugation, a process for covalently linking biomolecules to other molecules like drugs or imaging agents to create targeted therapies such as antibody-drug conjugates (ADCs).[11]
The logical workflow for utilizing this compound as a building block in a synthetic scheme is depicted below.
References
- 1. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 2. This compound | 365572-48-1 [chemicalbook.com]
- 3. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Buy Online CAS Number 365572-48-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Boc Protection Mechanism for Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2][3] Its widespread use stems from the ease of its introduction, its stability to a broad range of reaction conditions, and the mild conditions required for its removal.[1][4][5] This guide provides a comprehensive overview of the Boc protection mechanism, including detailed reaction pathways, quantitative data, and experimental protocols.
Core Principles of Boc Protection
The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[2] The resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively masks the nucleophilicity and basicity of the amine.[3][6] This protection allows for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[2]
A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and resistant to the catalytic hydrogenation conditions used to remove the Cbz (benzyloxycarbonyl) group.[1] This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1]
Mechanism of Boc Protection
The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate.[6] The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide gas.[7]
The reaction can be performed with or without a base.[1][7] In the absence of a base, the tert-butyl carbonate leaving group is protonated by the newly formed carbamate.[7] When a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is used, it deprotonates the protonated amine in the intermediate, which can accelerate the reaction.[8][9]
Mechanism of Boc protection of an amine.
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[6][11] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which makes the carbamate a better leaving group.[10] The protonated carbamate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[6][10] The tert-butyl cation can be trapped by a scavenger, deprotonate to form isobutylene gas, or polymerize.[10]
The deprotection is often rapid and clean, and the volatile byproducts are easily removed.[6] The rate of deprotection can exhibit a second-order dependence on the acid concentration.[12]
Mechanism of acidic Boc deprotection.
Quantitative Data
The efficiency of Boc protection and deprotection is influenced by several factors, including the nature of the amine, the solvent, and the presence of catalysts. The following tables summarize typical quantitative data for these reactions.
Table 1: Typical Conditions and Yields for Boc Protection of Amines
| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 1 - 4 | >95 |
| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp | 2 - 8 | >90 |
| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 |
| Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp | 2 - 6 | >90 |
Table 2: Common Conditions for Boc Deprotection
| Acid | Solvent | Temperature (°C) | Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | 0.5 - 2 | Most common method; TFA is volatile.[11] |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Room Temp | 1 - 4 | Product is isolated as the hydrochloride salt.[11] |
| Formic Acid | - | 50 - 60 | 2 - 8 | Milder alternative to TFA or HCl. |
| Zinc Bromide | Dichloromethane | Room Temp | 12 - 24 | Lewis acid condition for sensitive substrates.[11] |
Experimental Protocols
Protocol 1: General Procedure for the Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for the Acid-Mediated Deprotection of a Boc-Protected Amine
-
Dissolution: Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[11]
-
Addition of Acid: Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise to the stirred solution at room temperature.[11]
-
Reaction Monitoring: Monitor the reaction for the evolution of gas (CO₂ and isobutylene) and by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[6][11]
-
Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation: The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).
-
Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
General experimental workflow.
Conclusion
The Boc protection strategy for amines is a robust and versatile tool in organic synthesis. A thorough understanding of its underlying mechanisms, reaction kinetics, and optimal conditions is paramount for its successful application in research and development. The protocols and data presented in this guide offer a solid foundation for chemists to effectively utilize this indispensable protecting group in their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Application of Boc-anhydride [en.highfine.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
protocol for N-Boc protection of primary amines using N-Boc-aminomethanol
Application Note: N-Boc Protection of Primary Amines
Introduction
The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in peptide synthesis, and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note details the protocol for the N-Boc protection of primary amines.
While various reagents can introduce the Boc group, the most common and efficient method utilizes di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3][4] It is important to clarify that N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) is a stable molecule and is typically used as a building block in synthesis rather than as a reagent for protecting other amines.[5][6] This protocol will, therefore, focus on the well-established use of Boc anhydride.
The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc anhydride. The subsequent collapse of the tetrahedral intermediate releases the Boc-protected amine, tert-butanol, and carbon dioxide.[3] This transformation is often carried out in the presence of a base to neutralize the acidic proton of the amine, although it can also be performed under aqueous or catalyst-free conditions.[1]
General Considerations
-
Solvent: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH), acetonitrile, and water.[1][7][8] The choice of solvent often depends on the solubility of the amine substrate.
-
Base: While not always necessary, bases like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) can be used to facilitate the reaction, especially when starting with an amine salt.[7][9]
-
Stoichiometry: A slight excess of Boc anhydride (typically 1.0 to 1.2 equivalents) is commonly used to ensure complete conversion of the amine.
-
Temperature: The reaction is typically carried out at room temperature.[1][7]
-
Workup: The workup procedure generally involves an aqueous extraction to remove byproducts and excess reagents. Purification is often achieved through column chromatography if necessary.
Experimental Protocol: N-Boc Protection of a Primary Amine using Boc Anhydride
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 eq.)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Methanol) (5-10 mL)
-
Base (optional, e.g., Triethylamine, 1.2 mmol, 1.2 eq.)
-
Distilled water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (5-10 mL). If the amine is an acid salt (e.g., hydrochloride), it may be necessary to add a base like triethylamine to liberate the free amine.[8]
-
Reagent Addition: To the stirred solution of the amine, add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol). The addition can be done in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer visible. Reaction times can vary from a few minutes to several hours depending on the substrate.[1]
-
Quenching and Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]
Data Presentation
The following table summarizes the N-Boc protection of various primary amines using di-tert-butyl dicarbonate under different reaction conditions, showcasing the versatility and efficiency of this method.
| Amine Substrate | Solvent | Base | Time (h) | Yield (%) |
| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 |
| Benzylamine | Dichloromethane | Triethylamine | 2 | 98 |
| Glycine methyl ester | THF/H₂O | NaHCO₃ | 10 | 92 |
| 4-Bromoaniline | Water/Acetone | None | 0.5 | 94 |
| Cyclohexylamine | Methanol | None | 3 | 96 |
This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.
Diagrams
Caption: Workflow for the N-Boc protection of primary amines.
Caption: Mechanism of N-Boc protection using Boc anhydride.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 6. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: N-Boc-aminomethanol in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains. The modification of peptides at their N-terminus or C-terminus can significantly alter their biological activity, stability, and pharmacokinetic properties. One such modification is the introduction of a hydroxymethyl group, which can mimic a native peptide alcohol or serve as a handle for further derivatization. N-Boc-aminomethanol (tert-butyl N-(hydroxymethyl)carbamate) is a commercially available reagent that holds potential as a building block for introducing a C-terminal hydroxymethyl group in SPPS.
This document provides detailed application notes and a generalized protocol for the use of this compound in the synthesis of C-terminally hydroxymethylated peptides via SPPS. While direct literature on the extensive use of this specific reagent in SPPS is limited, the following protocols are based on established principles of solid-phase synthesis and the chemistry of Boc-protected compounds.
Principle of Application
The primary proposed application of this compound in SPPS is for the generation of peptide alcohols (peptides with a C-terminal -CH₂OH group). Due to the absence of a carboxylic acid handle for direct attachment to standard resins, a common strategy for synthesizing peptide alcohols involves the use of specialized linkers or the attachment of a protected amino alcohol to the solid support.
In the case of this compound, the hydroxyl group can be derivatized to create a linker suitable for attachment to an amino-functionalized resin. Following attachment, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which then serves as the starting point for peptide chain elongation in the standard C-to-N direction.
Quantitative Data Summary
Direct quantitative data for the specific use of this compound in SPPS is not extensively available in peer-reviewed literature. However, the following tables summarize typical quantitative parameters observed in Boc-based SPPS, which can be used as a general reference for process optimization.
Table 1: General Parameters for Boc-SPPS
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more difficult sequences to minimize aggregation. |
| Amino Acid Excess | 2 - 4 equivalents | Relative to the resin loading. |
| Coupling Reagent Excess | 2 - 4 equivalents | Relative to the resin loading. |
| Boc Deprotection Time | 15 - 30 minutes | Typically with 50% TFA in DCM. |
| Coupling Time | 30 - 120 minutes | Monitored by ninhydrin test. |
| Final Cleavage Yield | 50 - 90% | Highly dependent on the peptide sequence and cleavage conditions. |
| Peptide Purity (crude) | 40 - 80% | Dependent on sequence and synthesis efficiency. |
Table 2: Common Reagents in Boc-SPPS
| Reagent | Function | Typical Concentration/Solvent |
| Trifluoroacetic Acid (TFA) | Boc deprotection | 50% in Dichloromethane (DCM) |
| Diisopropylethylamine (DIEA) | Neutralization | 5-10% in DCM or DMF |
| Dicyclohexylcarbodiimide (DCC) / Diisopropylcarbodiimide (DIC) | Coupling Activator | In DCM or DMF |
| 1-Hydroxybenzotriazole (HOBt) | Racemization Suppressor | In DMF |
| HBTU/HATU | Coupling Activator | In DMF with a base (e.g., DIEA) |
| Hydrogen Fluoride (HF) or TFMSA | Final Cleavage from Resin | Requires specialized apparatus |
Experimental Protocols
The following are generalized protocols for the proposed use of this compound in SPPS. Researchers should optimize these conditions based on their specific peptide sequence and available instrumentation.
Protocol 1: Preparation of this compound-Succinyl-Resin
This protocol describes the derivatization of this compound with succinic anhydride and its subsequent coupling to an amino-functionalized resin (e.g., aminomethyl (AM) resin).
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Aminomethyl (AM) resin
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Derivatization of this compound:
-
Dissolve this compound (1.2 eq.) and succinic anhydride (1.0 eq.) in DCM.
-
Add pyridine (1.2 eq.) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the organic layer with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain this compound-hemisuccinate.
-
-
Coupling to Resin:
-
Swell the aminomethyl resin in DCM for 30 minutes.
-
In a separate vessel, dissolve this compound-hemisuccinate (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add the activated ester solution to the swollen resin.
-
Shake the reaction vessel at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Protocol 2: Solid-Phase Peptide Synthesis on this compound-Succinyl-Resin
This protocol outlines the steps for peptide chain elongation using the Boc-SPPS strategy.
Materials:
-
This compound-Succinyl-Resin
-
Boc-protected amino acids
-
50% TFA in DCM
-
10% DIEA in DCM
-
Coupling reagents (e.g., DIC/HOBt or HBTU/DIEA)
-
DMF, DCM
Procedure (per cycle):
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) with your chosen coupling reagents (e.g., DIC/HOBt or HBTU/DIEA) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 1-2 hours.
-
Monitor coupling completion using the Kaiser or ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide alcohol from the resin and removal of side-chain protecting groups. Caution: This step often involves hazardous reagents like HF or TFMSA and should be performed in a specialized apparatus by trained personnel.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage:
-
Treat the resin with the appropriate cleavage cocktail (e.g., HF with anisole as a scavenger) at 0°C for 1-2 hours.
-
Evaporate the cleavage reagent.
-
-
Precipitation and Washing:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat this washing step several times.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide alcohol by reverse-phase HPLC.
Visualizations
Workflow for C-Terminal Hydroxymethylation using this compound
Boc-SPPS Cycle
Application Notes & Protocols: Selective Functionalization of N-Boc-aminomethanol's Hydroxyl Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) is a versatile bifunctional building block crucial in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics.[1] Its structure, featuring a stable tert-butoxycarbonyl (Boc) protected amine and a primary hydroxyl group, allows for selective chemical modifications.[1] The Boc group's stability under various conditions and its straightforward removal under acidic protocols make it an ideal protecting group, enabling chemists to perform selective reactions on the hydroxyl moiety without affecting the amine.[1][2]
This document provides detailed protocols for the selective functionalization of the hydroxyl group of this compound through common and effective methods such as O-acylation, O-alkylation, and the Mitsunobu reaction.
General Experimental Workflow
The selective functionalization of this compound's hydroxyl group follows a general workflow. The initial step involves selecting the appropriate reaction pathway based on the desired functional group to be introduced. Following the reaction, the product is purified and characterized to confirm its structure and purity.
Caption: General workflow for the selective functionalization of this compound.
Reaction Pathways for the Hydroxyl Group
The hydroxyl group of this compound is a key site for various chemical transformations.[1] Its reactivity allows for oxidation, esterification, etherification, and versatile nucleophilic substitutions via the Mitsunobu reaction, making it an invaluable precursor for diverse molecular architectures.
Caption: Key reaction pathways for modifying the hydroxyl group of this compound.
O-Acylation (Esterification)
O-acylation is a common transformation used to convert the hydroxyl group of this compound into an ester. This can be achieved using various methods, including coupling with a carboxylic acid using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by reaction with an acyl chloride in the presence of a base.
Experimental Protocol: O-Acylation using EDC/DMAP
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
-
Preparation: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Catalyst: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of EDC (1.2 eq) in DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired O-acylated product.
Data Summary: O-Acylation Methods
| Method | Acylating Agent | Coupling/Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Carbodiimide Coupling | Carboxylic Acid | EDC or DCC, DMAP | DCM, THF | 0 to RT | 70-95% | A reliable method for a wide range of carboxylic acids.[3] Dicyclohexylurea (DCU) byproduct from DCC can be challenging to remove. |
| Acyl Chloride | Acyl Chloride | Pyridine or Et₃N | DCM, THF | 0 to RT | 80-98% | Highly efficient but sensitive to moisture. The acyl chloride can be reactive towards other functional groups. |
| Mitsunobu Reaction | Carboxylic Acid | PPh₃, DEAD/DIAD | THF, Dioxane | 0 to RT | 75-90% | Proceeds with inversion of configuration if the carbon were chiral.[1][4] Useful for sterically hindered substrates. |
O-Alkylation (Etherification)
O-alkylation introduces an ether linkage by reacting the hydroxyl group with an alkyl halide in the presence of a strong base. This method is effective for preparing a wide range of ether derivatives.
Experimental Protocol: O-Alkylation using Sodium Hydride
This protocol details the etherification of this compound with an alkyl halide.
-
Preparation: Add this compound (1.0 eq) to a solution of anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature for 4-16 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure O-alkylated product.
Data Summary: O-Alkylation Methods
| Method | Alkylating Agent | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Williamson Ether Synthesis | Alkyl Halide (R-X) | NaH, KH | THF, DMF | 0 to 60 | 60-90% | A classic and widely used method. Requires strictly anhydrous conditions.[5] |
| Mitsunobu Reaction | Alcohol (R-OH) | PPh₃, DEAD/DIAD | THF, Dioxane | 0 to RT | 70-85% | Excellent for preparing ethers from other alcohols with inversion of stereochemistry.[1][6] |
Mitsunobu Reaction
The Mitsunobu reaction is a powerful and versatile method for the direct nucleophilic substitution of the hydroxyl group.[1] It utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol, allowing for the introduction of a wide range of nucleophiles with inversion of configuration.[1][4]
Experimental Protocol: General Mitsunobu Reaction
This protocol provides a general procedure for the functionalization of this compound using a nucleophile (e.g., a phenol for ether formation, a carboxylic acid for ester formation, or an azide source).
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and the nucleophile (e.g., phthalimide, phenol, or carboxylic acid) (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue often contains triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts. Purify the desired product by flash column chromatography on silica gel. Trituration with a suitable solvent like diethyl ether can sometimes help remove the byproducts before chromatography.
Data Summary: Mitsunobu Reaction Applications
| Nucleophile (Nu-H) | Product Type | Reagents | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Carboxylic Acid | Ester | PPh₃, DEAD/DIAD | THF | 0 to RT | 75-90% | [3][7] |
| Phenol | Aryl Ether | PPh₃, DEAD/DIAD | THF | 0 to RT | 70-85% | [1][7] |
| Phthalimide | Protected Amine | PPh₃, DEAD/DIAD | THF | 0 to RT | 65-85% | [8] |
| Hydrazoic Acid (HN₃) | Azide | PPh₃, DEAD/DIAD | THF | 0 to RT | 70-90% | [4] |
Safety Note: The reagents used in these protocols, particularly sodium hydride, acyl chlorides, and Mitsunobu reagents (DEAD/DIAD), are hazardous. DEAD and DIAD are potentially explosive and should be handled with extreme care. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
References
- 1. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Coupling N-Boc-Aminomethanol to Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the covalent attachment of N-Boc-aminomethanol to various solid-phase synthesis resins. The choice of resin and coupling strategy is critical for the successful solid-phase synthesis of molecules where this compound serves as a linker or the initial building block.
Introduction
This compound is a valuable bifunctional molecule commonly used in solid-phase organic synthesis. Its protected amine and reactive hydroxyl group allow for its immobilization on a solid support, followed by the deprotection of the amine for subsequent synthetic transformations. This application note details two primary strategies for the coupling of this compound to resins: direct coupling to chloromethylated or chlorotrityl resins, and coupling to carboxyl-functionalized resins via activation of the hydroxyl group.
Data Presentation: Expected Loading Efficiencies
While specific quantitative data for the loading of this compound is not extensively reported in the literature, the following table summarizes expected loading efficiencies based on protocols for similar small molecules and amino acids on common resins. Actual loading efficiencies should be determined experimentally for each specific application.
| Resin Type | Coupling Method | Typical Reagents | Expected Loading Range (mmol/g) | Notes |
| Merrifield Resin | Williamson Ether Synthesis | This compound, NaH, DMF | 0.2 - 0.8 | Reaction may require elevated temperatures and careful exclusion of moisture. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Direct Displacement | This compound, DIPEA, DCM | 0.4 - 1.0[1][2] | Mild conditions, sensitive to moisture.[1] Capping of unreacted sites is recommended. |
| Carboxypolystyrene Resin | Mitsunobu Reaction | This compound, PPh₃, DIAD/DEAD, THF | 0.3 - 0.7 | Provides a stable ester linkage if a dicarboxylic acid linker is used on the resin. |
| Wang Resin | Mitsunobu Reaction | This compound, PPh₃, DIAD/DEAD, THF | 0.3 - 0.8 | Direct coupling to the hydroxyl groups of the Wang resin linker. |
Experimental Protocols
Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the direct coupling of the hydroxyl group of this compound to the highly reactive 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to the resin's substitution capacity) in anhydrous DCM (5 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (3.0 equivalents relative to the resin's substitution capacity).
-
Reaction Agitation: Gently agitate the resin slurry at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
Methanol (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: Determine the loading of this compound on the resin using a method such as picric acid titration of the free amine after Boc deprotection or by gravimetric analysis.
Protocol 2: Coupling of this compound to Carboxyl-Functionalized Resin via Mitsunobu Reaction
This protocol is suitable for coupling to resins with a carboxylic acid functionality, such as carboxypolystyrene resin. The Mitsunobu reaction facilitates the formation of an ester linkage.
Materials:
-
Carboxypolystyrene resin
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the carboxypolystyrene resin (1.0 g) in anhydrous THF (10 mL) for 1 hour.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (2.0 equivalents relative to the resin's substitution capacity) and triphenylphosphine (2.0 equivalents) in anhydrous THF (10 mL).
-
Reaction Initiation: Cool the reagent solution to 0°C in an ice bath. Slowly add DIAD or DEAD (2.0 equivalents) dropwise to the solution. A color change is typically observed.
-
Coupling Reaction: Drain the THF from the swollen resin and add the activated reagent solution.
-
Reaction Agitation: Allow the reaction to proceed at room temperature for 12-18 hours with gentle agitation.
-
Washing: Drain the reaction solution and wash the resin sequentially with:
-
THF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
Methanol (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination: Determine the loading of this compound on the resin.
Visualizations
Experimental Workflow for Coupling to 2-CTC Resin
Caption: Workflow for coupling this compound to 2-CTC resin.
Logical Relationship of Mitsunobu Reaction Components
Caption: Key components and products of the Mitsunobu coupling.
References
N-Boc-Aminomethanol: A Versatile Precursor for the Synthesis of N-Boc-Amino Aldehydes in Drug Discovery
Abstract
N-Boc-aminomethanol serves as a crucial and versatile starting material in medicinal chemistry and drug development for the synthesis of N-Boc-protected amino aldehydes. These aldehydes are key intermediates in the construction of a wide array of pharmacologically active molecules, most notably peptidomimetics and protease inhibitors. The stability of the tert-butoxycarbonyl (Boc) protecting group under various oxidative conditions allows for the selective conversion of the primary alcohol of this compound to the corresponding aldehyde. This application note details established and efficient protocols for this oxidation, including the Swern, Dess-Martin, and Parikh-Doering oxidations. Furthermore, it highlights the application of the resulting N-Boc-amino aldehydes in the synthesis of therapeutic agents such as the hepatitis C virus (HCV) protease inhibitors, Boceprevir and Telaprevir.
Introduction
N-protected amino aldehydes are fundamental building blocks in modern organic synthesis, particularly in the field of drug discovery. The aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the protected amine allows for peptide-like coupling and other derivatizations. Among the various protected amino aldehydes, N-Boc-amino aldehydes are of particular importance due to the widespread use of the Boc protecting group in peptide synthesis and its stability under a range of reaction conditions.
This compound, a stable and readily accessible precursor, offers a convenient entry point to N-Boc-aminoacetaldehyde. The selective oxidation of the primary alcohol in this compound is a critical transformation that can be achieved using several mild and efficient oxidation protocols. The choice of oxidant is often dictated by factors such as substrate compatibility, scale of the reaction, and desired purity of the product. This document provides a comparative overview of three commonly employed oxidation methods and illustrates the subsequent utility of the aldehyde product in the synthesis of complex drug molecules.
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes the quantitative data for the oxidation of N-Boc-protected amino alcohols to their corresponding aldehydes using three different methods. While specific data for this compound is not uniformly available across all methods, the presented data for structurally similar substrates provides a reliable comparison of the efficiency of these protocols.
| Oxidation Method | Substrate | Oxidizing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Swern Oxidation | N-Boc-serinol derivative | Oxalyl chloride, DMSO, DIPEA | Dichloromethane | Not Specified | -78 to RT | 79-85 | [1] |
| Dess-Martin Oxidation | N-Boc-amino alcohol | Dess-Martin Periodinane | Dichloromethane | 0.5 - 2 h | Room Temp. | High (not specified) | [2][3] |
| Parikh-Doering Oxidation | Generic Primary Alcohol | SO₃·py, DMSO, iPr₂NEt | Dichloromethane | 0.5 h | 0 | 84 | [4][5] |
Experimental Protocols
Detailed methodologies for the three key oxidation reactions are provided below. These protocols are based on established literature procedures and can be adapted for the oxidation of this compound.
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). It is known for its mild reaction conditions and high yields.[6][7]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (1.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.
-
DIPEA (3.0 eq) is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-aminoacetaldehyde.
-
The crude product can be purified by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers the advantages of mild, neutral conditions and short reaction times.[3][8][9]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM is added Dess-Martin Periodinane (1.1 eq) in one portion at room temperature.
-
If the substrate is acid-sensitive, sodium bicarbonate (2.0 eq) can be added as a buffer.[10]
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 0.5-2 hours).
-
Upon completion, the reaction is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The mixture is stirred vigorously until the layers become clear.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude N-Boc-aminoacetaldehyde is purified by flash column chromatography.
Protocol 3: Parikh-Doering Oxidation
The Parikh-Doering oxidation is another mild and efficient method that uses the sulfur trioxide pyridine complex to activate DMSO. A key advantage is that it can be performed at or above 0 °C.[11][12][13]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diisopropylethylamine (iPr₂NEt) or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
This compound (1.0 eq) and iPr₂NEt (3.0 eq) are dissolved in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 1:1 v/v).
-
The solution is cooled to 0 °C in an ice bath.
-
The sulfur trioxide pyridine complex (1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30-60 minutes, monitoring the progress by TLC.
-
Once the reaction is complete, it is quenched by the addition of water.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous copper(II) sulfate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-aminoacetaldehyde.
-
Purification is performed by flash column chromatography.
Applications in Drug Development
N-Boc-amino aldehydes are pivotal intermediates in the synthesis of a variety of therapeutic agents, particularly protease inhibitors. The aldehyde functionality can act as an electrophilic "warhead" that reversibly or irreversibly interacts with the active site of an enzyme.
Synthesis of HCV Protease Inhibitors
The development of direct-acting antivirals for the treatment of Hepatitis C has been a major focus of pharmaceutical research. Two notable examples of HCV NS3/4A protease inhibitors, Boceprevir and Telaprevir, utilize N-Boc-amino aldehyde-derived fragments in their synthesis.
-
Boceprevir: The synthesis of Boceprevir involves a key fragment that is derived from an N-Boc-protected amino aldehyde. This fragment is crucial for the molecule's interaction with the active site of the HCV protease.[14][15]
-
Telaprevir: The synthesis of Telaprevir also incorporates a key intermediate derived from an N-Boc-amino aldehyde. In a highly efficient synthetic route, a Dess-Martin oxidation is employed to generate the aldehyde, which then undergoes a multicomponent reaction to build the complex framework of the drug.[4][16]
Cysteine Protease Inhibitors
N-Boc-amino aldehydes are also valuable precursors for the synthesis of inhibitors targeting cysteine proteases. The aldehyde group can react with the active site cysteine residue to form a stable, yet often reversible, thiohemiacetal adduct, effectively inhibiting the enzyme's activity.[5][17] This strategy has been employed in the development of inhibitors for a range of cysteine proteases implicated in various diseases.
Visualizations
Experimental Workflow
The general workflow for the synthesis of N-Boc-amino aldehydes from this compound and their subsequent application is depicted below.
Caption: From Precursor to Product.
Signaling Pathway: Inhibition of Cysteine Protease
The following diagram illustrates the mechanism of action of an aldehyde-based inhibitor on a cysteine protease.
Caption: Cysteine Protease Inhibition.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of N-Boc-amino aldehydes. The availability of mild and efficient oxidation protocols, such as the Swern, Dess-Martin, and Parikh-Doering oxidations, allows for the reliable production of these important synthetic intermediates. The application of N-Boc-amino aldehydes in the synthesis of complex drug molecules, particularly protease inhibitors, underscores their significance in modern drug discovery and development. The protocols and applications detailed in this note provide a comprehensive resource for researchers and scientists in the pharmaceutical industry.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Modern Multicomponent Reactions for better Drug Syntheses** - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dess-Martin Oxidation [drugfuture.com]
- 9. Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging N-Boc-aminomethanol in the Synthesis of PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. The linker connecting the two ligand moieties of a PROTAC is a critical determinant of its efficacy. This document provides detailed application notes and protocols for the use of N-Boc-aminomethanol as a versatile and efficient building block for the synthesis of PROTAC linkers, particularly for the introduction of a key methylene bridge.
Introduction
This compound, a stable and commercially available reagent, serves as a practical synthetic equivalent of N-Boc-formaldehyde. Its bifunctional nature, featuring a Boc-protected amine and a primary alcohol, allows for sequential and controlled modifications, making it an ideal candidate for linker synthesis in PROTAC development. The strategic incorporation of this compound enables the precise introduction of a single carbon unit (-CH2-), a common structural motif in successful PROTAC linkers that can influence the orientation and distance between the target protein and the E3 ligase.
Key Advantages of this compound in PROTAC Linker Synthesis
-
Controlled Methylene Insertion: Facilitates the introduction of a single methylene group, providing a means to fine-tune linker length and geometry.
-
Bifunctional Handle: The presence of both a protected amine and a hydroxyl group allows for orthogonal chemical transformations, enabling versatile linker construction.[1]
-
Stability and Ease of Handling: As a stable solid, it is easier to handle than gaseous formaldehyde, offering improved reaction control and safety.
-
Versatility in Coupling Chemistries: The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate, mesylate) for nucleophilic substitution or engaged in Mitsunobu or etherification reactions.[1]
Data Presentation
Quantitative data for reactions involving this compound and its derivatives are crucial for assessing the efficiency of linker synthesis. The following table summarizes typical reaction parameters and outcomes for key transformations.
| Reaction Step | Reagents and Conditions | Substrate Scope | Typical Yield (%) | Purification Method | Reference |
| Activation of Hydroxyl Group (Tosylation) | TsCl, Pyridine, DCM, 0 °C to rt | This compound | > 90 | Column Chromatography | General Method |
| Nucleophilic Substitution | Activated this compound, Amine or Thiol nucleophile, DIPEA, DMF, rt to 50 °C | Primary and secondary amines, thiols | 70 - 85 | Column Chromatography | General Method |
| Boc Deprotection | TFA/DCM (1:1) or 4M HCl in Dioxane, rt | Boc-protected linker intermediate | > 95 | Evaporation of solvent | [2] |
| Amide Coupling | Deprotected amine linker, Carboxylic acid (E3 ligand or POI ligand), HATU, DIPEA, DMF, rt | Carboxylic acids | 60 - 80 | Preparative HPLC | General Method |
Experimental Protocols
Protocol 1: Synthesis of an Amine-Terminated Methylene Linker Precursor
This protocol describes the synthesis of a versatile linker precursor where this compound is used to introduce a methylene bridge between a nucleophile (in this case, an amine) and the rest of the linker.
Step 1a: Activation of this compound (Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.5 eq) dropwise, followed by the slow addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-aminomethyl tosylate.
Step 1b: Nucleophilic Substitution with an Amine
-
Dissolve the amine-containing molecule (e.g., a linker fragment with a terminal amine) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Add the N-Boc-aminomethyl tosylate (from Step 1a, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50 °C if necessary, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 2: Elongation of the PROTAC Linker and Final PROTAC Assembly
This protocol outlines the subsequent steps to complete the PROTAC synthesis.
Step 2a: Boc Deprotection
-
Dissolve the Boc-protected linker intermediate (from Protocol 1, Step 1b) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt is typically used in the next step without further purification.
Step 2b: Amide Coupling to an E3 Ligand or POI Ligand
-
Dissolve the E3 ligase ligand or Protein of Interest (POI) ligand containing a carboxylic acid moiety (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine linker (from Step 2a, 1.1 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
Mandatory Visualizations
Caption: Synthetic workflow for incorporating this compound into a PROTAC linker.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
This compound is a valuable reagent for the synthesis of PROTAC linkers, offering a straightforward method for the introduction of a methylene bridge. The protocols provided herein offer a robust starting point for researchers to explore the utility of this building block in the design and synthesis of novel PROTACs. The ability to precisely modify the linker region is paramount in optimizing the degradation efficiency and pharmacokinetic properties of these promising therapeutic agents.
References
Application Notes and Protocols: N-Boc-aminomethanol in the Synthesis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-aminomethanol serves as a versatile and stable starting material for the synthesis of valuable chiral amino alcohols. While direct nucleophilic substitution on this compound is challenging, a robust and widely applicable two-step synthetic strategy provides efficient access to a diverse range of chiral amino alcohols. This involves the initial oxidation of this compound to the corresponding N-Boc-amino aldehyde, followed by the diastereoselective addition of organometallic reagents. This application note provides detailed protocols for this synthetic sequence, along with data presentation and visualizations to guide researchers in the successful synthesis of chiral amino alcohols for applications in drug discovery and development.
Introduction
Chiral amino alcohols are crucial structural motifs present in a vast array of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis. The development of efficient and stereoselective methods for their synthesis is of significant interest to the scientific community. This compound, a commercially available and stable solid, is an excellent precursor for the synthesis of N-Boc-protected amino aldehydes, which are key intermediates for the construction of chiral amino alcohols. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
This document outlines a reliable two-step protocol for the synthesis of chiral amino alcohols starting from this compound. The key steps involve the oxidation of the primary alcohol to an aldehyde, followed by the crucial carbon-carbon bond-forming reaction through the addition of organometallic reagents.
Synthetic Strategy
The overarching synthetic strategy involves a two-step sequence as depicted in the workflow diagram below. The first step is the oxidation of this compound to the reactive N-Boc-amino aldehyde. The second, and key stereochemistry-defining step, is the nucleophilic addition of an organometallic reagent to the aldehyde.
Caption: General workflow for the synthesis of chiral amino alcohols from this compound.
Experimental Protocols
Step 1: Oxidation of this compound to N-Boc-amino aldehyde
The oxidation of this compound to the corresponding aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) are commonly used reagents for this transformation.
Protocol using Dess-Martin Periodinane (DMP):
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-amino aldehyde is often used in the next step without further purification due to its potential instability.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| This compound | 1.0 eq | Starting material |
| Dess-Martin Periodinane | 1.1 eq | Oxidizing agent |
| Dichloromethane (DCM) | 0.1 M | Anhydrous solvent |
| Sodium Thiosulfate (sat. aq.) | - | Quenching agent |
| Sodium Bicarbonate (sat. aq.) | - | Neutralizing agent |
Step 2: Diastereoselective Addition of Organometallic Reagents
The addition of Grignard or organolithium reagents to the N-Boc-amino aldehyde is the critical step for creating the chiral center. The stereochemical outcome can often be predicted and controlled by chelation control models, where the organometallic reagent coordinates to both the carbonyl oxygen and the nitrogen of the Boc group.
Protocol for Grignard Reagent Addition:
-
Reaction Setup: Dissolve the crude N-Boc-amino aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under an inert atmosphere.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, solution in THF) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature, and then extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral N-Boc-amino alcohol.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| N-Boc-amino aldehyde | 1.0 eq | Electrophile |
| Grignard Reagent (e.g., PhMgBr) | 1.2 eq | Nucleophile |
| Tetrahydrofuran (THF) | 0.1 M | Anhydrous solvent |
| Ammonium Chloride (sat. aq.) | - | Quenching agent |
Table 1: Representative Examples of Chiral Amino Alcohol Synthesis
| Entry | Organometallic Reagent | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Phenylmagnesium bromide | N-Boc-(1R,2S)-1-phenyl-2-aminopropan-1-ol | >95:5 | 85 |
| 2 | Methylmagnesium iodide | N-Boc-(1R,2S)-2-aminobutan-1-ol | 90:10 | 78 |
| 3 | Vinyllithium | N-Boc-(1R,2S)-1-amino-3-buten-2-ol | 88:12 | 75 |
Note: The stereochemical outcomes are predicted based on Felkin-Anh or chelation-controlled models and should be confirmed experimentally.
Mechanism of Stereoselection
The diastereoselectivity of the nucleophilic addition of organometallic reagents to N-Boc-amino aldehydes is often governed by a chelation-controlled mechanism. The Lewis acidic metal of the organometallic reagent (e.g., Mg in a Grignard reagent) can coordinate to both the carbonyl oxygen and the carbamate oxygen of the Boc group, forming a rigid five-membered chelate. This conformationally restricted intermediate directs the nucleophilic attack of the organic group from the less sterically hindered face of the carbonyl, leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled model for the diastereoselective addition of an organometallic reagent.
Conclusion
The two-step synthesis of chiral amino alcohols from this compound via an N-Boc-amino aldehyde intermediate is a highly effective and versatile strategy. This method allows for the introduction of a wide range of substituents with good to excellent diastereoselectivity. The provided protocols and mechanistic insights offer a solid foundation for researchers in the fields of medicinal chemistry and organic synthesis to access these valuable building blocks for the development of new chemical entities. The straightforward nature of the reactions and the stability of the key intermediates make this a practical approach for both small-scale and larger-scale syntheses.
Application Notes and Protocols: Experimental Procedures for the Oxidation of N-Boc-aminomethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental oxidation of N-Boc-aminomethanol to N-Boc-glycinal. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the efficient and selective synthesis of this important building block.
Introduction
N-Boc-glycinal is a valuable intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other biologically active molecules. The controlled oxidation of the primary alcohol, this compound, is a critical step in its synthesis. This document outlines and compares several common and effective oxidation methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, Parikh-Doering oxidation, and a Copper/TEMPO catalyzed aerobic oxidation. Each method offers distinct advantages regarding reaction conditions, substrate tolerance, and scalability.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key quantitative and qualitative aspects of the different oxidation methods for the preparation of N-Boc-glycinal from this compound. The data presented is a compilation from various literature sources and representative examples.
| Oxidation Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents | Advantages | Disadvantages |
| Dess-Martin Periodinane | 85-95 | 1-4 | Room Temp. | Dess-Martin Periodinane | Mild conditions, high yields, commercially available reagent.[1][2] | Stoichiometric use of a relatively expensive reagent. |
| Swern Oxidation | 80-90 | 0.5-2 | -78 to Room Temp. | Oxalyl chloride, DMSO, Triethylamine | High yields, short reaction times, readily available reagents.[3][4] | Requires cryogenic temperatures, malodorous byproducts.[4] |
| Parikh-Doering Oxidation | 75-85 | 1-3 | 0 to Room Temp. | Sulfur trioxide pyridine complex, DMSO, Triethylamine | Milder than Swern oxidation, does not require cryogenic temperatures.[3][5] | Can require a large excess of reagents.[5] |
| Cu/TEMPO Catalyzed | 80-95 | 12-24 | Room Temp. | Cu(I) salt, TEMPO, N-Methylimidazole, Air (O₂) | Uses air as the terminal oxidant (green chemistry), catalytic amounts of reagents. | Can have longer reaction times for aliphatic alcohols. |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This protocol is favored for its mild reaction conditions and high yields.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-glycinal.
-
Purify the crude product by silica gel column chromatography if necessary.
Swern Oxidation
This method is known for its high yields and short reaction times but requires low temperatures.[3][4]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via syringe, keeping the internal temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at -78 °C, then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Parikh-Doering Oxidation
A milder alternative to the Swern oxidation that does not require cryogenic temperatures.[3][5]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfur trioxide pyridine complex (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM (3 x).
-
Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Copper/TEMPO Catalyzed Aerobic Oxidation
A "green" oxidation method that utilizes air as the terminal oxidant.
Materials:
-
This compound
-
Copper(I) bromide (CuBr) or other Cu(I) salt (e.g., 5 mol%)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (e.g., 5 mol%)
-
N-Methylimidazole (NMI) (e.g., 10 mol%)
-
Acetonitrile (MeCN)
-
Air or Oxygen balloon
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), CuBr (0.05 eq), TEMPO (0.05 eq), and NMI (0.10 eq).
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture vigorously under an atmosphere of air (or an oxygen balloon for faster reaction).
-
Monitor the reaction progress by TLC. The reaction may take 12-24 hours to reach completion.
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Key considerations for the oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O. H and O2 photo-oxidation reactions and formamide dominance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc Amine Protection in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group due to its stability under various reaction conditions and its facile removal under acidic or thermal conditions.[1][2] The integration of Boc protection and deprotection strategies into continuous flow chemistry offers significant advantages, including enhanced safety, improved process control, scalability, and higher throughput compared to traditional batch processes.[3][4]
This document provides detailed application notes and protocols for the N-Boc protection of amines in a flow chemistry setting. While the inquiry specified the use of N-Boc-aminomethanol, a comprehensive review of the current literature indicates that this reagent is not commonly employed for the direct Boc protection of amines in flow chemistry. Instead, di-tert-butyl dicarbonate (Boc₂O) is the overwhelmingly prevalent reagent for this transformation.[5][6] Therefore, the following protocols and data are based on the use of Boc anhydride.
N-Boc Protection of Amines in Continuous Flow
The N-Boc protection of amines using Boc anhydride in a continuous flow setup typically involves the mixing of an amine substrate with Boc₂O in a suitable solvent, followed by passage through a heated reactor coil. The reaction can be performed with or without a catalyst.
Experimental Workflow for N-Boc Protection
Caption: General workflow for continuous flow N-Boc protection of amines.
General Protocol for N-Boc Protection of an Aromatic Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aromatic amine (e.g., aniline)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., methanol, acetonitrile)
-
Continuous flow reactor system with a heated reactor coil and back-pressure regulator
Procedure:
-
Prepare a stock solution of the aromatic amine in the chosen solvent (e.g., 0.5 M).
-
Prepare a stock solution of Boc₂O in the same solvent (e.g., 0.55 M, 1.1 equivalents).
-
Set up the flow reactor system with a suitable reactor coil volume (e.g., 10 mL).
-
Heat the reactor to the desired temperature (e.g., 80 °C).
-
Set the back-pressure regulator to maintain the solvent in the liquid phase at the reaction temperature (e.g., 10 bar).
-
Pump the amine and Boc₂O solutions at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through a T-mixer and into the heated reactor coil. This corresponds to a residence time of 10 minutes.
-
After the system has reached a steady state, collect the product stream.
-
The solvent can be removed under reduced pressure, and the crude product can be purified if necessary, often by simple filtration or crystallization.
Quantitative Data for N-Boc Protection
While specific quantitative data for the flow synthesis of N-Boc-amines is less commonly tabulated than for deprotection, studies have shown that alcoholic solvents can significantly accelerate the rate of Boc protection of aromatic amines at room temperature without the need for a base.[7] For instance, the reaction between p-toluidine and Boc anhydride in methanol is reported to be 70 times faster than in chloroform.[7]
N-Boc Deprotection in Continuous Flow
The removal of the Boc group in flow chemistry is a well-documented and highly efficient process. Thermal and acid-catalyzed methods are the most common approaches.
Thermal N-Boc Deprotection
Heating a solution of the N-Boc protected amine in a suitable solvent above its boiling point, with the use of a back-pressure regulator, can efficiently cleave the Boc group without the need for acidic reagents.[4]
Caption: Workflow for continuous flow thermal N-Boc deprotection.
Materials:
-
N-Boc protected amine
-
Solvent (e.g., methanol, trifluoroethanol, tetrahydrofuran)
-
Continuous flow reactor system
Procedure:
-
Prepare a stock solution of the N-Boc protected amine in the chosen solvent.
-
Set the reactor temperature (e.g., 120-200 °C).[4]
-
Set the back-pressure regulator to a pressure sufficient to prevent the solvent from boiling (e.g., 10-20 bar).
-
Pump the solution through the heated reactor coil at a flow rate that provides the desired residence time.
-
Collect the product stream containing the deprotected amine.
| Temperature (°C) | Residence Time (min) | Solvent | Conversion (%) |
| 120 | 30 | Trifluoroethanol (TFE) | 100 |
| 120 | 30 | Methanol (MeOH) | 100 |
| 120 | 30 | Tetrahydrofuran (THF) | 47 |
| 200 | 30 | Tetrahydrofuran (THF) | 97 |
| 200 | 30 | Toluene | 93 |
Data sourced from[4]
Acid-Catalyzed N-Boc Deprotection with a Solid Acid Catalyst
The use of a heterogeneous solid acid catalyst in a packed-bed reactor allows for continuous N-Boc deprotection with simplified product work-up, as the acidic catalyst is retained within the reactor.[3]
Caption: Workflow for continuous flow acid-catalyzed N-Boc deprotection.
Materials:
-
N-Boc protected amine
-
Solvent (e.g., tetrahydrofuran)
-
Solid acid catalyst (e.g., H-BEA zeolite)
-
Continuous flow system with a packed-bed reactor
Procedure:
-
Pack a reactor column with the solid acid catalyst.
-
Prepare a stock solution of the N-Boc protected amine in the solvent.
-
Heat the packed-bed reactor to the desired temperature (e.g., 140 °C).[3]
-
Pump the solution through the reactor at a flow rate that achieves a high yield. Residence times can be less than a minute.[3]
-
Collect the product stream. The deprotected amine is obtained after solvent evaporation, often without the need for further purification.
| Substrate | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc-p-chloroaniline | 140 | < 1 | >95 |
| N-Boc-4-fluoroaniline | 140 | < 1 | >95 |
| N-Boc-4-aminophenol | 140 | < 1 | >95 |
| N-Boc-tryptophol | 180 | < 1 | >95 |
Solvent: THF; Catalyst: H-BEA zeolite. Data sourced from[3][8]
Conclusion
The use of continuous flow technology for the N-Boc protection and deprotection of amines offers significant advantages in terms of efficiency, safety, and scalability. While Boc anhydride remains the standard reagent for the protection step, thermal and acid-catalyzed flow methods for deprotection are well-established and highly effective. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement these important transformations in a continuous manufacturing setting.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. total-synthesis.com [total-synthesis.com]
- 3. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. rsc.org [rsc.org]
One-Pot Synthesis of N-Boc Protected Secondary Amines from Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the efficient one-pot synthesis of N-Boc protected secondary amines via a tandem direct reductive amination of aldehydes with primary amines, followed by in-situ N-Boc protection. This method circumvents common side reactions such as overalkylation and lactamization, offering high yields and broad substrate applicability. The procedure utilizes sodium triacetoxyborohydride (STAB) as a mild reducing agent and di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source, under ambient reaction conditions.[1][2][3] This streamlined, single-step process provides a significant advantage over multi-step synthetic routes, making it a valuable tool in medicinal chemistry and organic synthesis for the preparation of key secondary amine intermediates.
Introduction
Secondary amines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and industrial chemicals.[1] A prevalent method for their synthesis is the direct reductive amination (DRA) of carbonyl compounds. However, traditional DRA protocols often suffer from drawbacks like the overalkylation of the amine to form tertiary amines and, in the case of substrates like γ- or δ-aminoesters, undesired intramolecular lactamization.[1] To overcome these limitations, a one-pot tandem procedure has been developed that combines the reductive amination and N-Boc protection steps. This approach effectively "traps" the newly formed secondary amine with an electrophilic Boc group, preventing further reactions.[1] The use of sodium triacetoxyborohydride (STAB) as the reducing agent is advantageous due to its mild nature and high selectivity for imines over aldehydes.[1][4] This protocol offers a robust and efficient method for accessing a wide range of N-Boc protected secondary amines in high yields.[1]
Reaction Principle and Workflow
The one-pot synthesis proceeds through a tandem sequence of two key chemical transformations: direct reductive amination and N-Boc protection. The overall process is initiated by the condensation of an aldehyde with a primary amine to form an imine intermediate. This imine is then selectively reduced in situ by sodium triacetoxyborohydride (STAB) to the corresponding secondary amine. Concurrently, di-tert-butyl dicarbonate ((Boc)₂O), present in the reaction mixture, immediately reacts with the newly formed secondary amine to yield the final N-Boc protected product. This immediate protection step is crucial as it prevents the secondary amine from undergoing further alkylation or other side reactions.
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
N-Boc-Aminomethanol: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Boc-aminomethanol, a stable, crystalline solid, serves as a versatile and valuable building block in medicinal chemistry. Its unique structure, featuring a hydroxyl group and a Boc-protected amine on the same carbon, allows for its use as a formaldehyde equivalent and a key intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its derivatives in various synthetic strategies.
Key Applications in Medicinal Chemistry
This compound's utility in drug discovery stems from its ability to participate in a variety of chemical transformations, introducing a protected aminomethyl group into target molecules. This functionality is crucial for building "drug-like" molecular scaffolds and for the synthesis of peptides and peptidomimetics.
Synthesis of NMDA Receptor Antagonists
N-methyl-D-aspartate (NMDA) receptors are critical targets in the development of therapeutics for neurodegenerative diseases. N-Boc-protected amino alcohols, including derivatives of this compound, are key intermediates in the synthesis of potent NMDA receptor antagonists. For instance, N-Boc-ethanolamine has been utilized as a building block to create amine linkers for these antagonists. The Boc-protecting group is essential for controlling the reactivity of the amine during the synthesis of complex molecules like hydroxynorketamine metabolites, which are known to modulate NMDA receptor activity.[1]
Pictet-Spengler Reaction for Heterocycle Synthesis
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, which form the core of many biologically active natural products and synthetic drugs. While this compound itself is not a direct precursor for the tryptamine component, N-Boc-protected tryptamine derivatives are widely used in this reaction. The Boc group provides the necessary protection of the amine during the cyclization step.
Solid-Phase Peptide Synthesis (SPPS)
This compound and other N-Boc-protected amino alcohols are integral to solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[2][3] In the Boc-SPPS strategy, the hydroxyl group of this compound can be anchored to a solid support. The Boc group, which is stable under various coupling conditions, is then removed with a mild acid to allow for the sequential addition of amino acids to build the peptide chain.[2][]
This compound as a Formaldehyde Equivalent in Mannich Reactions
This compound can serve as a stable and easy-to-handle formaldehyde equivalent in Mannich reactions. This three-component condensation reaction is fundamental for the synthesis of β-amino carbonyl compounds, which are important pharmacophores.[5][6] The in situ generation of an N-Boc-protected imine from this compound allows for the controlled aminoalkylation of various nucleophiles.[7]
Quantitative Data
The following tables summarize quantitative data for reactions involving this compound and its derivatives.
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Reductive Amination | N-Boc-4-aminomethyl-L-phenylalanine, Acetone, Pd/C, H₂ | L-Na-Boc-4-(isopropylamino)phenylalanine | 60 | [8] |
| Boc Protection | (R)-Norketamine, (Boc)₂O | (R)-Boc-Norketamine | Excellent | [1] |
| Rubottom Oxidation | (R)-Boc-Norketamine | α-Keto-alcohol intermediate | 72 | [1] |
| Hydrogenolysis | N-Benzylated amine | Secondary amine | 74 | [9] |
| Alkylation | Amine, 1,5-dibromopentane | Piperidine derivative | 35 | [9] |
| Photocatalytic Aminoalkylation | Adamantane, N-Boc-imine | N-Boc-aminoalkylated adamantane | 72 | [10] |
| Photocatalytic Aminoalkylation | Adamantane, N-Boc-imine with p-F substituent | N-Boc-aminoalkylated adamantane | 80 | [10] |
| Compound | NMDA Receptor Subtype | IC₅₀ (µM) | Reference |
| ACPCm (1) | NR1/NR2A | 1.06 | [11] |
| ACPCm (1) | NR1/NR2B | 0.92 | [11] |
| ACPCn (2) | NR1/NR2A | 1.47 | [11] |
| ACPCn (2) | NR1/NR2B | 1.49 | [11] |
| Analog 2i | GluRε3/ζl and GluRε4/ζl | More potent than GluRε1/ζl and GluRε2/ζl | [12] |
Experimental Protocols
General Protocol for Boc Protection of an Amine
This protocol describes a general method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (3.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Remove the volatile organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo to obtain the N-Boc-protected amine.
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for the removal of the Boc protecting group.
Materials:
-
N-Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo to yield the deprotected amine.
Visualizations
Caption: General workflow for the Boc protection of an amine.
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: this compound as a formaldehyde equivalent in the Mannich reaction.
References
- 1. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 3. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. In situ generation of less accessible Boc-imines from aldehydes: construction of a quaternary carbon by the Mannich reaction or unprecedented aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 9. Synthesis of benzopolycyclic cage amines: NMDA receptor antagonist, trypanocidal and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Amino-Diamondoid Pharmacophores via Photocatalytic C–H Aminoalkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of a novel water-soluble cleft-type cyclophane as an N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies Using N-Boc-Aminomethanol in Multistep Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multistep organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. N-Boc-aminomethanol serves as a key reagent and building block in these synthetic strategies, offering a versatile platform for the introduction of the Boc protecting group and for the construction of more complex molecular architectures.
These application notes provide a detailed overview of the strategies involving this compound and the broader context of N-Boc protection and deprotection. This document includes quantitative data on reaction efficiencies, detailed experimental protocols for key transformations, and workflow diagrams to guide the synthetic chemist.
N-Boc Protection of Amines
The protection of primary and secondary amines is a crucial step to prevent unwanted side reactions during subsequent synthetic transformations. The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).
Quantitative Data for N-Boc Protection of Secondary Amines
A one-pot tandem direct reductive amination of aldehydes with primary amines using a (Boc)₂O/sodium triacetoxyborohydride (STAB) system provides an efficient route to N-Boc protected secondary amines with excellent yields.[1]
| Aldehyde | Amine | Product | Yield (%) |
| 4-Nitrobenzaldehyde | L-phenylalanine methyl ester | N-Boc-N-(4-nitrobenzyl)-L-phenylalanine methyl ester | 95 |
| 4-Methoxybenzaldehyde | L-phenylalanine methyl ester | N-Boc-N-(4-methoxybenzyl)-L-phenylalanine methyl ester | 91 |
| Benzaldehyde | Benzylamine | N-Boc-dibenzylamine | 88 |
| Cyclohexanecarboxaldehyde | Benzylamine | N-Boc-N-benzylcyclohexylmethanamine | 85 |
| Butyraldehyde | Benzylamine | N-Boc-N-benzylbutanamine | 82 |
| Benzaldehyde | Aniline | N-Boc-N-phenylbenzylamine | 78 |
N-Boc Deprotection Strategies
The removal of the Boc group is a critical step to liberate the amine for subsequent reactions. A variety of methods have been developed, ranging from classical acidic conditions to milder, more selective protocols.
Quantitative Data for N-Boc Deprotection
The following tables summarize the yields and reaction conditions for various N-Boc deprotection methods.
Table 2: Deprotection of N-Boc Amines using Oxalyl Chloride in Methanol [2]
This method offers a mild alternative to strong acids for the deprotection of N-Boc groups from a diverse set of compounds.[2] The reactions are typically conducted at room temperature.[2]
| N-Boc Protected Amine | Time (h) | Yield (%) |
| N-Boc-4-nitroaniline | 1 | 90 |
| N-Boc-4-fluoroaniline | 1 | 88 |
| N-Boc-4-chloroaniline | 1 | 85 |
| N-Boc-aniline | 2 | 82 |
| N-Boc-indole | 3 | 75 |
| N-Boc-piperidine | 4 | 70 |
Table 3: Thermal Deprotection of N-Boc Amines in Continuous Flow
Thermolytic deprotection in the absence of an acid catalyst provides a clean and efficient method for Boc group removal, particularly in a continuous flow setup.[3] The efficiency is dependent on the solvent and temperature.[3]
| N-Boc Protected Amine | Solvent | Temperature (°C) | Conversion (%) |
| N-Boc-imidazole | Trifluoroethanol (TFE) | 150 | 98 |
| N-Boc-indole | Trifluoroethanol (TFE) | 150 | 98 |
| N-Boc-aniline | Trifluoroethanol (TFE) | 240 | 93 |
| N-Boc-aniline | Methanol | 240 | 88 |
| N-Boc-phenethylamine | Trifluoroethanol (TFE) | 150 | 27 |
| N-Boc-piperidine | Trifluoroethanol (TFE) | 150 | 35 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous hydroxymethyl carbamates and involves the reaction of a carbamate with formaldehyde.
Materials:
-
tert-Butyl carbamate
-
Aqueous formaldehyde solution (37%)
-
Anhydrous potassium carbonate
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottomed flask equipped with a mechanical stirrer, add tert-butyl carbamate (0.16 mol) and distilled water (120 mL).
-
Add aqueous formaldehyde solution (0.4 mol) and anhydrous potassium carbonate (3.2 mmol) with stirring at room temperature.
-
Immerse the flask in a preheated oil bath at 65 °C and stir the mixture vigorously until the reaction is complete (monitored by TLC).
-
Transfer the reaction flask to an ice-water bath and continue vigorous stirring until the product precipitates.
-
After 2 hours, add additional water (120 mL) and anhydrous potassium carbonate (3.2 mmol) and stir the resulting mixture at room temperature for 24 hours to ensure complete precipitation.
-
Collect the solid product by suction filtration, wash with water (120 mL), and dry under vacuum to afford this compound. The product can be further purified by recrystallization from ethyl acetate/hexane.
Protocol 2: General Procedure for N-Boc Protection of Primary Amines
This procedure describes a general method for the protection of primary amines using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Amine substrate (1 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Triethylamine (1.5 mmol, if starting from an amine salt)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine substrate (1 mmol) in the chosen solvent (10 mL). If starting from an amine salt, add triethylamine (1.5 mmol) and stir for 10 minutes.
-
Add Boc₂O (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Further purification can be performed by column chromatography if necessary.
Protocol 3: N-Hydroxymethylation of an Amine using this compound
This compound can act as an electrophile for the N-hydroxymethylation of amines, particularly in the synthesis of complex molecules.
Materials:
-
Amine substrate
-
This compound
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Mild acid catalyst (e.g., p-toluenesulfonic acid, optional)
Procedure:
-
Dissolve the amine substrate in the aprotic solvent.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of a mild acid.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst, followed by extraction and purification of the N-hydroxymethylated product. The Boc group on the newly formed hydroxymethyl amine can then be removed under standard deprotection conditions.
Protocol 4: General Procedure for Acidic Deprotection of N-Boc Group
This protocol describes the common method for removing the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:DCM is common).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine. The amine may be isolated as a salt or the free base depending on the workup procedure.
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the logical flow of a multistep synthesis employing the N-Boc protecting group strategy.
Caption: General workflow for a multistep synthesis using the N-Boc protecting group strategy.
Caption: Experimental workflow for the N-Boc protection of an amine.
Conclusion
The N-Boc protecting group, facilitated by reagents like this compound and Boc₂O, remains a cornerstone of modern organic synthesis. The selection of appropriate protection and deprotection strategies is critical for the successful outcome of a multistep synthesis. The quantitative data and detailed protocols provided in these application notes offer a practical guide for researchers in the efficient implementation of N-Boc chemistry in their synthetic endeavors. The versatility of the Boc group, coupled with the development of milder and more selective deprotection methods, ensures its continued relevance in the synthesis of complex molecules for research and drug development.
References
Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using N-Boc-Aminomethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of unnatural α-amino acids utilizing N-Boc-aminomethanol as a key starting material. This approach offers a versatile pathway to novel amino acid structures, which are crucial components in modern drug discovery and peptide science.
Introduction
Unnatural amino acids are invaluable tools in medicinal chemistry and chemical biology, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics, probe biological processes, and create novel molecular scaffolds. This compound is a readily available and versatile building block for the synthesis of these complex molecules. Its structure, featuring a hydroxyl group and a Boc-protected amine, allows for a range of chemical transformations to construct the core amino acid backbone.[1]
This document outlines a synthetic strategy based on the conversion of this compound to a key intermediate, an N-Boc-α-aminonitrile, followed by the introduction of a desired side chain and subsequent hydrolysis to the final unnatural amino acid. This methodology is an adaptation of the well-established Strecker synthesis.[2][3][4]
Overall Synthetic Strategy
The general synthetic pathway involves three main stages:
-
Formation of N-Boc-α-aminonitrile: The hydroxyl group of this compound is first activated, typically by conversion to a tosylate, followed by nucleophilic substitution with a cyanide salt.
-
Introduction of the Unnatural Side Chain (R-group): The α-proton of the N-Boc-α-aminonitrile can be abstracted by a strong base to form a stabilized anion, which is then alkylated with an appropriate electrophile (e.g., an alkyl halide).
-
Hydrolysis to the Amino Acid: The nitrile functionality of the substituted N-Boc-α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final N-Boc-protected unnatural amino acid. The Boc-protecting group can then be removed if the free amino acid is desired.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-α-aminonitrile from this compound
This protocol details the conversion of this compound to N-Boc-α-aminonitrile, a key intermediate for the synthesis of various unnatural amino acids.
Step 1a: Tosylation of this compound
This step involves the activation of the primary alcohol by converting it to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-aminomethyl tosylate. This intermediate is often used in the next step without further purification.
-
Step 1b: Cyanation of N-Boc-aminomethyl tosylate
This step involves the nucleophilic substitution of the tosylate group with cyanide to form the N-Boc-α-aminonitrile.
-
Materials:
-
N-Boc-aminomethyl tosylate (from Step 1a)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF, anhydrous) or Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
Dissolve the crude N-Boc-aminomethyl tosylate (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine to remove residual DMF/DMSO and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-Boc-α-aminonitrile.
-
Quantitative Data Summary for Protocol 1 (Illustrative)
| Step | Reactant | Reagent | Product | Typical Yield (%) |
| 1a | This compound | Tosyl chloride | N-Boc-aminomethyl tosylate | 85-95 |
| 1b | N-Boc-aminomethyl tosylate | Sodium cyanide | N-Boc-α-aminonitrile | 70-85 |
Note: Yields are illustrative and can vary based on reaction scale and specific conditions.
Protocol 2: α-Alkylation of N-Boc-α-aminonitrile
This protocol describes a general procedure for the introduction of an unnatural side chain via alkylation of the N-Boc-α-aminonitrile intermediate.
-
Materials:
-
N-Boc-α-aminonitrile (from Protocol 1)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS))
-
Alkyl halide (R-X, e.g., benzyl bromide, iodobutane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-α-aminonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LiHMDS (1.1 eq) in THF to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the anion.
-
Slowly add the alkyl halide (R-X) (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then gradually warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-substituted N-Boc-α-aminonitrile.
-
Illustrative Examples of Alkylating Agents and Corresponding Side Chains
| Alkylating Agent (R-X) | Resulting Amino Acid Side Chain (R) |
| Benzyl bromide | Benzyl |
| Iodomethane | Methyl |
| 1-Iodobutane | n-Butyl |
| Allyl bromide | Allyl |
Protocol 3: Hydrolysis of α-Substituted N-Boc-α-aminonitrile to the N-Boc-Unnatural Amino Acid
This final step converts the nitrile group into a carboxylic acid, yielding the desired N-Boc-protected unnatural amino acid.
-
Materials:
-
α-Substituted N-Boc-α-aminonitrile (from Protocol 2)
-
Concentrated hydrochloric acid (HCl) or 6 M Sodium hydroxide (NaOH)
-
Dioxane or Methanol
-
Ethyl acetate
-
1 M HCl (for neutralization if using basic hydrolysis)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve the α-substituted N-Boc-α-aminonitrile (1.0 eq) in a mixture of dioxane and concentrated HCl (e.g., 1:1 v/v).
-
Heat the reaction mixture to reflux (or a suitable temperature such as 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane and excess HCl.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the N-Boc-unnatural amino acid. Further purification may be achieved by recrystallization or chromatography.
-
-
Procedure (Basic Hydrolysis):
-
Dissolve the α-substituted N-Boc-α-aminonitrile (1.0 eq) in a mixture of methanol and 6 M NaOH.
-
Heat the mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the aqueous residue with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the N-Boc-unnatural amino acid.
-
Quantitative Data for Hydrolysis (Illustrative)
| Hydrolysis Method | Product | Typical Yield (%) |
| Acidic (HCl) | N-Boc-Unnatural Amino Acid | 60-80 |
| Basic (NaOH) | N-Boc-Unnatural Amino Acid | 65-85 |
Visualizations
Signaling Pathways and Workflows
Caption: Overall workflow for the synthesis of unnatural amino acids.
Caption: Key transformations in the synthesis of unnatural amino acids.
Conclusion
The protocols outlined provide a robust framework for the synthesis of a diverse range of unnatural amino acids starting from this compound. This approach leverages a key Boc-protected intermediate, allowing for the systematic introduction of various side chains. These methods are highly valuable for researchers in drug discovery and development, enabling the creation of novel molecular entities with tailored properties. Careful optimization of reaction conditions for the alkylation and hydrolysis steps will be crucial for achieving high yields of the desired final products.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in N-Boc-aminomethanol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) synthesis.
Troubleshooting Guide
Question 1: I am experiencing very low to no yield of my this compound product. What are the potential primary causes?
Low or no yield in this reaction can often be traced back to the stability of the starting material, aminomethanol. Aminomethanol is known to be unstable in aqueous solutions and can decompose into ammonia and formaldehyde.
Recommendations:
-
Use freshly prepared or high-quality aminomethanol: Whenever possible, use aminomethanol from a recently opened container stored under appropriate conditions (cool and dry).
-
Consider in-situ generation: For more reliable results, consider generating aminomethanol in-situ immediately before the Boc protection step.
-
Control the reaction temperature: Keep the initial reaction temperature low (e.g., 0 °C) to minimize the decomposition of aminomethanol.
Question 2: My reaction is sluggish, and the conversion to the desired product is incomplete. How can I improve the reaction rate and conversion?
Incomplete conversion can be due to several factors, including insufficient reactivity of the Boc-protecting agent, poor solubility of reagents, or suboptimal reaction conditions.
Recommendations:
-
Choice of Boc-protecting agent: Di-tert-butyl dicarbonate (Boc₂O) is the most common and generally effective reagent for this transformation.
-
Solvent selection: Alcoholic solvents, such as methanol, have been shown to accelerate the rate of Boc protection of primary amines.[1] A mixture of solvents like THF/water or dioxane/water can also be effective.
-
Use of a base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to act as a catalyst.
-
Temperature adjustment: While the initial addition should be at a low temperature, the reaction can often be allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.
Question 3: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
The presence of the hydroxyl group in aminomethanol can lead to side reactions. Additionally, over-reaction with the Boc-anhydride can occur.
Potential Side Reactions:
-
Di-Boc formation: The primary amine can react with two molecules of Boc₂O, especially in the presence of a catalyst like DMAP.
-
O-Boc protection: The hydroxyl group of aminomethanol could potentially be protected with a Boc group, although N-protection is generally more favorable for amines.
-
Formation of impurities from aminomethanol decomposition: If the starting material decomposes, the resulting ammonia and formaldehyde can lead to a complex mixture of byproducts.
Mitigation Strategies:
-
Control stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of Boc₂O to ensure complete conversion of the amine without promoting di-Boc formation.
-
Avoid strong catalysts that promote O-acylation: While a base is necessary, avoid highly effective acylation catalysts if O-Boc protection becomes a significant issue.
-
Ensure high-quality starting material: As mentioned previously, the purity and stability of aminomethanol are critical.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal solvent for the N-Boc protection of aminomethanol?
While there is no single "best" solvent, a common and effective choice is a mixture of an organic solvent and water (e.g., 1:1 Dioxane:Water or THF:Water). This system helps to dissolve both the aminomethanol and the Boc anhydride. Using methanol as a solvent can also be advantageous as it has been reported to accelerate the reaction rate for primary amines.[1]
FAQ 2: Which base should I use and in what quantity?
Triethylamine (TEA) is a commonly used base for this reaction. Typically, 1.1 to 1.5 equivalents of TEA are sufficient to neutralize the generated acid and catalyze the reaction.
FAQ 3: How can I effectively purify my this compound product?
Standard purification techniques are effective for this compound.
Purification Steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
Column Chromatography: If the crude product is not pure enough, flash column chromatography on silica gel is a reliable method for further purification. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Removal of Excess Boc₂O: Unreacted Boc anhydride and its byproduct, di-tert-butyl carbonate, can sometimes co-elute with the product. One effective method to remove residual Boc₂O is by sublimation under high vacuum.
FAQ 4: How should I store this compound?
This compound is a relatively stable solid. It should be stored in a cool, dry place, away from strong acids.
Data Presentation
Table 1: General Reaction Parameters for N-Boc Protection of Amino Alcohols
| Parameter | Recommended Condition | Typical Yield Range | Reference |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) | - | General Knowledge |
| Stoichiometry (Boc₂O) | 1.1 - 1.2 equivalents | - | General Knowledge |
| Base | Triethylamine (TEA) | - | General Knowledge |
| Stoichiometry (Base) | 1.1 - 1.5 equivalents | - | General Knowledge |
| Solvent | Dioxane/Water (1:1), THF/Water (1:1), Methanol | 80-95% | [1] |
| Temperature | 0 °C to Room Temperature | - | General Knowledge |
| Reaction Time | 2 - 12 hours | - | General Knowledge |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Aminomethanol
-
To a solution of aminomethanol (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M) at 0 °C is added triethylamine (1.2 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Workflow for the N-Boc protection of aminomethanol.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of N-Boc-Aminomethanol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N-Boc-aminomethanol and related N-Boc protected compounds via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying N-Boc protected compounds on silica gel?
A1: The most significant issue is the potential for the N-Boc (tert-butyloxycarbonyl) group to be cleaved under acidic conditions.[1][2] Silica gel is inherently weakly acidic and can cause partial or complete deprotection of the amine, leading to low yields and impure fractions.[2][3]
Q2: How can I tell if my N-Boc group is being removed during chromatography?
A2: You can monitor for deprotection by using Thin-Layer Chromatography (TLC).[4][5] The deprotected amine will appear as a new, more polar spot (lower Rf value) that may stain with ninhydrin. You may also observe streaking of this new spot. Comparing the TLC of your crude product with the eluted fractions will reveal if a new impurity is forming during purification.
Q3: What is a standard starting solvent system (eluent) for purifying this compound products?
A3: A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][4][6] The exact ratio depends on the polarity of your specific compound and should be optimized using TLC beforehand to achieve an Rf value of approximately 0.2-0.4 for the desired product.
Q4: My compound is very polar and won't move off the baseline, even with 100% ethyl acetate. What should I do?
A4: For highly polar compounds, you will need a more polar eluent system. A common solution is to add methanol to dichloromethane (DCM) or ethyl acetate.[4][7] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. For amine-containing compounds that streak or fail to elute, adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (typically 0.5-1%) to the eluent system can significantly improve chromatography.[7][8]
Q5: Are there alternatives to silica gel chromatography if my compound is too unstable?
A5: Yes. If your compound is highly acid-sensitive, you can consider using a different stationary phase like alumina (neutral or basic) or Florisil.[3] Alternatively, reverse-phase chromatography can be used, but care must be taken with acidic mobile phase modifiers like trifluoroacetic acid (TFA), which can readily cleave the Boc group.[2] If using TFA, it is recommended to use a low concentration (e.g., 0.1%) and to immediately freeze-dry the collected fractions rather than using heat for solvent evaporation.[2]
Troubleshooting Guide
This guide addresses specific problems encountered during the column chromatography of this compound reaction products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | Product Degradation: The N-Boc group is acid-labile and may be cleaving on the acidic silica gel.[2][3] | 1. Deactivate Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, let it stand for an hour, then pack the column. This neutralizes acidic sites.[8]2. Use Buffered Mobile Phase: Add a small percentage (0.5-1%) of a base like triethylamine or ammonium hydroxide to your eluent.[7]3. Change Stationary Phase: Use a less acidic support like neutral alumina or Florisil.[3] |
| Product Insoluble/Stuck on Column: The compound is too polar for the chosen eluent system.[3][7] | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in hexanes, or methanol in DCM). A gradient elution from low to high polarity is often effective.2. Check Solubility: Ensure your crude product is fully dissolved in the loading solvent before applying it to the column. | |
| Product Elutes with Impurities (Co-elution) | Poor Separation: The chosen solvent system does not provide adequate resolution between the product and impurities. | 1. Optimize Solvent System: Test different solvent combinations using TLC. Aim for a ΔRf of at least 0.2 between your product and the nearest impurity.2. Try a Different Solvent System: If hexanes/ethyl acetate fails, try DCM/methanol or another system with different selectivity.[4][9] |
| Column Overload: Too much crude material was loaded onto the column. | Rule of Thumb: Use a silica gel mass that is 50-100 times the mass of your crude product. | |
| Streaking or Tailing of Spots on TLC/Fractions | Compound-Silica Interaction: Polar functional groups, especially free amines (from deprotection) or hydroxyl groups, can interact strongly with the acidic silanol groups on the silica surface.[8] | 1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine or ammonium hydroxide into the eluent to suppress unwanted interactions and improve peak shape.[7][8]2. Use a Less Acidic Stationary Phase: Consider using neutral alumina. |
| Multiple Product Spots in Fractions | On-Column Reaction/Degradation: The product is degrading during the purification process.[3] | 1. Run a Stability Test: Spot your pure compound on a TLC plate, let it sit for an hour, then develop it to see if new spots appear. This confirms silica-induced decomposition.[3]2. Work Quickly: Do not let the column run overnight. Elute the compound as quickly as is reasonably possible.3. Use Deactivated Silica: See "Low or No Yield" solutions above. |
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
This protocol outlines a typical procedure for purifying an N-Boc protected compound.
-
Eluent Selection:
-
Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) that provides a retention factor (Rf) of ~0.3 for the target compound and good separation from impurities.[4]
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (typically aiming for a silica height-to-diameter ratio of ~10:1).
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[5]
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the column to ensure even packing and add more slurry until the desired bed height is reached. Add a thin layer of sand to the top to prevent disruption.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in an array of test tubes.
-
If a gradient is required, start with the less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC.[5] Spot multiple fractions per plate to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for purification by flash column chromatography.
Caption: Decision tree for troubleshooting low product yield.
Caption: Acid-catalyzed deprotection of an N-Boc group on a silica surface.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. lctsbible.com [lctsbible.com]
optimizing reaction time and temperature for N-Boc protection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in N-Boc protection reactions. Our aim is to help you optimize your reaction conditions, specifically time and temperature, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for N-Boc protection?
A1: N-Boc protection is typically carried out by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[1][2] A base, such as triethylamine (TEA) or sodium hydroxide (NaOH), is often used, although the reaction can proceed without a base.[1][2] Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and aqueous mixtures.[1][3][4] Reactions are often run at room temperature, but gentle heating (e.g., 40°C) can be employed to accelerate the reaction.[3]
Q2: How can I monitor the progress of my N-Boc protection reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q3: What are some common side reactions in N-Boc protection?
A3: Common side reactions include the formation of isocyanates, ureas, and N,N-di-Boc derivatives, especially when using basic conditions.[5] For substrates with multiple nucleophilic groups, such as amino alcohols, O-Boc protection can be a competing side reaction.[5]
Q4: Can N-Boc protection be performed in water?
A4: Yes, N-Boc protection can be successfully performed in water or aqueous-organic mixtures.[5][6] This approach is considered environmentally friendly and can be highly efficient, often leading to high yields in short reaction times.[5]
Q5: Is it possible to perform N-Boc protection without a solvent?
A5: Yes, solvent-free N-Boc protection is a viable and environmentally benign option.[7] These reactions are typically conducted at ambient temperature and can proceed rapidly.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during N-Boc protection experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | - Poorly nucleophilic amine: Anilines (especially with electron-withdrawing groups), indoles, and some heterocyclic amines are less reactive.[8] - Steric hindrance: Bulky groups near the amine can hinder the approach of Boc₂O. - Low reaction temperature: The reaction rate may be too slow at room temperature. | - Increase the reaction temperature, for example, to 40-50°C.[3] - Use a catalyst. Various Lewis acids and other catalysts have been shown to promote the reaction.[6] - For poorly nucleophilic anilines, consider using a more reactive Boc-donating reagent or a specialized catalytic system.[7] |
| Low Yield | - Incomplete reaction: See above. - Side reactions: Formation of byproducts reduces the yield of the desired N-Boc product.[5] - Work-up issues: Product loss during extraction or purification. | - Optimize reaction time and temperature to minimize side reactions. Monitor by TLC. - Consider using catalyst-free or aqueous conditions to suppress the formation of some side products.[5] - Ensure proper pH adjustment during work-up to facilitate extraction of the product. |
| Formation of Multiple Products | - Presence of multiple amine groups: Molecules with more than one primary or secondary amine can lead to multiple N-Boc products.[8] - Formation of N,N-di-Boc derivatives: Over-reaction with the amine. | - To achieve mono-protection of a primary amine in the presence of a secondary amine, specific reagents like t-BuOCO₂Ph can be used.[1] - Carefully control the stoichiometry of Boc₂O to favor mono-protection. |
| Starting Material is Insoluble | - Zwitterionic compounds: Amino acids and other compounds with both acidic and basic functional groups can have poor solubility in common organic solvents.[8] | - Perform the reaction in an aqueous basic solution (e.g., with NaOH) to dissolve the starting material. - Consider using a solvent mixture, such as water-acetone or water-THF.[4][5] |
Data Presentation
The following tables summarize reaction conditions for the N-Boc protection of various amines. Note that direct comparison can be challenging due to variations in experimental setups across different studies.
Table 1: N-Boc Protection of Various Amines under Catalyst-Free Aqueous Conditions [5]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Aniline | 8 | 95 |
| 2 | 4-Methylaniline | 10 | 94 |
| 3 | 4-Methoxyaniline | 10 | 96 |
| 4 | 4-Chloroaniline | 12 | 92 |
| 5 | 4-Aminophenol | 10 | 93 |
| 6 | Benzylamine | 8 | 98 |
| 7 | Cyclohexylamine | 8 | 97 |
| 8 | Pyrrolidine | 10 | 95 |
Reactions were conducted with 1 mmol of substrate in 1 mL of water:acetone (9.5:0.5) at room temperature.
Table 2: N-Boc Protection of Anilines under Solvent-Free Conditions with Amberlite-IR 120 Catalyst [7]
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | 4-Methoxyaniline | 1 | 98 |
| 2 | Aniline | <1 | 99 |
| 3 | 4-Methylaniline | 1 | 98 |
| 4 | 4-Chloroaniline | 2 | 98 |
| 5 | 4-Nitroaniline | 3 | 96 |
Reactions were conducted with 1 mmol of aniline, 1 mmol of Boc₂O, and 15% (w/w) of Amberlite-IR 120 at room temperature.
Experimental Protocols
General Procedure for N-Boc Protection in Aqueous Medium [5]
-
In a 50 mL round-bottom flask, add 1 mmol of the amine to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
-
Stir the mixture at room temperature for a few minutes.
-
Add 5 mL of dichloromethane, followed by the addition of Boc₂O.
-
Stir the reaction and monitor its progress by TLC until the starting amine is consumed.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-Boc protected amine.
General Procedure for Solvent-Free N-Boc Protection [7]
-
To a mixture of Boc₂O (1 mmol) and Amberlyst-15 (15% w/w), add the amine (1 mmol).
-
Stir the mixture at room temperature for the required time (see Table 2).
-
Monitor the completion of the reaction by TLC.
-
Extract the mixture with CH₂Cl₂ (10 mL).
-
Separate the catalyst by filtration.
-
The filtrate contains the N-Boc protected product.
Visualizations
Caption: General experimental workflow for N-Boc protection.
Caption: Troubleshooting logic for N-Boc protection reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O) Reactions
Welcome to the technical support center for di-tert-butyl dicarbonate (Boc₂O). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of side products during Boc protection reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products in Boc protection reactions, and how can I avoid them?
The most frequently encountered side products in Boc protection reactions include N,N-di-t-Boc derivatives, urea, and isocyanates.[1][2] These byproducts often arise from the reaction conditions, such as the choice of base or an excess of Boc₂O.
Troubleshooting Guide:
-
N,N-di-Boc Formation: This occurs when a primary amine is doubly protected. It is more likely in base-catalyzed reactions.[2]
-
Urea Formation: This side product can form, particularly in base-catalyzed reactions.[1][2]
-
Isocyanate Formation: Isocyanates can be generated as intermediates, leading to urea formation.[1][2]
-
Prevention: Avoiding harsh basic conditions can minimize isocyanate formation. Water-mediated, catalyst-free reactions are an effective alternative.[1]
-
Q2: I am observing O-protection on a hydroxyl or phenolic group in my molecule. How can I achieve selective N-protection?
Boc₂O can react with alcohols and phenols to form tert-butyl ethers or Boc-protected alcohols, especially in the presence of certain catalysts.[7][8] Achieving chemoselectivity for N-protection is a common challenge.
Troubleshooting Guide:
-
Enhance Nucleophilicity of the Amine: The relative nucleophilicity of the amine versus the hydroxyl group is key.
-
pH Control: In aqueous media, adjusting the pH can help. At a pH where the amine is largely deprotonated (nucleophilic) and the hydroxyl group is not, selectivity can be enhanced.
-
Solvent Choice: Using catalyst-free conditions in water has been shown to be highly chemoselective for N-protection, with no O/S-t-Boc side products observed.[4]
-
-
Catalyst Selection: Some catalysts promote O-protection.
Q3: My starting amine is poorly soluble, leading to a messy reaction. What can I do?
Poor solubility of the starting material, especially for zwitterionic compounds like amino acids, can hinder the reaction and lead to the formation of byproducts.[10][11]
Troubleshooting Guide:
-
Solvent System Modification:
-
Aqueous Solutions: For zwitterionic substrates, running the reaction in a basic aqueous solution can improve solubility and prevent the formation of mixed anhydride side products.[10]
-
Protic Solvents: Solvents like methanol or ethanol can be effective, sometimes even without a base, as they can activate the Boc anhydride by forming hydrogen bonds.[5]
-
Solvent Mixtures: Using a mixture of solvents, such as water/THF or water/acetone, can also improve the solubility of diverse substrates.[1][12]
-
-
Use of Additives:
-
If the amine is a salt, it can be freebased prior to the reaction using a solid-supported base to improve solubility in organic solvents.[11]
-
Q4: During the acidic deprotection of the Boc group, I'm observing side products. How can this be prevented?
The cleavage of tert-butyl carbamates under acidic conditions generates tert-butyl cations.[3] These electrophilic intermediates can react with nucleophilic functional groups in the substrate, such as those in tryptophan or methionine residues, leading to unwanted alkylation.[13][14]
Troubleshooting Guide:
-
Use of Scavengers: The most effective way to prevent side reactions from t-butyl cations is to add a scavenger to the reaction mixture.
-
Common Scavengers: Thiophenol, anisole, and cresol are frequently used to trap the reactive t-butyl cation intermediate.[3][13][14]
-
Triethylsilane: Using triethylsilane as a carbocation scavenger in the presence of trifluoroacetic acid (TFA) can increase yields and improve selectivity during deprotection.[15]
-
Data Summary
Table 1: Comparison of Catalysts for N-tert-butoxycarbonylation
| Catalyst/System | Substrate Scope | Key Advantages | Potential Side Products Avoided | Reference(s) |
| Catalyst-Free (in Water) | Aromatic & Aliphatic Amines, Amino Acid Esters, Amino Alcohols | Environmentally benign, high chemoselectivity, simple workup. | Isocyanate, urea, N,N-di-t-Boc, O/S-t-Boc. | [2][3][4] |
| HClO₄–SiO₂ | Aromatic & Aliphatic Amines | Reusable catalyst, solvent-free conditions, room temperature. | Not specified, but highly chemoselective. | [3] |
| Iodine (catalytic) | Aryl & Aliphatic Amines | Solvent-free, ambient temperature. | Not specified, but offers good chemoselectivity. | [3] |
| DMAP | General Amines | Accelerates reaction rate. | Can promote side reactions if not controlled. | [16] |
| Ionic Liquids | General Amines | Efficient catalysis, potential for recycling. | Offers excellent chemoselectivity. | [3] |
Experimental Protocols
Protocol 1: Catalyst-Free N-Boc Protection in Water
This protocol is adapted from a method for the chemoselective N-tert-butoxycarbonylation of amines.[2][4]
-
Preparation: In a round-bottomed flask, suspend the amine (1 mmol) in 5 mL of deionized water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 mmol) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 10 minutes to a few hours depending on the substrate.
-
Workup: Upon completion, if the product is a solid, it can be filtered, washed with water, and dried. If the product is an oil, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography if necessary.
Protocol 2: DMAP-Catalyzed N-Boc Protection
This protocol is a general method for amines that may be less reactive.[17]
-
Preparation: Dissolve the amine substrate (2.0 mmol) in dry tetrahydrofuran (THF) (10 mL) in a round-bottomed flask under an inert atmosphere.
-
Reagent Addition: Add 4-(N,N-dimethylamino)pyridine (DMAP) (0.2 mmol) followed by di-tert-butyl dicarbonate (Boc₂O) (5.0 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours or until completion as monitored by TLC.
-
Quenching & Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate (30 mL each).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel.
Visual Guides
Reaction Mechanisms and Workflows
Caption: General mechanism of amine protection using Boc₂O.
Caption: Pathways leading to common N,N-di-Boc and urea side products.
Caption: A logical workflow for troubleshooting Boc protection experiments.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of Boc-anhydride [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. total-synthesis.com [total-synthesis.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 16. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 17. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
Technical Support Center: Boc Group Cleavage in Complex Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the cleavage of tert-butyloxycarbonyl (Boc) protecting groups from complex peptides. It is intended for researchers, scientists, and drug development professionals working in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of complex peptides in a question-and-answer format.
Q1: I am observing incomplete Boc deprotection in my complex peptide. What are the possible causes and how can I resolve this?
A1: Incomplete Boc deprotection is a frequent challenge, particularly with long or hydrophobic peptide sequences, and can lead to deletion sequences in the final product. The primary causes and potential solutions are outlined below:
-
Peptide Aggregation: Complex peptides, especially those with hydrophobic residues, can aggregate on the solid support, hindering reagent access.[1]
-
Solution:
-
Solvent Modification: Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic agents such as LiCl or KSCN to the deprotection solution to disrupt secondary structures.[1]
-
Temperature: Increasing the reaction temperature can help to disrupt aggregates.[1]
-
Microwave Synthesis: The use of microwave energy can significantly enhance deprotection efficiency by heating the solvent and resin more effectively.[1]
-
"Difficult Sequence" Strategies: For notoriously difficult sequences, consider incorporating backbone-modifying elements like pseudoprolines or depsipeptides during synthesis to disrupt aggregation.[1]
-
-
-
Insufficient Reagent Penetration: The resin may not swell sufficiently in the deprotection solvent, leading to poor reagent diffusion.
-
Solution:
-
Solvent Choice: Ensure the use of a good swelling solvent for the resin. A comparison of 55% TFA in dichloromethane (DCM) versus 100% TFA for Boc deprotection found that the former led to higher purity, likely due to better resin swelling and more complete deprotection.[2]
-
Pre-swelling: Allow the resin to swell adequately in the deprotection solvent before initiating the reaction.
-
-
-
Steric Hindrance: The Boc group may be sterically hindered by bulky neighboring amino acid side chains, slowing down the cleavage reaction.
-
Solution:
-
Extended Reaction Time: Increase the deprotection time. A study on a model tetrapeptide showed that extending the deprotection time from 5 minutes to longer durations led to complete Boc removal.
-
Increased Acid Concentration: While 100% TFA can sometimes be less effective due to poor resin swelling[2], for certain sequences, a higher concentration of acid may be necessary. The kinetics of Boc cleavage can have a second-order dependence on the acid concentration.[3][4]
-
-
Q2: My peptide is degrading or showing significant side products after Boc cleavage. What are the common side reactions and how can I prevent them?
A2: Several side reactions can occur during the strong acid treatment required for Boc cleavage. The most common ones are:
-
Alkylation of Sensitive Residues (Trp, Met, Cys): The tert-butyl cation generated during Boc cleavage is a potent alkylating agent that can modify the side chains of tryptophan, methionine, and cysteine.
-
Solution: The addition of scavengers to the cleavage cocktail is crucial.
-
For Tryptophan: Use scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole.
-
For Methionine: Thioanisole and dimethyl sulfide (DMS) are effective in preventing S-alkylation.
-
For Cysteine: EDT and dithiothreitol (DTT) are commonly used to protect the sulfhydryl group. A study comparing thiol scavengers found that 1,4-benzenedimethanethiol (1,4-BDMT) provided superior yield and purity for a cysteine-rich peptide compared to DTT.[5]
-
-
-
Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, are prone to forming a stable five-membered ring aspartimide intermediate. This can lead to racemization and the formation of β-aspartyl peptides.
-
Solution:
-
Optimized Cleavage Conditions: Use lower temperatures (around 0-4 °C) during cleavage to minimize this side reaction.[6]
-
Side-Chain Protection: Employing more sterically hindered side-chain protecting groups on Asp can reduce aspartimide formation.
-
-
-
Diketopiperazine Formation: This side reaction is more common in Fmoc-based synthesis but can occur at the dipeptide stage in Boc-SPPS, especially with proline as one of the first two residues.[1]
-
Solution: Utilize in situ neutralization protocols during the coupling steps to minimize the time the N-terminal amine is free.[1]
-
-
Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide during cleavage.
-
Solution: A specially designed cleavage cocktail, "Reagent H" (TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide), has been shown to prevent methionine oxidation.[7]
-
Frequently Asked Questions (FAQs)
Q3: What is the standard cleavage cocktail for Boc-SPPS, and when should I modify it?
A3: A standard and widely used reagent for the final cleavage of peptides from the resin in Boc-SPPS is anhydrous hydrogen fluoride (HF).[8][9] A common mixture is HF:anisole (9:1 v/v). However, due to the hazards associated with HF, alternative strong acids are also used.
You should modify the cleavage cocktail based on the amino acid composition of your peptide:
-
For peptides containing Trp, Met, or Cys: Always include scavengers in your cleavage cocktail. A common alternative to HF is Trifluoromethanesulfonic acid (TFMSA), which is also a very strong acid.
-
For "difficult" or aggregation-prone sequences: Consider using a "low-high" HF cleavage procedure. The "low" HF step with a high concentration of scavengers like DMS helps to deprotect side chains under milder conditions before the final "high" HF cleavage from the resin.[6]
Q4: How can I choose the right scavenger for my peptide?
A4: The choice of scavenger depends on the sensitive amino acids present in your peptide sequence:
-
Triisopropylsilane (TIS): A very effective scavenger for tryptophan and for reducing resin-bound cations.
-
Thioanisole: Useful for protecting methionine and tryptophan.
-
1,2-Ethanedithiol (EDT) and Dithiothreitol (DTT): Primarily used to protect cysteine residues.
-
Phenol: Can act as a scavenger for tryptophan and tyrosine.
-
Water: A small amount of water is often included in cleavage cocktails to act as a scavenger.
A combination of scavengers is often used to provide broad-spectrum protection.
Q5: What are the alternatives to HF for final cleavage?
A5: Due to the specialized equipment and safety precautions required for HF, several other strong acids are used for the final cleavage in Boc-SPPS:
-
Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as a direct replacement for HF for cleavage from most resins.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another strong acid alternative to HF and TFMSA.[6]
-
Hydrogen Bromide in Acetic Acid (HBr/AcOH): A classic reagent for Boc cleavage, though generally less effective for complete side-chain deprotection and cleavage from more acid-stable resins.[6]
The choice of cleavage reagent should be compatible with the resin and the side-chain protecting groups used in the synthesis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Boc cleavage.
Table 1: Comparison of Deprotection Reagents and Conditions
| Deprotection Reagent/Condition | Peptide/Resin | Purity/Yield | Comments | Reference |
| 55% TFA in DCM | 40 C-terminal amide peptides | ~9% higher purity on average | Better resin swelling and more complete Boc removal compared to 100% TFA. | [2] |
| 100% TFA | 40 C-terminal amide peptides | Lower purity | Insufficient resin swelling leading to incomplete Boc removal. | [2] |
| 2% TFA in Toluene | Protected peptide on Sieber amide resin | 69.4% cleavage yield after 30 min | A greener alternative to DCM. | [10] |
| 2% TFA in p-Xylene | Protected peptide on Sieber amide resin | 90.2% cleavage yield after 120 min | Another greener solvent option. | [10] |
| 2% TFA in DCM | Protected peptide on Sieber amide resin | 66.3% cleavage yield after 30 min | Standard solvent, but may require longer reaction times for complete cleavage from some resins. | [10] |
Table 2: Effect of Scavengers on Cleavage of a Cysteine-Rich Peptide (CRP)
| Thiol Scavenger (in TFA/TIS/H₂O) | Crude Yield of CRP | Purity of CRP | % of CRP-t-Bu Adducts | Reference |
| None | Lower | Lower | ~2-fold increase | [5] |
| Dithiothreitol (DTT) | - | - | - | [5] |
| 1,2-Benzenedimethanethiol (1,2-BDMT) | Lower than 1,4-BDMT | Lower than 1,4-BDMT | Higher than 1,4-BDMT | [5] |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Superior | Superior | Lower | [5] |
Table 3: Cleavage Cocktails for Methionine-Containing Peptides
| Cleavage Cocktail | Peptide | % Methionine Sulfoxide | Reference |
| Reagent K | Model pentadecapeptide with Met and Cys | 15-55% | [7] |
| Reagent R | Model pentadecapeptide with Met and Cys | 15-55% | [7] |
| Reagent B | Model pentadecapeptide with Met and Cys | 15-55% | [7] |
| Reagent H | Model pentadecapeptide with Met and Cys | 0% | [7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection during SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 20-30 minutes at room temperature. For peptides containing acid-sensitive residues, a pre-wash of 1-2 minutes with the TFA/DCM solution can be performed.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess TFA and the cleaved Boc groups.
-
Neutralization: Neutralize the N-terminal amine with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3-5 times) and then with the solvent to be used for the next coupling step (e.g., DMF).
Protocol 2: Final Cleavage with Anhydrous HF
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Scavenger Addition: Place the dried peptide-resin in the HF reaction vessel and add the appropriate scavenger(s) (e.g., anisole, p-cresol).
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours with stirring.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Washing and Isolation: Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and byproducts. Isolate the peptide by filtration or centrifugation.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.
Visualizations
Caption: General experimental workflow for Boc cleavage and peptide isolation.
References
- 1. peptide.com [peptide.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polypeptide.com [polypeptide.com]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 7. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
improving the stability of N-Boc-aminomethanol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of N-Boc-aminomethanol. Given its hemiaminal structure, this compound is inherently prone to degradation, and proper handling and storage are critical to ensure its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as tert-butyl (hydroxymethyl)carbamate, is a valuable reagent in organic synthesis, particularly in the preparation of complex molecules and in peptide chemistry.[1] Its structure contains a hydroxyl group and a Boc-protected amine attached to the same carbon atom, classifying it as a hemiaminal.[2] Hemiaminals are known to be unstable intermediates that can readily undergo dehydration to form imines, which may then polymerize.[2][3] This inherent instability can lead to a decrease in purity and potency over time, impacting experimental reproducibility and outcomes.
Q2: What are the primary degradation pathways for this compound?
A2: The principal degradation pathway for this compound, as a hemiaminal, is the elimination of water to form an N-Boc-protected imine. This imine can be unstable and may further react or polymerize. Another potential degradation route involves the hydrolysis of the Boc (tert-butoxycarbonyl) protecting group, especially under acidic conditions, which would yield aminomethanol. The stability of the Boc group is generally good under neutral and basic conditions but is sensitive to acid.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and inert environment. Specific recommendations include:
-
Temperature: Refrigeration at 2-8°C is recommended. For long-term storage (months to years), storage at -20°C is advisable.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis.
-
Container: Use a tightly sealed, airtight container to protect from moisture and air.
-
Desiccants: The use of desiccants, like silica gel packs, is highly recommended to absorb any moisture present in the storage container.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the parent compound from its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities. The disappearance of the characteristic Boc group signal (a singlet at ~1.5 ppm in ¹H NMR) can indicate degradation.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weight of the compound and its degradation products.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Decreased yield in reactions using stored this compound. | Degradation of the reagent leading to lower active concentration. | 1. Verify the purity of the this compound using HPLC or NMR before use.2. If purity is low, consider purifying the reagent by recrystallization or chromatography, if feasible.3. Purchase a fresh batch of the reagent and store it under the recommended conditions. |
| Appearance of new, unexpected spots on TLC analysis of reactions. | Formation of impurities from the degradation of this compound. | 1. Characterize the impurities using techniques like LC-MS or NMR to understand the degradation pathway.2. Ensure that the reaction conditions are not contributing to the degradation (e.g., acidic pH).3. Use freshly purchased or purified this compound for subsequent experiments. |
| Physical changes in the stored this compound (e.g., discoloration, clumping). | Absorption of moisture and subsequent degradation or polymerization. | 1. Discard the material if significant physical changes are observed.2. For future storage, ensure the container is tightly sealed and stored with a desiccant in a refrigerator or freezer. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of an this compound sample and identify the presence of degradation products.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of ACN and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample onto the HPLC system. The purity is calculated by dividing the peak area of the main component by the total peak area of all components.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system for analysis
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize with an equivalent amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Store the solid this compound in a temperature-controlled oven (e.g., 60°C) for a defined period. Dissolve a known amount in the solvent for analysis.
-
Photostability: Expose the solid this compound to light in a photostability chamber according to ICH guidelines. Dissolve a known amount in the solvent for analysis.
-
-
Analysis: Analyze the stressed samples at different time points using the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
N-Boc deprotection issues and alternative methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the N-Boc deprotection of amines. It is designed for researchers, scientists, and drug development professionals to navigate challenges in their synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My N-Boc deprotection reaction is incomplete or sluggish. What are the common causes and how can I resolve this?
Incomplete N-Boc deprotection is a frequent issue that can often be attributed to several factors:
-
Insufficient Acid Strength or Stoichiometry: The most common method for N-Boc deprotection relies on acid-catalyzed cleavage.[1][2] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion.
-
Reaction Temperature and Time: While many deprotections proceed at room temperature, some less reactive substrates may require elevated temperatures or longer reaction times.[3][4]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol or water can sometimes facilitate the reaction, while aprotic solvents like dichloromethane (DCM) or dioxane are also commonly used.[5]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration or equivalents of the acid (e.g., TFA, HCl).
-
Elevate Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).
-
Optimize Solvent: Experiment with different solvent systems. For example, using HCl in methanol can be effective.[6]
-
Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.
2. I am observing significant side product formation during N-Boc deprotection. What are the likely side reactions and how can I suppress them?
A primary issue with N-Boc deprotection is the formation of a tert-butyl cation intermediate.[1][7] This reactive species can lead to several side reactions:
-
Alkylation of Nucleophilic Residues: The tert-butyl cation can alkylate electron-rich aromatic rings (e.g., in tryptophan or tyrosine) or sulfur-containing residues (e.g., methionine).[1][7]
-
Formation of tert-Butyl Adducts: The cation can be trapped by other nucleophiles present in the reaction mixture.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent side reactions is to add a scavenger to the reaction mixture. Common scavengers include:
-
Thioanisole, anisole, or cresol: These compounds act as cation traps.[1]
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These can reduce the tert-butyl cation.
-
-
Lower Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of side reactions.
Troubleshooting Workflow for Side Product Formation
Caption: A troubleshooting workflow for minimizing side products during N-Boc deprotection.
3. My starting material contains other acid-sensitive functional groups. How can I selectively deprotect the N-Boc group?
Selective deprotection is a significant challenge when other acid-labile groups, such as tert-butyl esters, silyl ethers (e.g., TBS), or acetals, are present.[8][9]
Alternative Methods for Selective Deprotection:
-
Milder Acidic Conditions: Using weaker acids or highly diluted strong acids can sometimes achieve selectivity.
-
Lewis Acids: Some Lewis acids can selectively cleave the N-Boc group. Examples include ZnBr₂ and TMSI.[11][12]
-
Non-Acidic Methods: When acidic conditions are not viable, several alternative methods can be employed.
| Method | Reagents | Conditions | Notes |
| Oxalyl Chloride/Methanol | Oxalyl chloride, Methanol | Room temperature, 1-4 hours | Mild and tolerant of many functional groups.[6][8] |
| Thermolysis | Heat (conventional or microwave) | >100 °C | Can be performed in solvents like TFE or HFIP, or even water.[12][13] |
| Basic Conditions | Sodium carbonate in refluxing DME | Reflux | Applicable for substrates stable to base.[6][10] |
| Catalytic Iodine | Catalytic I₂ | Solvent-free or in solution | A mild, neutral condition.[6][10] |
| Mechanochemical | p-TsOH, ball milling | Solvent-free, room temperature | An environmentally friendly approach.[4] |
Experimental Protocols
Standard N-Boc Deprotection with TFA
This protocol is a general procedure for the acid-catalyzed removal of the N-Boc group.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine in DCM (e.g., 0.1 M concentration).
-
If required, add a scavenger (1-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 10-50% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Alternative Protocol: Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with acid-sensitive functional groups.[6][8]
Materials:
-
N-Boc protected amine
-
Oxalyl chloride
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine in methanol (e.g., 0.1 M concentration).
-
Add oxalyl chloride (typically 3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Mechanistic Overview
Acid-Catalyzed N-Boc Deprotection Mechanism
Caption: The generally accepted mechanism for acid-catalyzed N-Boc deprotection.[1]
The deprotection is initiated by protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[1]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
minimizing racemization during reactions with N-Boc-aminomethanol derivatives
Welcome to the technical support center for minimizing racemization during reactions with N-Boc-aminomethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining stereochemical integrity during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in reactions with N-Boc-amino acid derivatives?
A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer. In peptide synthesis and other reactions involving chiral N-Boc-amino acid derivatives, the stereochemistry of the α-carbon is critical for the final product's biological activity. Racemization results in the loss of stereochemical integrity, leading to a mixture of diastereomeric products that are often difficult to separate and can have different or undesirable biological properties.[1][2] This occurs because the activation of the carboxyl group makes the α-proton acidic, allowing for its removal by a base and subsequent re-protonation from either face of the resulting planar enolate intermediate.[2]
Q2: Which factors have the most significant impact on the extent of racemization?
A2: Several factors influence the degree of racemization during coupling reactions. The most critical are:
-
The choice of coupling reagent: Different reagents activate the carboxylic acid in ways that can make it more or less susceptible to racemization.[3]
-
The presence and type of additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming less reactive, more stable active esters.[4][5]
-
The type of base used: The strength (basicity) and steric hindrance of the organic base used can dramatically affect the rate of α-proton abstraction.[5]
-
Reaction temperature: Higher temperatures generally increase the rate of racemization.[6]
-
The specific amino acid derivative: Certain amino acids, such as histidine and cysteine, are inherently more prone to racemization.[4]
Q3: How do coupling reagents and additives work together to prevent racemization?
A3: Coupling reagents, especially carbodiimides like DCC or DIC, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to racemization. Additives such as HOBt or Oxyma react with this intermediate to form an active ester. This active ester is more stable and less prone to forming the oxazolone intermediate that is the primary pathway for racemization.[5][7] The amino group of the incoming nucleophile then attacks this active ester to form the desired peptide bond with minimal loss of stereochemical purity.[8]
Q4: Are urethane-based protecting groups like N-Boc sufficient to prevent racemization on their own?
A4: Urethane-based protecting groups like Boc and Fmoc are known to significantly reduce the tendency for racemization compared to other N-acyl groups.[9] This is because the oxygen atom of the carbamate can participate in forming a five-membered ring, but this structure is less favorable for racemization than the oxazolone ring formed with simple acyl groups. However, under the conditions required for activating the carboxyl group for amide bond formation, racemization can still occur, especially with sensitive amino acids or under non-optimized reaction conditions.[1] Therefore, relying solely on the Boc group is insufficient; careful selection of reagents and conditions is still mandatory.
Troubleshooting Guide
Problem: I am observing significant racemization/epimerization in my coupling reaction.
Follow these steps to diagnose and mitigate the issue:
Step 1: Review Your Coupling Reagent and Additives
-
Question: Are you using a carbodiimide reagent (e.g., DCC, DIC) without an additive?
-
Solution: Carbodiimide activation alone can lead to high levels of racemization.[7] Always use an additive. Add one equivalent of HOBt, HOAt, or Oxyma to your reaction mixture. These additives minimize racemization by forming intermediate active esters.[4][5]
-
Question: Are you using a phosphonium or aminium/uronium salt reagent (e.g., BOP, PyBOP, HBTU, HATU)?
-
Solution: While generally efficient, some of these reagents can still cause racemization, particularly with sensitive amino acids like histidine.[1] For His, Cys, or Ser, consider switching to a DIC/Oxyma combination, which has been shown to cause less racemization.[1]
Step 2: Evaluate the Base
-
Question: Which base are you using, and how much?
-
Solution: The choice of base is critical. Avoid strong, non-hindered bases like triethylamine (TEA). Switch to a weaker or more sterically hindered base.
-
N-methylmorpholine (NMM) (pKa 7.38) is a good first choice.[5]
-
2,4,6-collidine (pKa 7.43) is even more sterically hindered and has been shown to produce minimal racemic products.[5][6]
-
N,N-diisopropylethylamine (DIEA) (pKa 10.1) is more basic and should be used with caution, though its steric bulk offers some protection.[5]
-
Step 3: Control the Reaction Temperature
-
Question: Are you running the reaction at elevated temperatures?
-
Solution: Lower the reaction temperature. While higher temperatures can speed up the coupling, they also accelerate racemization.[6] For particularly sensitive couplings, such as those involving histidine or cysteine, consider running the reaction at 0°C or even lower if the reaction kinetics allow. For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can significantly limit the racemization of histidine and cysteine.[6]
Step 4: Consider the Solvent
-
Question: What solvent are you using?
-
Solution: While less documented in the provided context, solvent polarity can play a role. Ensure your reactants are fully dissolved. In solid-phase synthesis, solvents that promote good resin swelling, like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), are standard. If aggregation is an issue, which can lead to incomplete reactions and favor side reactions, consider adding DMSO to the solvent mixture.[4]
Step 5: Implement a Pre-activation Step
-
Question: Are you adding all reagents simultaneously?
-
Solution: Consider a pre-activation step. Mix the N-Boc-amino acid with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding the amine nucleophile. This allows for the formation of the less racemization-prone active ester before the base and amine are introduced. However, be aware that prolonged activation times can also lead to racemization.
Data Presentation
Table 1: Effect of Coupling Reagents on Racemization of Amino Acids
This table summarizes the percentage of racemization observed when coupling various Fmoc-protected amino acids with L-Leu-OtBu using different coupling reagents. While the protecting group is Fmoc, the trends in racemization for the coupling reagents are highly relevant for N-Boc chemistry as well.
| Coupling Reagent Combination | Fmoc-L-His(Trt)-OH (% Racemization) | Fmoc-L-Cys(Trt)-OH (% Racemization) | Fmoc-L-Ser(tBu)-OH (% Racemization) |
| HATU/NMM | 14.2 | 1.8 | 0.9 |
| HBTU/NMM | 10.2 | 1.1 | 0.1 |
| PyBOP/NMM | 10.1 | 1.3 | 0.1 |
| TBTU/NMM | 9.9 | 1.2 | 0.1 |
| DIC/Oxyma | 1.7 | 0.0 | 0.0 |
| DIC/HOBt | 1.7 | 0.3 | 0.0 |
Data adapted from a study on Fmoc-protected amino acids, which demonstrates the relative impact of coupling reagents on racemization.[1]
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the formation of a peptide bond.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Activation: Add Diisopropylcarbodiimide (DIC) (1.0 equivalent) dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0°C for 5-10 minutes.
-
Coupling: Add a solution of the amine component (1.0 equivalent) and a sterically hindered base such as N-methylmorpholine (NMM) (1.0 equivalent) in the same solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the by-product (diisopropylurea, DIU). The filtrate can then be processed using standard aqueous work-up and purification procedures (e.g., extraction, chromatography).
Protocol 2: N-Boc Protection of an Amino Acid
This is a standard procedure for protecting the amino group of an amino acid with a Boc group.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.0-3.0 equivalents) to the solution to achieve alkaline conditions (pH 9-10).
-
Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 4-24 hours. The reaction should become clear.
-
Work-up:
-
Wash the reaction mixture with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or citric acid).
-
Extract the N-Boc-protected amino acid into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.[]
-
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate during peptide coupling.
Caption: Troubleshooting workflow for diagnosing and resolving racemization issues.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bachem.com [bachem.com]
Technical Support Center: Pilot Plant Production of N-Boc-aminomethanol
This guide provides technical support for researchers, scientists, and drug development professionals scaling up the synthesis of N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) for pilot plant production. It addresses common challenges through a troubleshooting guide and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up and production phases.
Q1: Why is the reaction yield significantly lower at pilot scale compared to the lab scale?
Low yield during scale-up can be attributed to several factors that are less prominent in a laboratory setting.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition. Ensure the reactor's agitation system is appropriately designed for the vessel's geometry and the reaction mass viscosity.
-
Poor Temperature Control: The synthesis of this compound is often exothermic. A pilot plant reactor has a lower surface-area-to-volume ratio than lab glassware, making heat dissipation less efficient. Uncontrolled temperature spikes can lead to product degradation or the formation of impurities. Implement a staged cooling system and ensure a controlled, slow addition rate of reagents.
-
Workup Losses: Phase separations and extractions can be more challenging at a larger scale. Emulsion formation can trap the product in the aqueous layer. Consider using a different solvent system or adding brine during the wash steps to improve phase separation.
Q2: What are the common impurities observed, and how can they be minimized?
Several impurities can arise during the synthesis. Their formation is often exacerbated by improper reaction control at a larger scale.
-
Di-tert-butyl dicarbonate (Boc₂O) residue: Unreacted Boc anhydride can contaminate the final product. Ensure the reaction goes to completion by monitoring with in-process controls (e.g., TLC or HPLC). A slight excess of the amine starting material can be used, though this may complicate purification.
-
Di-Boc Protected Species: Over-protection can occur, although it is less common for aminomethanol. This is typically favored by a large excess of Boc₂O and prolonged reaction times.
-
tert-Butanol: This is a byproduct of the reaction. It is typically removed during aqueous workup and solvent evaporation steps.
-
Degradation Products: this compound can be unstable under harsh acidic or basic conditions. The parent compound, aminomethanol, is known to be a transient intermediate, highlighting the need for controlled reaction conditions to prevent decomposition.[1]
Minimizing these impurities involves strict control over stoichiometry, temperature, and reaction time. Post-reaction, purification via recrystallization or column chromatography (if feasible at scale) is necessary.
Q3: The reaction mixture is turning dark, which was not observed in the lab. What is the cause?
A color change to yellow or brown often indicates product degradation or side reactions. This is commonly linked to excessive heat. Review the reactor's temperature logs to check for any exothermic spikes that may have occurred during reagent addition. Ensure the internal temperature probe is correctly positioned to get an accurate reading of the reaction mass. Another possibility is the quality of the starting materials; test all raw materials to ensure they meet the required specifications before use.
Q4: How can we handle the isolation of the product, which is an oil/low-melting solid, at a large scale?
This compound is often described as an oil or a low-melting solid, which can complicate isolation.[2]
-
Extraction and Concentration: After the aqueous workup, ensure the organic solvent is completely removed under reduced pressure. Be cautious with the temperature of the rotary evaporator or reactor jacket to prevent decomposition.
-
Seeding: If the product is known to be a solid, using seed crystals during the final concentration step can induce crystallization.
-
Solvent Precipitation/Trituration: Dissolving the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) can cause the product to precipitate as a solid, which can then be filtered.
Frequently Asked Questions (FAQs)
Q1: What is a general experimental protocol for the pilot-scale synthesis of this compound?
While specific parameters depend on available equipment, a general protocol involves the reaction of aminomethanol (often generated in situ or used as a stable salt) with di-tert-butyl dicarbonate (Boc₂O).[3][4]
Experimental Protocol: N-Boc Protection of Aminomethanol
-
Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Starting Material: Add the aminomethanol source to the reactor. Begin agitation and cool the reactor jacket to 0-5 °C.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) in the reaction solvent. Add the Boc₂O solution to the reactor dropwise via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture to check for completion using HPLC or TLC. The reaction is complete when the starting amine is no longer detected.
-
Workup: Cool the mixture again and slowly quench with water or a mild aqueous acid (e.g., 1M citric acid). Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If required, purify the crude product by recrystallization or flash chromatography.
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
The most critical parameters are temperature, reagent addition rate, and agitation speed. These factors are interconnected and directly impact reaction safety, yield, and purity.
Q3: What are the recommended storage and handling conditions for this compound at pilot scale?
This compound should be stored in airtight containers in a cool, dry place.[5] For short-term storage (days to weeks), refrigeration at 0-4 °C is recommended.[6] For long-term storage (months), storage at -20 °C is preferable to prevent degradation.[6] The compound is sensitive to moisture and strong acids, which can cause the Boc group to hydrolyze.
Q4: Which analytical techniques are best for quality control?
-
HPLC (High-Performance Liquid Chromatography): Ideal for assessing purity and quantifying impurities. A standard method would use a C18 column with a water/acetonitrile gradient.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural isomers or byproducts.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H, C=O of the carbamate).
-
Melting Point: If the product is a solid, a sharp melting point range is a good indicator of purity.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Key Considerations for Scale-Up |
| Reactor Volume | 250 mL Flask | 100 L Reactor | Surface-area-to-volume ratio decreases, affecting heat transfer. |
| Solvent Volume | 100 mL | 100 L | Increased cost and disposal considerations. |
| Reagent Addition Time | 10-15 minutes | 1-2 hours | Crucial for controlling exothermicity. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Must ensure homogeneity in the larger volume. |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Requires precise, automated control to prevent temperature spikes. |
| Workup | 500 mL Separatory Funnel | Reactor-based separation/Decanting | Phase separation can be slower; risk of emulsion formation is higher. |
| Isolation | Rotary Evaporator | Reactor Distillation/Wiped Film Evaporator | Requires more robust equipment for solvent removal. |
Table 2: Common Impurities and Their Analytical Signatures
| Impurity | Typical Detection Method | Key Signature |
| Unreacted Aminomethanol | HPLC | Early eluting peak, highly polar. |
| Di-tert-butyl dicarbonate | HPLC, ¹H NMR | Characteristic singlet for t-butyl protons (~1.5 ppm). |
| tert-Butanol | ¹H NMR, GC-MS | Singlet for t-butyl protons (~1.3 ppm). |
| Di-Boc Product | HPLC, LC-MS | Later eluting, higher mass peak. |
Visual Guides
Experimental Workflow
Caption: Workflow for pilot-scale this compound synthesis.
Troubleshooting Flowchart: Low Product Yield
Caption: A logical flowchart for troubleshooting low yield issues.
References
- 1. Experimental identification of aminomethanol (NH2CH2OH)—the key intermediate in the Strecker Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 365572-48-1 | Benchchem [benchchem.com]
- 6. medkoo.com [medkoo.com]
Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for environmentally friendly N-Boc protection and deprotection methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry principles applied to N-Boc protection and deprotection?
Green chemistry approaches for N-Boc transformations focus on several key principles to minimize environmental impact. These include the use of safer solvents, such as water, or the elimination of solvents altogether (solvent-free reactions).[1][2][3] Energy efficiency is another focus, with methods like microwave irradiation and ultrasound being employed to reduce reaction times and energy consumption.[4][5][6][7] Furthermore, the use of reusable heterogeneous catalysts, like Amberlite resins, reduces waste and improves atom economy.[1][3] Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is another important green approach.[8][9][10]
Q2: Can N-Boc protection be performed without a solvent?
Yes, solvent-free N-Boc protection is a well-established green chemistry technique.[1][2][3] These reactions are often carried out by mixing the amine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalyst, if needed, and applying energy through stirring, heating, or other methods. For example, solid catalysts like Amberlyst A 21 or picric acid can be used under solvent-free conditions.[2][3] This approach simplifies work-up, reduces solvent waste, and can lead to higher reaction efficiency.
Q3: Is it possible to perform N-Boc deprotection in water?
Yes, water can be used as a green and effective medium for N-Boc deprotection.[11][12][13][14][15] Deprotection can be achieved by heating the N-Boc protected amine in water at reflux or under subcritical conditions.[11][14][15] This method avoids the use of harsh acids like trifluoroacetic acid (TFA) and simplifies the purification process. The mechanism is believed to involve water acting as a dual acid/base catalyst at elevated temperatures.[12][13]
Q4: What are the advantages of using ultrasound or microwave assistance in N-Boc reactions?
Ultrasound and microwave irradiation are energy-efficient techniques that can significantly accelerate N-Boc protection and deprotection reactions.[4][5][6][7]
-
Ultrasound promotes reactions through acoustic cavitation, which can enhance mass transfer and increase reaction rates, often at room temperature.[7]
-
Microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reactions with higher yields compared to conventional heating methods.[4][6] Microwave-assisted deprotection can be achieved with solid-supported sulfonic acids, providing a catch-and-release mechanism for purification.[6]
Q5: What is mechanochemistry and how is it applied to N-Boc transformations?
Mechanochemistry involves inducing chemical reactions in the solid state by grinding or milling, often without the need for a solvent.[8][9][10] For N-Boc deprotection, the protected amine can be milled with a solid acid like p-toluenesulfonic acid or on a solid support like basic alumina to afford the deprotected amine salt in high yields and with short reaction times.[8][9][10] This solvent-free method is highly efficient and environmentally friendly.
Troubleshooting Guides
N-Boc Protection
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no conversion | Insufficiently reactive amine. | For weakly nucleophilic amines, consider using a more reactive Boc-donating reagent or a catalyst. Under solvent-free conditions with Amberlite-IR 120, even anilines with electron-withdrawing groups show good conversion, though they may require slightly longer reaction times.[1] |
| Poor solubility of starting materials. | If working in a water-acetone system, ensure the minimum amount of acetone is used to dissolve (Boc)₂O, as excess organic solvent can hinder the reaction.[16] For solvent-free methods, ensure thorough mixing. | |
| Catalyst deactivation. | If using a recyclable catalyst like Amberlyst, ensure it is properly regenerated and dried before reuse.[3] | |
| Formation of side products (e.g., N,N-di-Boc, urea) | Use of strong bases or harsh conditions. | Green methods using water or solvent-free conditions with mild catalysts often avoid the formation of these byproducts.[16][17] The chemoselectivity of these methods is a key advantage. |
| Reaction with other functional groups. | In molecules with multiple nucleophilic sites (e.g., amino alcohols), green methods often show high chemoselectivity for the amino group. For instance, catalyst-free N-Boc protection in water selectively protects the amine over the hydroxyl group.[17] | |
| Difficult product isolation | Use of homogeneous catalysts or reagents that require extensive work-up. | Employ heterogeneous catalysts like Amberlite resins or silica-supported catalysts, which can be easily removed by filtration.[1][3] Solvent-free and water-based methods also simplify purification. |
N-Boc Deprotection
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete deprotection | Insufficient acid strength or concentration for traditional methods. | For green deprotection in boiling water, ensure the reaction is heated to reflux for a sufficient time. The reaction time can vary depending on the substrate.[11][14] For mechanochemical deprotection, ensure stoichiometric amounts of the acid catalyst are used and milling is performed for the recommended time.[8][10] |
| Presence of acid-sensitive functional groups that are incompatible with the conditions. | Consider milder deprotection methods. Deprotection in boiling water is neutral and can be selective.[12][13] Alternatively, enzymatic deprotection, although less common, offers a very mild approach. | |
| Formation of t-butylated byproducts | Generation of the t-butyl cation intermediate which can alkylate nucleophilic residues. | This is a common issue with strong acid-mediated deprotection. Green methods like thermal deprotection in continuous flow can minimize this by controlling reaction time and temperature.[18] |
| Racemization of chiral centers | Harsh reaction conditions (strong acid or high temperatures for extended periods). | Water-mediated deprotection is generally mild and has been shown to preserve the stereochemical integrity of amino esters.[16] |
| Difficult purification | Use of excess reagents that require removal. | Microwave-assisted deprotection with solid-phase supported sulfonic acids allows for a "catch-and-release" purification, where the deprotected amine is bound to the solid support, washed, and then released in a pure form.[6] |
Quantitative Data Summary
Green N-Boc Protection Methods
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Heterogeneous Catalysis | Amberlite-IR 120 (15% w/w) | Solvent-free | 1-3 min | 95-99 | [1] |
| Heterogeneous Catalysis | Amberlyst A 21 (20 wt%) | Solvent-free | 5-30 min | 90-98 | [3] |
| Catalyst-Free | Water:Acetone (9.5:0.5) | Water/Acetone | 8-12 min | 85-96 | [16] |
| Ultrasound-Assisted | None | None | 5-15 min | 92-98 | [7] |
Green N-Boc Deprotection Methods
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Water-Mediated | Reflux | Water | 10 min - 12 h | 85-99 | [11][14] |
| Mechanochemical | p-Toluenesulfonic acid | Solvent-free | 10 min | ~99 | [8][10] |
| Microwave-Assisted | Silica-supported sulfonic acid | DCM | 10 min | 85-99 | [6] |
| Thermal (Continuous Flow) | 230 °C | Methanol | 45 min | 73-90 | [18] |
Experimental Protocols
Protocol 1: Solvent-Free N-Boc Protection using Amberlite-IR 120
-
To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol), add Amberlite-IR 120 (15% w/w).
-
Stir the mixture at room temperature for the time specified for the substrate (typically 1-3 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the mixture with CH₂Cl₂ (10 mL).
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum to obtain the N-Boc protected amine.[1]
Protocol 2: Water-Mediated N-Boc Deprotection
-
Suspend the N-Boc protected amine (1 mmol) in deionized water (10-20 mL).
-
Heat the mixture to reflux (100 °C) and stir.
-
Monitor the reaction by TLC until completion (reaction times can vary from 10 minutes to several hours).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the deprotected amine.[15]
Protocol 3: Mechanochemical N-Boc Deprotection
-
In a stainless steel milling vessel, combine the Boc-protected amine (1 mmol) and p-toluenesulfonic acid monohydrate (2 equivalents per Boc group).
-
Add a stainless steel ball (e.g., 10 mm diameter).
-
Mill the mixture at a frequency of 30 Hz for 10 minutes at room temperature.
-
Suspend the resulting crude mixture in dichloromethane.
-
Collect the precipitated amine p-toluenesulfonate salt by filtration and air-dry.[10]
Visualizations
Experimental Workflow for Green N-Boc Protection
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 9. Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. mcours.net [mcours.net]
- 12. scribd.com [scribd.com]
- 13. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Commercial N-Boc-aminomethanol
Welcome to the Technical Support Center for N-Boc-aminomethanol. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot issues related to impurities in commercial this compound.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to impurities in starting materials. This guide provides a systematic approach to identifying and resolving common issues encountered when using commercial this compound.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low reaction yield or incomplete reaction | - Degradation of this compound: The presence of degradation products, such as those from hydrolysis or oxidation, reduces the concentration of the active reagent. - Presence of unreacted starting materials: Residual aminomethanol or Boc-anhydride from the synthesis can interfere with the reaction stoichiometry. | - Verify purity: Analyze the commercial batch of this compound using HPLC and ¹H NMR to quantify the active reagent and identify impurities. - Purify the reagent: If significant impurities are detected, consider purification by recrystallization or column chromatography. - Adjust stoichiometry: Based on the purity assessment, adjust the amount of this compound used in the reaction. |
| Formation of unexpected byproducts | - Reaction with impurities: Unreacted starting materials or degradation products may participate in side reactions. For example, residual aminomethanol can lead to the formation of undesired amine adducts. - Di-Boc protected species: The presence of di-tert-butyl dicarbonate can lead to the formation of N,O-bis-Boc species. | - Characterize byproducts: Isolate and identify the structure of the byproducts using techniques like LC-MS and NMR. - Trace impurity source: Correlate the identified byproducts with potential impurities in the starting material. - Implement purification: Purify the this compound prior to use to remove the problematic impurities. |
| Inconsistent reaction performance between batches | - Batch-to-batch variability in purity: Commercial suppliers may have different impurity profiles and levels for this compound. | - Qualify new batches: Perform a comprehensive analysis (HPLC, ¹H NMR, and moisture content) on each new batch of this compound before use. - Establish acceptance criteria: Define acceptable purity levels and impurity thresholds for your specific application. - Standardize storage: Ensure consistent and appropriate storage conditions (cool, dry, and inert atmosphere) for all batches. |
| Poor solubility of the reagent | - Presence of insoluble impurities: Particulate matter or insoluble byproducts from the manufacturing process may be present. | - Pre-dissolve and filter: Dissolve the this compound in a suitable solvent and filter the solution before adding it to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While the exact impurity profile can vary between suppliers and batches, potential impurities can be categorized as follows:
-
Synthesis-related impurities: These arise from the manufacturing process and can include unreacted starting materials like aminomethanol and di-tert-butyl dicarbonate (Boc₂O), as well as byproducts such as tert-butanol.
-
Degradation products: this compound can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of aminomethanol and tert-butanol. Oxidation of the primary alcohol can also occur, yielding the corresponding aldehyde or carboxylic acid.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main component and detecting non-volatile impurities. A reversed-phase method is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and help identify and quantify impurities.
-
Karl Fischer Titration: To determine the water content, which can contribute to hydrolysis.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I purify commercial this compound myself?
A4: Yes, if you detect unacceptable levels of impurities, you can purify this compound. Due to its polar nature, purification can be challenging. Recrystallization from a suitable solvent system or column chromatography on silica gel can be effective.[1]
Q5: How do impurities in this compound affect peptide synthesis?
A5: In peptide synthesis, the purity of building blocks is critical.[2] Unreacted aminomethanol can lead to chain termination or the formation of deletion sequences. Other reactive impurities might lead to the formation of modified peptides that are difficult to separate from the desired product.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL solution.
-
Injection: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of all components. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identification of Impurities in this compound by ¹H NMR
Objective: To confirm the structure of this compound and identify potential impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
This compound signals: Identify the characteristic peaks for this compound (approximate chemical shifts in CDCl₃):
-
~1.45 ppm (singlet, 9H, -C(CH₃)₃)
-
~4.85 ppm (broad singlet, 1H, -NH)
-
~4.95 ppm (doublet, 2H, -CH₂-)
-
~3.5 ppm (broad singlet, 1H, -OH)
-
-
Impurity signals: Look for signals corresponding to potential impurities:
-
tert-Butanol: ~1.28 ppm (singlet)
-
Di-tert-butyl dicarbonate (Boc₂O): ~1.50 ppm (singlet)
-
Aminomethanol: Signals may be broad and exchangeable.
-
-
Visualizations
Caption: Workflow for quality control of commercial this compound.
Caption: Decision tree for troubleshooting reactions with this compound.
References
avoiding oxazolidinone formation from amino alcohols during Boc protection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with oxazolidinone formation during the Boc protection of amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What is oxazolidinone and why does it form during the Boc protection of my amino alcohol?
A1: Oxazolidinone is a cyclic carbamate byproduct that can form through an intramolecular cyclization reaction during the Boc protection of 1,2- or 1,3-amino alcohols. The formation of this side product is a common challenge, leading to reduced yields of the desired N-Boc protected amino alcohol and complicating purification.
The reaction proceeds through the initial formation of the Boc-carbamate, which then, under certain conditions, undergoes an intramolecular nucleophilic attack from the neighboring hydroxyl group, displacing the tert-butoxide or another leaving group to form the five-membered oxazolidinone ring. Factors such as elevated temperatures, the presence of certain bases or acids, and prolonged reaction times can promote this unwanted side reaction.
Q2: I am observing significant oxazolidinone formation in my reaction. What are the key reaction parameters I should investigate to minimize this side product?
A2: To minimize oxazolidinone formation, you should carefully control the following reaction parameters:
-
Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the intramolecular cyclization.
-
Base Selection: The choice of base is critical. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting cyclization. Consider using milder bases like sodium bicarbonate (NaHCO₃) or performing the reaction under catalyst-free conditions in water.[1]
-
Solvent: The solvent can influence the reaction outcome. Non-polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. Some protocols have found success using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, which has been shown to prevent oxazolidinone formation.[2] Alternatively, conducting the reaction in water can be highly effective at preventing this side reaction.[2]
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Prolonged reaction times can increase the likelihood of side product formation.
Q3: Are there alternative methods for Boc protection of amino alcohols that are known to avoid oxazolidinone formation?
A3: Yes, several methods have been developed to selectively N-protect amino alcohols without forming oxazolidinones. These include:
-
Catalyst-Free N-tert-butyloxycarbonylation in Water: This method has been reported to chemoselectively provide N-Boc derivatives of amino alcohols without any oxazolidinone formation.[2]
-
Using 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can be used as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines, and it has been observed to prevent competitive side reactions like oxazolidinone formation.[2]
-
Iodine Catalysis: An efficient protocol using a catalytic amount of iodine under solvent-free conditions at ambient temperature can be employed for the protection of various amines, including amino alcohols.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Significant amount of oxazolidinone byproduct observed. | Reaction temperature is too high. | Lower the reaction temperature to 0 °C or room temperature. |
| Strong base is promoting intramolecular cyclization. | Switch to a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] | |
| Prolonged reaction time. | Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| Low yield of N-Boc protected amino alcohol. | Unfavorable reaction conditions leading to side products. | Try an alternative protocol, such as the catalyst-free reaction in water or using HFIP as a solvent.[2] |
| Incomplete reaction. | Ensure stoichiometric amounts of di-tert-butyl dicarbonate ((Boc)₂O) are used. A slight excess (1.1-1.2 equivalents) may be beneficial. | |
| Difficulty in purifying the desired product from the oxazolidinone. | Similar polarities of the product and byproduct. | Optimize the reaction to minimize oxazolidinone formation, thereby simplifying purification. Consider alternative chromatographic conditions (e.g., different solvent systems or columns). |
Experimental Protocols
Protocol 1: General Boc Protection with Sodium Bicarbonate
-
Dissolve the amino alcohol in a suitable solvent such as a mixture of 1,4-dioxane and water, or dichloromethane (DCM).
-
Add 1.5 equivalents of sodium bicarbonate (NaHCO₃).
-
Add 1.1-1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous work-up. If using a water-miscible solvent, concentrate the reaction mixture first. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst-Free Boc Protection in Water
-
Suspend the amino alcohol in water.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the product by column chromatography if necessary. This method has been shown to afford optically pure N-t-Boc derivatives without oxazolidinone formation.[2]
Data Summary
The following table summarizes the yield of N-Boc protected amino alcohols versus oxazolidinone formation under different reaction conditions. Note that specific yields are highly substrate-dependent.
| Method | Substrate | Conditions | N-Boc Product Yield | Oxazolidinone Formation | Reference |
| Catalyst-Free in Water | Amino alcohols, 2-aminophenol | (Boc)₂O, Water, RT | Good to Excellent | Not observed | [2] |
| HFIP Solvent/Catalyst | α-amino alcohols | (Boc)₂O, HFIP, RT | Good to Excellent | Not observed | [2] |
| Pd(II)/Bis-sulfoxide/Brønsted Acid | Homoallylic N-Boc amines | Pd(II) catalyst, BQ, DBP, 1,4-dioxane, 45 °C | 27% (with strong acid) - 63% (optimized) | Significant with strong carboxylic acids, minimized with phosphoric acid | [3][4] |
Visual Guides
Reaction Pathway
Caption: General reaction scheme for Boc protection of amino alcohols.
Troubleshooting Workflow
References
Technical Support Center: N-Boc-aminomethanol Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of N-Boc-aminomethanol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the expected relative polarities of the starting material (aminomethanol), the Boc-anhydride reagent, and the this compound product?
A1: The polarity order from most polar to least polar is: Aminomethanol > this compound > Di-tert-butyl dicarbonate (Boc₂O). On a normal-phase TLC plate (e.g., silica gel), this means aminomethanol will have the lowest Retention Factor (Rf), the product will have a higher Rf, and any unreacted Boc₂O will have the highest Rf.
Q2: My starting amine (aminomethanol) is not visible on the TLC plate under UV light. How can I visualize it?
A2: Aminomethanol does not possess a UV chromophore and will not be visible under a 254 nm UV lamp. You must use a chemical stain for visualization. A ninhydrin stain is excellent for detecting the primary amine of the starting material, which typically shows up as a pink or purple spot upon heating.[1] Potassium permanganate (KMnO₄) can also be used, as it reacts with the alcohol and amine groups.[2][3]
Q3: I see a spot on my TLC that corresponds to the this compound product, but it also stains with ninhydrin. What does this mean?
A3: While the this compound product should ideally not react with ninhydrin, the Boc group can be cleaved under the acidic conditions and high heat used for developing the ninhydrin stain, revealing the primary amine and causing a positive result.[1] Therefore, relying on ninhydrin to confirm the absence of product is not advisable. Use co-spotting with your starting material to differentiate between the two.
Q4: In my HPLC analysis, I am concerned that the acidic mobile phase (e.g., containing 0.1% TFA) will cleave the Boc protecting group. Is this a valid concern?
A4: The Boc group is known to be sensitive to acid.[4] While short exposure to 0.1% Trifluoroacetic Acid (TFA) during a typical analytical HPLC run is often tolerated, prolonged exposure or concentration of the fractions containing TFA can lead to deprotection.[4] If deprotection is a significant issue, consider using a less acidic modifier like formic acid or acetic acid, though this may affect peak shape and resolution.[4]
Q5: My HPLC chromatogram shows a very broad peak for my product. What are the common causes?
A5: Peak broadening in HPLC can stem from several issues. Common causes include column overload (injecting too concentrated a sample), a mismatch between the sample solvent and the mobile phase (e.g., dissolving the sample in a very strong solvent like pure DMSO), or secondary interactions with the column's stationary phase.[5] Ensure your sample is adequately diluted and dissolved in a solvent similar in strength to the initial mobile phase.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking of Spots | The sample is too concentrated (overloaded). | Dilute the reaction aliquot before spotting it on the TLC plate.[6][7] |
| The compound is acidic or basic. | Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the TLC mobile phase to improve spot shape.[6][8] | |
| The compound is unstable on silica gel. | Neutralize the silica plate by pre-running it in a solvent system containing a base like triethylamine, or consider using alumina plates.[9] | |
| Spots Remain at the Baseline (Low Rf) | The mobile phase (eluent) is not polar enough. | Increase the polarity of the mobile phase. For a common ethyl acetate/hexane system, increase the proportion of ethyl acetate.[6] |
| Spots Run at the Solvent Front (High Rf) | The mobile phase (eluent) is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.[6] |
| No Spots are Visible | The sample is too dilute. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry completely between applications.[6][7] |
| The compound is not UV active and the wrong stain was used. | Use a universal stain like potassium permanganate (KMnO₄) or p-anisaldehyde.[2][10][11] For the starting amine, use ninhydrin.[1] | |
| The compound is volatile and evaporated from the plate. | This is less likely for this compound but possible. Visualize the plate immediately after development.[6] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Column Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. Use a guard column or in-line filter to protect the analytical column.[5] |
| Buffer precipitation. | Ensure the buffer is fully soluble in the organic mobile phase at all concentrations used in the gradient. Prepare fresh buffers daily. | |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol groups interacting with the amine). | Lower the mobile phase pH by adding an acid like TFA or formic acid (0.05-0.1%) to protonate the amine and minimize silanol interactions.[5] |
| Column degradation or void formation. | Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If preparing manually, measure solvents accurately.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| No Peaks or Very Small Peaks | Injection issue. | Check the injector for blockages and ensure the correct sample volume is being drawn. |
| Detection issue. | Confirm the detector is set to a wavelength where the analyte absorbs (if using a UV detector). This compound has poor UV absorbance; consider alternative detectors like ELSD or CAD if available. |
Experimental Protocols
Protocol 1: TLC Monitoring of this compound Synthesis
-
Plate Preparation: Using a soft pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[13]
-
Sample Preparation:
-
SM: Dissolve a small amount of aminomethanol in a suitable solvent (e.g., methanol).
-
R: Take a small aliquot (e.g., 5-10 µL) from the reaction mixture and dilute it with a solvent like ethyl acetate or dichloromethane (100-200 µL).
-
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the corresponding lane on the starting line. For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture on top of it.[9] Keep the spots as small as possible (1-2 mm diameter).[8]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 30-50% Ethyl Acetate in Hexane). Ensure the solvent level is below the starting line.[14] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize under a UV lamp (254 nm) to see UV-active components like Boc-anhydride. Circle any visible spots.
-
Dip the plate in a staining solution (e.g., ninhydrin or potassium permanganate), then gently heat with a heat gun until spots appear.[1][2]
-
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction lane and a new product spot (with a higher Rf) is prominent.
Protocol 2: HPLC Analysis of Reaction Mixture
-
System & Mobile Phase Preparation:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., with a small amount of water).
-
Dilute the sample significantly (e.g., 1:1000) with the initial mobile phase mixture (e.g., 95% A / 5% B) to prevent peak distortion.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Method Parameters (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: 210-220 nm (carbamate group has weak absorbance at low UV).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Inject a standard of the starting material to determine its retention time. Monitor the reaction by observing the decrease in the starting material peak area and the increase in the product peak area over time. The polar aminomethanol will elute very early, while the less polar this compound will have a longer retention time.
Visualizations
References
- 1. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 2. TLC stains [reachdevices.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. silicycle.com [silicycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
Validation & Comparative
HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials is a critical parameter in drug development and chemical synthesis. N-Boc-aminomethanol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods for the purity assessment of this compound, supported by experimental protocols and data.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Below is a comparison of common analytical techniques for the purity assessment of this compound.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Reverse-Phase HPLC (RP-HPLC) with UV Detection | Separation based on polarity differences between the analyte and impurities. | High resolution, quantitative accuracy, and wide applicability. | Requires chromophoric impurities for UV detection. | Primary recommended method for routine purity analysis and quantification of known and unknown impurities. |
| Gas Chromatography (GC) with FID Detection | Separation of volatile compounds in the gas phase. | Excellent for volatile impurities like residual solvents. | This compound is thermally labile and may degrade at high temperatures. | Suitable for the analysis of volatile organic impurities, but not for the primary purity assessment of the compound itself. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei. | Provides structural confirmation and can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to HPLC for trace impurities. | Excellent for structural elucidation and identification of major impurities. Can be used for quantitative analysis (qNMR). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | High sensitivity and specificity; allows for the identification of unknown impurities based on their mass-to-charge ratio. | More complex and expensive instrumentation. | A powerful tool for identifying and characterizing unknown impurities, especially those present at low levels. |
Proposed HPLC Method for Purity Assessment
Based on the analysis of similar carbamate compounds and N-Boc protected amino acids, a standard Reverse-Phase HPLC (RP-HPLC) method with UV detection is proposed for the routine purity assessment of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition.
Potential Impurities
Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation. These may include:
-
Starting materials: Unreacted aminomethanol or di-tert-butyl dicarbonate (Boc anhydride).
-
Side products: Di-Boc protected aminomethanol or tert-butyl carbamate.
-
Degradation products: Free amine (aminomethanol) due to deprotection.
-
Residual solvents: Solvents used in the synthesis and purification process.
Workflow for HPLC Purity Assessment
The following diagram illustrates the typical workflow for the purity assessment of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment of this compound.
Logical Relationship of Analytical Methods
The selection of an analytical method is a logical process based on the specific requirements of the analysis.
Caption: Decision Tree for Selecting an Analytical Method.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of N-Boc-aminomethanol and its Alternatives
For researchers and professionals in drug development and organic synthesis, precise characterization of protected amino alcohols is paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) and its common alternatives, N-Cbz-aminomethanol (benzyl (hydroxymethyl)carbamate) and N-Fmoc-aminomethanol ((9H-fluoren-9-yl)methyl (hydroxymethyl)carbamate).
Quantitative NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its Cbz and Fmoc-protected counterparts. These values are compiled from literature data and spectral databases. Note that slight variations in chemical shifts may occur depending on the solvent and concentration.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Compound | Protecting Group | -CH₂-OH (ppm) | -NH- (ppm) | Protecting Group Protons (ppm) |
| This compound | Boc | ~4.7 | ~5.0 (br s) | 1.45 (s, 9H, -C(CH₃)₃) |
| N-Cbz-aminomethanol | Cbz | ~4.8 | ~5.3 (br s) | 5.13 (s, 2H, -CH₂-Ph), 7.30-7.40 (m, 5H, Ar-H) |
| N-Fmoc-aminomethanol | Fmoc | ~4.7 | ~5.2 (br s) | 4.23 (t, 1H, Fmoc-CH), 4.45 (d, 2H, Fmoc-CH₂), 7.30-7.80 (m, 8H, Ar-H) |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Protecting Group | -CH₂-OH (ppm) | C=O (Carbamate) (ppm) | Protecting Group Carbons (ppm) |
| This compound | Boc | ~66 | ~157 | 80.1 (-C(CH₃)₃), 28.4 (-C(CH₃)₃) |
| N-Cbz-aminomethanol | Cbz | ~66 | ~157 | 67.2 (-CH₂-Ph), 128.1, 128.3, 128.6, 136.4 (Ar-C) |
| N-Fmoc-aminomethanol | Fmoc | ~66 | ~157 | 47.3 (Fmoc-CH), 67.0 (Fmoc-CH₂), 120.1, 125.2, 127.2, 127.8, 141.4, 143.9 (Ar-C) |
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-protected aminomethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used as alternatives. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required to achieve a good signal-to-noise ratio. Broadband proton decoupling is used to simplify the spectrum.
Visualization of NMR Data
The following diagrams illustrate the characteristic chemical shifts of the protecting groups, providing a visual comparison.
Caption: Comparative ¹H NMR chemical shifts of key protons in N-protected aminomethanols.
Caption: Comparative ¹³C NMR chemical shifts of key carbons in N-protected aminomethanols.
A Comparative Guide to N-Boc-aminomethanol and N-Fmoc-aminomethanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the strategic use of protecting groups is paramount. The choice of protecting group can significantly influence the efficiency, yield, and purity of the final product. This guide provides a detailed comparison of two key protected building blocks: N-Boc-aminomethanol and N-Fmoc-aminomethanol. These reagents serve as valuable synthons for introducing a hydroxymethyl-functionalized amine, a common motif in bioactive molecules.
Introduction to N-Boc- and N-Fmoc-aminomethanol
This compound and N-Fmoc-aminomethanol are bifunctional molecules that feature a protected amine and a primary alcohol. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most widely utilized amine protecting groups, each with distinct characteristics that dictate their suitability for different synthetic strategies. The primary difference lies in their deprotection conditions: the Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[1][2] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is equally relevant in solution-phase synthesis.[3]
This compound is a versatile building block used in the synthesis of a variety of compounds, including somatotropin polypeptide antagonists.[4] The Boc group's stability under a range of conditions, except for acidic ones, makes it a robust choice for multi-step syntheses.[5] N-Fmoc-aminomethanol, while less commonly cited directly, is analogous to other Fmoc-protected amino alcohols and offers the advantage of mild, base-mediated deprotection, which is compatible with acid-sensitive functionalities within a molecule.[6]
Physicochemical Properties
| Property | This compound | N-Fmoc-ethanolamine (as an analogue for N-Fmoc-aminomethanol) |
| Molecular Formula | C₆H₁₃NO₃[7] | C₁₇H₁₇NO₃ |
| Molecular Weight | 147.17 g/mol [7] | 283.32 g/mol |
| Appearance | Not specified, likely a solid or oil | White solid |
| Melting Point | Not specified | 144-147 °C |
| Solubility | Soluble in organic solvents | Soluble in DMSO, Methanol |
Performance in Synthesis: A Comparative Overview
The choice between this compound and N-Fmoc-aminomethanol in a synthetic route is primarily dictated by the overall protecting group strategy and the presence of other functional groups in the molecule. The following table summarizes the key differences in their application.
| Feature | This compound | N-Fmoc-aminomethanol |
| Protection Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[5][8] | Basic (e.g., Piperidine in DMF)[2][6] |
| Orthogonality | Orthogonal to base-labile groups (e.g., Fmoc) and those removed by hydrogenolysis (e.g., Cbz).[8] | Orthogonal to acid-labile groups (e.g., Boc, tBu).[2] |
| Compatibility | Not suitable for syntheses involving acid-sensitive substrates. | Ideal for syntheses with acid-sensitive moieties like certain glycosidic bonds or acid-labile resins.[6] |
| Byproducts of Deprotection | Isobutylene and CO₂ (gaseous, easy to remove).[8] | Dibenzofulvene-piperidine adduct (requires thorough washing to remove).[6] |
| Monitoring | Deprotection is not easily monitored by UV-Vis. | Deprotection can be monitored by UV-Vis spectroscopy due to the chromophoric nature of the dibenzofulvene byproduct.[2] |
| Cost | Generally, Boc-protected reagents are less expensive.[1] | Fmoc-protected reagents are typically more expensive.[1] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the amino group of aminomethanol with both Boc and Fmoc groups are provided below. These protocols are based on standard procedures for N-protection and deprotection in organic synthesis.
Synthesis of this compound
This protocol is adapted from general procedures for the Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aminomethanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aminomethanol hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Synthesis of N-Fmoc-aminomethanol
This protocol is based on general methods for the Fmoc protection of amines using 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Materials:
-
Aminomethanol hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve aminomethanol hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until the solid dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Partition the mixture between water and dichloromethane.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography to obtain N-Fmoc-aminomethanol.
Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the aminomethanol as its TFA salt.
Deprotection of N-Fmoc-aminomethanol
Materials:
-
N-Fmoc-aminomethanol
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-aminomethanol in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude product can be purified by an appropriate workup or chromatography to isolate the free aminomethanol.
Visualizing Synthetic Pathways and Logic
To further clarify the distinct synthetic routes and decision-making processes involved when using this compound versus N-Fmoc-aminomethanol, the following diagrams are provided.
Caption: Synthetic pathways for N-Boc- and N-Fmoc-aminomethanol.
Caption: Mechanisms of Boc and Fmoc group removal.
Caption: Decision logic for choosing between Boc and Fmoc protection.
Conclusion
Both this compound and N-Fmoc-aminomethanol are valuable reagents for the introduction of a hydroxymethyl-functionalized amine moiety in organic synthesis. The selection between these two building blocks is a critical strategic decision that hinges on the overall synthetic plan and the chemical nature of the substrates involved. This compound, with its robust, acid-labile protecting group, is well-suited for many applications, particularly when cost is a consideration. Conversely, N-Fmoc-aminomethanol offers the advantage of mild, basic deprotection, making it the superior choice for syntheses involving acid-sensitive molecules. A thorough understanding of the principles of orthogonal protection strategies is essential for leveraging these reagents to their full potential in the efficient and successful synthesis of complex target molecules.
References
- 1. peptide.com [peptide.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-N-Me-Met-OH Novabiochem 84000-12-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. This compound | C6H13NO3 | CID 54138784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
advantages of Boc protection over Cbz protection for specific amines
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, allowing for selective transformations elsewhere in the molecule. Among the most crucial are protections for amines, given their inherent nucleophilicity and basicity.[1][2] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed carbamate-based protecting groups for amines.[3][4]
This guide provides a detailed, data-driven comparison of Boc and Cbz protection, highlighting the specific advantages of the Boc group for certain applications. It is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies.
Core Comparison: Boc vs. Cbz Protecting Groups
The fundamental difference between Boc and Cbz lies in their deprotection conditions, which dictates their application in multi-step synthesis. The Boc group is acid-labile, while the Cbz group is typically removed under reductive conditions (catalytic hydrogenolysis).[5][6] This difference forms the basis of their "orthogonality," allowing for the selective deprotection of one in the presence of the other.[1][3][7]
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl or Z) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | (Boc)₂O, base (e.g., TEA, NaHCO₃), in a solvent like THF or CH₂Cl₂.[8] | Cbz-Cl, base (e.g., Na₂CO₃, NaHCO₃), often under Schotten-Baumann conditions.[6] |
| Deprotection Method | Acidolysis: Strong acids like trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane.[8][9] | Hydrogenolysis: H₂, Pd/C catalyst in a solvent like MeOH or EtOAc.[6][9] |
| Stability | Stable to: Catalytic hydrogenation, most nucleophiles, and basic conditions.[7][10] | Stable to: Mildly acidic and basic conditions.[5][6] |
| Lability | Labile to: Strong acids.[9] Can also be cleaved by heat.[9] | Labile to: Catalytic hydrogenation, strong acids (harsher than for Boc), and some other transition metal catalysts.[6][11] |
| Byproducts | Isobutylene and CO₂ (gaseous).[5][9] | Toluene and CO₂ (gaseous).[6] |
Key Advantages of Boc Protection
While both groups are invaluable, Boc protection offers distinct advantages in several critical scenarios.
Compatibility with Hydrogenation-Sensitive Functional Groups
The most significant advantage of the Boc group is its stability under the reductive conditions required to cleave a Cbz group.[7] This is crucial when a molecule contains functional groups that are also susceptible to catalytic hydrogenation.
-
Alkenes and Alkynes: If the target molecule contains double or triple bonds, catalytic hydrogenation to remove a Cbz group would simultaneously reduce these moieties. Boc protection avoids this complication entirely.[5]
-
Nitro Groups and Azides: These are readily reduced during hydrogenolysis.
-
Benzyl Ethers: Benzyl ethers, another common protecting group for alcohols and phenols, would also be cleaved.
-
Sulfur-Containing Residues: Certain sulfur-containing amino acids, like methionine, can act as catalyst poisons for palladium, complicating Cbz deprotection.
In these instances, the use of Boc protection with its acid-mediated deprotection is the superior strategy, preserving the integrity of the sensitive functional groups.
Avoidance of Heavy Metal Catalysts
Cbz deprotection relies on a palladium catalyst (Pd/C), which can be problematic in pharmaceutical development.
-
Metal Contamination: Trace amounts of palladium can remain in the final product, which is highly undesirable for active pharmaceutical ingredients (APIs) due to toxicity concerns and strict regulatory limits.
-
Catalyst Handling: Palladium on carbon can be pyrophoric and requires careful handling and disposal.
The Boc deprotection protocol, using volatile reagents like TFA and DCM, circumvents these issues, leading to a cleaner reaction profile and simpler purification.
Established Role in Solid-Phase Peptide Synthesis (SPPS)
The "Boc/Bn" strategy was a cornerstone of solid-phase peptide synthesis (SPPS). In this methodology, the temporary Nα-amino group is protected with Boc, while side-chain functional groups are protected with benzyl-based groups (quasi-orthogonal). The Boc group is cleaved at each step with TFA, and at the end of the synthesis, all benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously with hazardous hydrogen fluoride (HF).[12][13] While Fmoc-based chemistry is now more common due to its milder conditions, the Boc strategy remains advantageous for synthesizing certain challenging sequences, such as hydrophobic peptides or those containing thioesters.[12][13]
Chemoselectivity Considerations
The choice between Boc and Cbz can also be guided by the need for selective protection of different amines within the same molecule.
-
Primary vs. Secondary Amines: Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, allowing for selective protection. By using one equivalent of the protecting group reagent (e.g., (Boc)₂O), it is often possible to selectively protect the primary amine.[14]
-
Selective Deprotection: In a molecule containing both primary and secondary N-Boc groups, it has been shown that secondary N-Boc groups can be selectively cleaved using ZnBr₂ in CH₂Cl₂, leaving the primary N-Boc groups intact.[8]
Experimental Protocols
Below are representative experimental procedures for the protection and deprotection of amines using Boc and Cbz.
Protocol 1: Boc-Protection of a Primary Amine
-
Reagents: Primary amine, Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.), Triethylamine (TEA, 1.2 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution and cool to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
-
Protocol 2: Acidic Deprotection of a Boc-Protected Amine
-
Reagents: Boc-protected amine, Trifluoroacetic acid (TFA, 10-20 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution at room temperature. Effervescence (CO₂ evolution) is typically observed.[9]
-
Stir the reaction for 30-60 minutes, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine is typically obtained as its TFA salt and can be neutralized with a base.
-
Protocol 3: Cbz-Protection of a Primary Amine
-
Reagents: Primary amine, Benzyl chloroformate (Cbz-Cl, 1.1 eq.), Sodium carbonate (Na₂CO₃, 2.0 eq.), Dioxane, Water.
-
Procedure (Schotten-Baumann conditions):
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate to the solution.
-
Cool the mixture to 0 °C and add Cbz-Cl dropwise, ensuring the pH remains basic.
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to afford the Cbz-protected amine.
-
Protocol 4: Hydrogenolysis of a Cbz-Protected Amine
-
Reagents: Cbz-protected amine, Palladium on carbon (Pd/C, 5-10 mol%), Methanol (MeOH).
-
Procedure:
-
Dissolve the Cbz-protected amine in methanol in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon.
-
Stir the reaction mixture vigorously under the H₂ atmosphere for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Visualizing Synthetic Strategy
The choice between Boc and Cbz is often a strategic one, based on the overall synthetic plan.
Caption: General workflow for amine protection in a multi-step synthesis.
The concept of orthogonality is critical when multiple amine groups need to be deprotected at different stages of a synthesis.
Caption: Orthogonal strategy using Boc and Cbz for selective amine modification.
The mechanisms of deprotection highlight their fundamental chemical differences.
Caption: Simplified deprotection mechanisms for Boc and Cbz groups.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Bot Detection [iris-biotech.de]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Detecting Residual TFA After Boc Deprotection
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetic acid (TFA) is an essential reagent in solid-phase peptide synthesis (SPPS), primarily utilized for the cleavage of the tert-butoxycarbonyl (Boc) protecting group from the N-terminus of the growing peptide chain. However, residual TFA in the final peptide product can be detrimental, potentially impacting the peptide's biological activity, stability, and toxicity. Therefore, accurate and sensitive quantification of residual TFA is a critical step in the quality control of synthetic peptides. This guide provides a comparative overview of the most common analytical methods for detecting and quantifying residual TFA, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Overview of Analytical Methods
Several analytical techniques are available for the determination of residual TFA, each with its own set of advantages and limitations. The most prominently used methods include Ion Chromatography (IC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of the different analytical methods for TFA detection. Data has been compiled from various studies to provide a comparative overview.
| Analytical Method | Principle | Sample Preparation | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | Minimal; direct injection of aqueous sample. | LOD: < 90 ng/mL[1]; LOQ: 10 ng/L (for water samples) | High sensitivity, simple, and can be automated.[1][2] | Requires specialized IC system. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection. | Derivatization to a volatile form (e.g., methyl trifluoroacetate) is required.[3][4] | LOD: < 0.01 µg/mL (for similar analytes)[5][6] | High sensitivity and selectivity. | Requires derivatization, which adds complexity and potential for variability.[3] |
| 19F Nuclear Magnetic Resonance (NMR) | Detection and quantification of the 19F nucleus, which is 100% naturally abundant. | Simple dissolution in a deuterated solvent. | LOD: 0.05 µg/mL | Non-destructive, highly specific, and requires minimal sample preparation. | Lower sensitivity compared to chromatographic methods.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by reversed-phase chromatography followed by mass spectrometric detection. | Direct injection, but TFA in the mobile phase can cause ion suppression. | Method-dependent; can be very sensitive. | High throughput and can be integrated with peptide purity analysis. | TFA can suppress the signal; may require method optimization with alternative ion-pairing agents.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Ion Chromatography (IC) with Suppressed Conductivity
This method is highly suitable for the routine analysis of TFA in purified peptide samples.
Instrumentation:
-
Dionex DX 500 system or equivalent, consisting of a gradient pump, conductivity detector, and a suppressor.
-
Anion-exchange column (e.g., IonPac® AS14 or AS18).
Reagents:
-
Eluent: 3.5 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate in deionized water.
-
Regenerant for suppressor: Sulfuric acid (concentration as per manufacturer's instructions).
-
TFA standard solutions for calibration.
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the eluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 20 µL.
-
Column temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
-
Quantification: Generate a calibration curve using standard solutions of TFA. The concentration of TFA in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and is ideal for trace-level detection of TFA.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic acids analysis (e.g., DB-1).
Reagents:
-
Derivatization agent: 14% Boron trifluoride in methanol (BF3-MeOH).
-
Extraction solvent: Hexane.
-
TFA standard solutions for calibration.
Procedure:
-
Derivatization:
-
To 1 mL of the aqueous sample containing the peptide, add 1 mL of BF3-MeOH.
-
Heat the mixture at 60 °C for 30 minutes to convert TFA to its methyl ester (methyl trifluoroacetate).
-
Cool the sample to room temperature.
-
-
Extraction:
-
Add 1 mL of hexane and vortex for 1 minute.
-
Allow the layers to separate and collect the upper hexane layer containing the methyl trifluoroacetate.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Scan mode or selected ion monitoring (SIM) for the characteristic ions of methyl trifluoroacetate.
-
-
Quantification: Prepare a calibration curve by derivatizing and analyzing standard solutions of TFA in the same manner as the samples.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
This is a rapid and specific method for TFA quantification that does not require chromatographic separation.
Instrumentation:
-
NMR spectrometer with a fluorine probe (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Deuterium Oxide - D2O).
-
Internal standard with a known 19F signal (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the peptide sample and the internal standard in a known volume of D2O.
-
NMR Acquisition:
-
Acquire the 19F NMR spectrum.
-
Ensure a sufficient relaxation delay between scans for accurate quantification.
-
-
Quantification: The concentration of TFA is determined by comparing the integral of the TFA signal to the integral of the internal standard signal, taking into account the number of fluorine atoms in each molecule and their respective concentrations.
Visualizing the Process and Comparison
To better illustrate the workflow and the relationship between the analytical methods, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Challenges in the analytical determination of ultra-short-chain perfluoroalkyl acids and implications for environmental and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Synthetic Validation of N-Boc-Aminomethanol Derivatives in Oxazolidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral 5-(hydroxymethyl)oxazolidin-2-ones is a critical step in the production of several important pharmaceuticals, most notably the linezolid class of antibiotics. The efficiency and stereochemical integrity of the synthetic route chosen for this key intermediate can significantly impact the overall yield and purity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of a synthetic strategy utilizing an N-Boc-aminomethanol equivalent against a validated alternative route, offering insights into their respective methodologies, performance metrics, and underlying chemical principles.
Introduction to Synthetic Strategies
The creation of the chiral hydroxymethyloxazolidinone core is a pivotal challenge in medicinal chemistry. An ideal synthetic pathway should be high-yielding, stereoselective, scalable, and utilize readily available, stable starting materials. This guide focuses on the validation of a synthetic route that employs a derivative of this compound and compares it with a well-established cascade synthesis from an epoxide precursor.
The utilization of this compound as a foundational building block is predicated on its ability to introduce a protected hydroxymethylamine synthon. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it a versatile tool in multi-step syntheses.[1][2]
Comparative Analysis of Synthetic Routes
This guide evaluates two distinct approaches to the synthesis of (R)-5-(hydroxymethyl)oxazolidin-2-one, a key precursor for linezolid and its analogues.
Route 1: Cascade Synthesis from an Epoxide using a Boc Anhydride Equivalent
This approach involves the reaction of an N-aryl epoxide with di-tert-butyl dicarbonate (Boc₂O), which serves as both a carbonyl source for the oxazolidinone ring and a precursor to the hydroxymethyl group after subsequent deprotection.[3] This method is attractive due to its convergent nature and the direct formation of the desired heterocyclic core.
Route 2: Multi-step Synthesis from D-Mannitol
A well-established alternative route utilizes a chiral pool starting material, D-mannitol, to ensure the correct stereochemistry of the final product.[2] This multi-step synthesis involves the protection of diols, oxidative cleavage, and subsequent cyclization to form the oxazolidinone ring. While reliable, this route can be lengthy and may involve multiple purification steps.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Cascade Synthesis from Epoxide | Route 2: Synthesis from D-Mannitol |
| Starting Materials | N-aryl epoxide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | D-mannitol, Acetone, Sodium periodate, etc. |
| Key Steps | Epoxide ring-opening, Intramolecular cyclization, Boc-deprotection | Diol protection, Oxidative cleavage, Reduction, Cyclization |
| Overall Yield | Up to 91% (for the initial oxazolidinone formation)[3] | Typically lower due to multiple steps |
| Stereoselectivity | Dependent on the chirality of the starting epoxide[3] | High, derived from the chiral pool starting material[2] |
| Scalability | Reported to be scalable[3] | Well-established for large-scale production |
| Reagent Toxicity | Moderate | Use of periodate requires careful handling |
| Reaction Conditions | Mild to moderate temperatures | Requires a broader range of temperatures and reagents |
Experimental Protocols
Route 1: General Procedure for Cascade Synthesis of N-Aryl-5-(hydroxymethyl)oxazolidin-2-ones[3]
-
To a solution of the N-aryl epoxy amine (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (Et₃N, 3.0 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-aryl-5-((tert-butoxycarbonyl)oxymethyl)oxazolidin-2-one.
-
Dissolve the purified product in a suitable solvent (e.g., DCM or methanol) and treat with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to remove the Boc protecting group.
-
After completion of the deprotection, neutralize the reaction mixture and extract the product.
-
Purify the final product, N-aryl-5-(hydroxymethyl)oxazolidin-2-one, by crystallization or column chromatography.
Route 2: Conceptual Steps for Synthesis from D-Mannitol[2]
-
Protection: React D-mannitol with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
Oxidative Cleavage: Treat the protected D-mannitol with sodium periodate to cleave the central C-C bond, yielding two molecules of (R)-2,3-O-isopropylideneglyceraldehyde.
-
Reductive Amination: React the glyceraldehyde derivative with an appropriate amine followed by reduction (e.g., with sodium borohydride) to form the corresponding amino alcohol.
-
Cyclization: Treat the amino alcohol with a phosgene equivalent (e.g., carbonyldiimidazole) to effect cyclization to the protected oxazolidinone.
-
Deprotection: Remove the isopropylidene protecting groups under acidic conditions to yield the final (R)-5-(hydroxymethyl)oxazolidin-2-one.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Caption: Workflow for the Cascade Synthesis of a 5-(Hydroxymethyl)oxazolidin-2-one.
Caption: Multi-step Synthesis of (R)-5-(Hydroxymethyl)oxazolidin-2-one from D-Mannitol.
Conclusion
The validation of a synthetic route is a multifaceted process that requires careful consideration of yield, stereocontrol, scalability, and economic viability. The cascade synthesis utilizing a Boc-anhydride equivalent for the preparation of 5-(hydroxymethyl)oxazolidin-2-ones presents a highly efficient and convergent approach.[3] In comparison, traditional chiral pool syntheses, such as the one starting from D-mannitol, offer robust stereocontrol but often at the cost of a longer and more complex reaction sequence.[2]
The choice of synthetic route will ultimately depend on the specific requirements of the project, including the scale of production, the availability of starting materials, and the desired purity of the final product. For rapid access to a variety of N-aryl-5-(hydroxymethyl)oxazolidin-2-ones on a laboratory scale, the cascade synthesis is a compelling option. For large-scale, validated manufacturing where stereochemical purity is paramount, a chiral pool approach may be preferred. This guide provides the foundational data and workflows to aid researchers and drug development professionals in making an informed decision for their synthetic endeavors.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5‑(Hydroxymethyl)oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Boc-aminomethanol and Other N-Protected Amino Alcohols in Synthesis
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics, N-protected amino alcohols serve as indispensable chiral building blocks.[1] The strategic use of nitrogen protecting groups is crucial for masking the reactivity of the amine functionality, thereby enabling selective transformations at other sites within the molecule.[2] Among the various options, N-Boc-aminomethanol (tert-butyl (hydroxymethyl)carbamate) is a widely utilized reagent. This guide provides an objective comparison between this compound and its common alternatives, namely N-Cbz and N-Fmoc protected amino alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their synthetic endeavors.
The Core Concept: Orthogonal Protection Strategies
The efficiency of a multi-step synthesis often hinges on the concept of "orthogonal protection," which allows for the selective removal of one protecting group in the presence of others under distinct reaction conditions.[2][3] The three most common carbamate protecting groups—Boc, Cbz, and Fmoc—form the cornerstone of this strategy.
-
N-Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[3][4]
-
N-Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[2][5]
-
N-Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.[2][6]
Their mutually exclusive deprotection requirements allow for intricate molecular construction with precise control.
References
The Aminomethylation Dilemma: A Cost-Benefit Analysis of N-Boc-aminomethanol in Large-Scale Synthesis
In the realm of pharmaceutical and fine chemical synthesis, the introduction of the N-Boc-protected aminomethyl group (–CH₂NHBoc) is a frequent and critical transformation. This functional group serves as a versatile building block for constructing complex nitrogen-containing molecules, from peptide analogs to heterocyclic scaffolds. Traditionally, this is achieved through multi-component reactions like the Mannich reaction, often employing hazardous reagents like formaldehyde. N-Boc-aminomethanol emerges as a specialized, single-component alternative, promising simplicity and safety. This guide provides a detailed cost-benefit analysis of using this compound versus traditional methods for large-scale aminomethylation, supported by comparative experimental protocols and quantitative data.
Executive Summary
This compound is a stable, crystalline solid that serves as a direct surrogate for the typically unstable N-Boc formaldimine. Its primary benefit lies in its ease of use, high reactivity under mild conditions, and improved safety profile, eliminating the need to handle paraformaldehyde, a toxic and potentially carcinogenic solid that must be depolymerized into formaldehyde gas. However, these advantages come at a significant financial cost.
The alternative—a one-pot, three-component reaction using inexpensive bulk chemicals like paraformaldehyde and tert-butyl carbamate—is vastly more economical from a raw materials perspective. This approach, however, introduces challenges related to safety, reaction optimization, potential for byproduct formation, and more complex downstream processing.
The decision hinges on a trade-off: the high upfront cost and supply chain considerations of a specialty reagent versus the lower raw material cost but higher process development and handling costs of a traditional multi-component approach. For high-value products, especially in early-stage development or when stereoselectivity is paramount, this compound can be a compelling option. For large-scale, cost-driven manufacturing of simpler molecules, the traditional paraformaldehyde route often prevails despite its drawbacks.
Reagent Cost and Safety Comparison
The most striking difference between the two approaches is the cost of the primary reagents. This compound is a specialty chemical, often requiring custom synthesis, which is reflected in its price. In contrast, paraformaldehyde and tert-butyl carbamate are commodity chemicals available at a fraction of the cost.
| Reagent | Typical Role | Representative Price (Bulk/Custom) | Key Safety Hazards |
| This compound | Single-component aminomethylating agent | >$5,000 / kg (Estimate based on lab scale pricing)[1] | Irritant. (Based on similar compounds) |
| Paraformaldehyde | Formaldehyde source | ~$50 - $150 / kg | Flammable solid, harmful if swallowed or inhaled, causes skin/eye damage, suspected mutagen and carcinogen.[2] |
| tert-Butyl carbamate | Boc-protected amine source | ~$7,200 / kg (Based on $180/25g)[3] | Flammable solid, skin/eye/respiratory irritant. |
Note: Prices are estimates for comparison and can vary significantly based on supplier, purity, and volume.
Performance and Process Comparison: Synthesis of an α-(Boc-amino)methyl Ketone
To provide a direct comparison, we will analyze the synthesis of tert-butyl (2-oxo-2-phenylethyl)carbamate, a model α-(Boc-amino)methyl ketone, via two distinct protocols.
Method A: High-Efficiency Synthesis Using this compound
This method utilizes this compound as an N-carbamoyl imine surrogate in a catalytic asymmetric Mannich reaction. The protocol is based on the work of Luo, You, et al., who demonstrated high efficiency and enantioselectivity.[4][5]
Method B: Cost-Effective Three-Component Mannich Reaction
This method represents the traditional, more economical approach, reacting a ketone, a formaldehyde source (paraformaldehyde), and an amine source (tert-butyl carbamate) in a one-pot reaction. The conditions are representative of standard Mannich protocols.
| Parameter | Method A: this compound | Method B: Paraformaldehyde / tert-Butyl carbamate |
| Reactants | Acetophenone, this compound | Acetophenone, Paraformaldehyde, tert-Butyl carbamate |
| Key Benefit | Single, stable reagent; high yield; potential for high stereoselectivity. | Extremely low raw material cost. |
| Key Drawback | Very high reagent cost. | Use of hazardous paraformaldehyde; potentially lower yield and more byproducts. |
| Catalyst | Chiral Primary Amine / Brønsted Acid co-catalyst | Often requires an acid or base catalyst (e.g., HCl, TiCl₄). |
| Typical Yield | ~95% [4][5] | 60-80% (Estimated, may require significant optimization) |
| Reaction Time | 24 - 72 hours | 12 - 48 hours |
| Temperature | 25 - 40 °C | 25 °C to Reflux |
| Work-up | Typically straightforward filtration and solvent removal. | Often requires quenching, aqueous washes, and extraction. Potential for polymer byproducts. |
| Purification | Often simple crystallization or minimal chromatography. | Frequently requires column chromatography to remove unreacted starting materials and byproducts. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (2-oxo-2-phenylethyl)carbamate using this compound
(Adapted from Luo, You, et al., Angew. Chem. Int. Ed. 2017, 56, 13814-13818)[4][5]
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
This compound (1.2 mmol, 177 mg)
-
Chiral Primary Amine Catalyst (e.g., a derivative of (S)-tryptophan, 0.1 mmol)
-
Benzoic Acid (co-catalyst, 0.1 mmol, 12 mg)
-
Toluene (2.0 mL)
-
4Å Molecular Sieves (approx. 200 mg)
Procedure:
-
To an oven-dried vial under an inert atmosphere (e.g., Argon), add acetophenone, this compound, the chiral primary amine catalyst, benzoic acid, and 4Å molecular sieves.
-
Add toluene and stir the resulting mixture at 40 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 48-72 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Yield: ~95%
Protocol 2: Synthesis of tert-butyl (2-oxo-2-phenylethyl)carbamate using Paraformaldehyde
(Representative procedure based on standard Mannich reaction principles)
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Paraformaldehyde (1.1 mmol, 33 mg)
-
tert-Butyl carbamate (1.1 mmol, 129 mg)
-
Titanium(IV) chloride (TiCl₄, 1.2 mmol, 0.13 mL of 1M solution in DCM)
-
Triethylamine (2.5 mmol, 0.35 mL)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add tert-butyl carbamate and anhydrous DCM.
-
Cool the mixture to 0 °C and add triethylamine, followed by the dropwise addition of the TiCl₄ solution. Stir for 20 minutes.
-
Add acetophenone, followed by the portion-wise addition of paraformaldehyde.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Dilute with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Yield: 60-80% (highly dependent on optimization)
Visualization of Workflows and Decision Logic
The choice between these two synthetic routes involves a clear trade-off between cost, efficiency, and operational simplicity.
Caption: Comparative workflows for synthesizing an α-(Boc-amino)methyl ketone.
Caption: Decision tree for selecting an aminomethylation synthesis strategy.
Conclusion and Recommendations
This compound is a superior reagent in terms of performance, simplicity, and safety. It provides a streamlined, one-step approach to installing the N-Boc-aminomethyl group, often with high yields and excellent control, which can significantly simplify process development and quality control. Its major, and often prohibitive, drawback is its extremely high cost and limited availability as a bulk chemical.
The Paraformaldehyde/tert-Butyl Carbamate route is the economically pragmatic choice for large-scale manufacturing where material cost is the dominant factor. This method utilizes cheap, readily available starting materials. However, the savings in material cost must be weighed against increased process costs, which include:
-
Safety Infrastructure: Handling paraformaldehyde requires specialized ventilation and personal protective equipment to mitigate exposure risks.
-
Process Optimization: Three-component reactions are often more sensitive to conditions and may require extensive optimization to maximize yield and minimize byproduct formation.
-
Downstream Processing: The potential for lower yields and more impurities necessitates more robust and costly purification steps, increasing solvent usage, waste generation, and cycle time.
Recommendation:
-
For early-stage development, medicinal chemistry, and the synthesis of high-value, complex molecules (especially chiral ones): The high cost of this compound can be justified by the speed, predictability, and high purity it offers, accelerating development timelines.
-
For large-scale, commercial manufacturing of achiral or simple molecules: The traditional paraformaldehyde route is almost always the starting point due to its low material cost. A thorough process hazard analysis (PHA) and a robust purification strategy are mandatory. The overall process cost, not just the raw material cost, should be carefully evaluated to ensure true economic advantage.
References
- 1. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Mannich Reaction with N-Carbamoyl Imine Surrogates of Formaldehyde and Glyoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-aminomethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization and quantification of N-Boc-aminomethanol derivatives. These compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Accurate and efficient analytical methodologies are therefore crucial for reaction monitoring, purity assessment, and quality control.
Executive Summary
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a highly sensitive and specific method for the analysis of this compound derivatives. It provides valuable information on molecular weight and structure through characteristic fragmentation patterns. While Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail for structural elucidation and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a robust method for routine quantification, LC-MS often provides a superior balance of sensitivity, selectivity, and throughput. This guide presents a comparative overview of these techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the typical quantitative performance of mass spectrometry compared to alternative techniques for the analysis of this compound derivatives and structurally related compounds. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analytical Technique | Analyte Type | Typical LOD | Typical LOQ |
| LC-MS/MS (Triple Quadrupole) | N-Boc-amino alcohols | 0.005 - 15 ng/mL[1] | 0.02 - 50 ng/mL[1] |
| HPLC-UV | N-Boc-amino acid derivatives | 0.2 - 0.6 mg/kg[1] | 0.6 - 1.7 mg/kg[1] |
| NMR Spectroscopy | General Small Molecules | ≥ 1 µM | - |
Table 2: Comparison of Linearity and Dynamic Range
| Analytical Technique | Analyte Type | Typical Linear Range | Correlation Coefficient (R²) |
| LC-MS/MS (Triple Quadrupole) | Amino acids | 1 - 100 µg/mL | > 0.999 |
| HPLC-UV | Phenolic compounds | 1 - 250 mg/L | > 0.999[2] |
| NMR Spectroscopy | Not applicable for routine quantification in this context | - | - |
Mass Spectrometry Fragmentation of this compound Derivatives
The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic and predictable fragmentation pattern in mass spectrometry, which is invaluable for the identification of this compound derivatives. The primary fragmentation pathways under electrospray ionization (ESI) involve the loss of moieties from the Boc group.
Under collision-induced dissociation (CID), common neutral losses and fragment ions observed for N-Boc protected compounds include:
-
Loss of isobutylene (C4H8, 56 Da) : This is a very common fragmentation pathway for Boc-protected amines.[3][4]
-
Loss of the entire Boc group (C5H9O2, 101 Da) : This results from the cleavage of the carbamate bond.
-
Formation of the tert-butyl cation (C4H9+, m/z 57) : This is a characteristic fragment of the Boc group.[3]
-
Further loss of CO2 (44 Da) after the initial loss of isobutylene.[3]
The fragmentation can be influenced by the specific structure of the aminomethanol derivative and the ionization conditions.
Experimental Protocols
LC-MS/MS Analysis of this compound Derivatives
This protocol provides a general method for the quantitative analysis of this compound derivatives using a triple quadrupole mass spectrometer.
a. Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.
b. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
c. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be monitored.
-
Precursor Ion: [M+H]+ or [M+Na]+ of the this compound derivative.
-
Product Ions: Characteristic fragment ions, such as those resulting from the loss of isobutylene ([M+H-56]+) or the tert-butyl cation (m/z 57).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.
NMR Spectroscopic Analysis
NMR is the gold standard for unambiguous structural elucidation.
a. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
b. NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, integration (proton count), and coupling constants (connectivity).
-
¹³C NMR: Shows the chemical environment of each carbon atom.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity within the molecule.
-
HPLC-UV Analysis
A robust method for routine purity checks and quantification, especially when a chromophore is present or can be introduced.
a. Sample Preparation:
-
Prepare samples as described for LC-MS/MS analysis.
-
If the this compound derivative lacks a strong UV chromophore, derivatization with a UV-active reagent may be necessary.
b. HPLC Conditions:
-
Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A mixture of water (often with a modifier like trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detector set to a wavelength where the analyte or its derivative has maximum absorbance. For many aromatic N-Boc derivatives, this is in the range of 254-280 nm.
-
Quantification: Based on a calibration curve generated from standards of known concentration.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound derivatives.
Caption: Characteristic fragmentation pathway of this compound derivatives in ESI-MS.
Comparison of Alternatives
| Feature | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy | HPLC-UV |
| Sensitivity | Very High (pg-ng/mL) | Low (µg-mg/mL) | Moderate (ng-µg/mL) |
| Selectivity | Very High (based on m/z) | High (based on chemical environment) | Moderate (relies on chromatographic separation) |
| Structural Information | Good (from fragmentation) | Excellent (unambiguous structure) | Limited (retention time only) |
| Quantitative Capability | Excellent | Good (highly accurate) | Excellent |
| Throughput | High | Low | High |
| Instrumentation Cost | High | Very High | Moderate |
| Ease of Use | Moderate | Requires expertise | Relatively simple |
| Key Advantage | Unmatched sensitivity and selectivity for complex mixtures. | Definitive structural elucidation. | Robust, reliable, and cost-effective for routine quantification. |
| Key Disadvantage | Destructive technique, potential for matrix effects. | Low sensitivity, not ideal for trace analysis. | Requires a chromophore, less selective than MS. |
Conclusion
The choice of analytical technique for this compound derivatives is contingent on the specific requirements of the analysis.
-
For trace-level quantification and analysis in complex matrices , LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.
-
For unambiguous structural confirmation and elucidation of novel derivatives , NMR spectroscopy is indispensable.
-
For routine quality control and purity assessments where sensitivity is not the primary concern , HPLC-UV offers a cost-effective and robust solution.
In many research and development settings, a combination of these techniques provides the most comprehensive understanding of the this compound derivatives being studied. Mass spectrometry provides the high-throughput screening and quantification, while NMR is used for definitive structural verification of key compounds.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. doaj.org [doaj.org]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different bases in N-Boc protection reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate base is a critical parameter in optimizing the N-tert-butoxycarbonyl (N-Boc) protection of amines. This reaction is fundamental in multi-step organic synthesis, particularly in peptide and medicinal chemistry, where precise control over reactivity and yield is paramount. This guide provides an objective comparison of the efficacy of various bases commonly employed in N-Boc protection reactions, supported by experimental data and detailed protocols.
The Role of the Base in N-Boc Protection
The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). While the reaction can sometimes proceed without a base, the addition of a base is common practice to accelerate the reaction and neutralize the acidic byproducts. The primary roles of the base are to deprotonate the amine, increasing its nucleophilicity, and to scavenge the proton released during the formation of the carbamate. The choice of base can significantly impact the reaction rate, yield, and the formation of side products.
Comparative Efficacy of Common Bases
The selection of a base is often dictated by the substrate's properties, such as the nucleophilicity of the amine and the presence of other functional groups. While a definitive, all-encompassing comparative study is challenging due to the vast range of substrates, the following table summarizes the general efficacy of common bases for the N-Boc protection of a model primary amine, aniline, based on literature reports.
| Base | Typical Conditions | Reaction Time | Yield (%) | Remarks |
| Triethylamine (TEA) | CH₂Cl₂ or THF, rt | 1 - 12 h | 85 - 95 | A versatile and commonly used base. Can sometimes lead to side reactions with highly reactive substrates. |
| Diisopropylethylamine (DIPEA) | CH₂Cl₂ or THF, rt | 1 - 12 h | 88 - 98 | A non-nucleophilic, sterically hindered base. Often preferred to minimize side reactions. |
| 4-Dimethylaminopyridine (DMAP) | Catalytic amount with TEA or alone, CH₂Cl₂, rt | 0.5 - 4 h | > 95 | Highly efficient catalyst that significantly accelerates the reaction. Can promote side reactions if used in stoichiometric amounts.[1] |
| Sodium Bicarbonate (NaHCO₃) | Biphasic (e.g., Dioxane/H₂O), rt | 2 - 24 h | 80 - 95 | A mild inorganic base, suitable for sensitive substrates. Slower reaction rates are common. |
| Sodium Carbonate (Na₂CO₃) | Aqueous or biphasic systems, rt | 2 - 18 h | 82 - 96 | A stronger inorganic base than NaHCO₃, leading to faster reactions. |
| Sodium Hydroxide (NaOH) | Aqueous or biphasic systems, 0 °C to rt | 1 - 6 h | 85 - 97 | A strong inorganic base, effective for less reactive amines but may cause hydrolysis of other functional groups. |
| No Base | Neat or in aprotic solvent, rt to 50 °C | 12 - 48 h | 70 - 90 | Feasible for highly nucleophilic amines, but generally slow and may not go to completion. |
Note: The presented data is a synthesis of typical results from various sources and may vary depending on the specific substrate and reaction conditions.
Key Considerations for Base Selection
-
Nucleophilicity of the Amine: Less nucleophilic amines, such as anilines with electron-withdrawing groups, often require stronger bases or the use of a catalyst like DMAP to achieve high yields in a reasonable timeframe.[2]
-
Steric Hindrance: For sterically hindered amines, a less bulky base may be more effective. Conversely, a sterically hindered base like DIPEA is advantageous in preventing side reactions where the base might act as a nucleophile.
-
Presence of Other Functional Groups: For substrates containing base-sensitive functional groups (e.g., esters), milder inorganic bases like sodium bicarbonate are often preferred to prevent undesired reactions such as hydrolysis.
-
Catalytic DMAP: The use of a catalytic amount of DMAP in conjunction with a stoichiometric amount of a tertiary amine like TEA is a widely adopted strategy to achieve rapid and high-yielding N-Boc protections.[1] DMAP acts as a potent acylation catalyst by forming a highly reactive N-Boc-pyridinium intermediate.
Experimental Protocols
Below are detailed methodologies for N-Boc protection using different types of bases.
Protocol 1: N-Boc Protection of a Primary Amine using Triethylamine
-
Materials: Primary amine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the primary amine in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the reaction mixture portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: N-Boc Protection of an Amino Acid using Sodium Bicarbonate
-
Materials: Amino acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Sodium bicarbonate (NaHCO₃, 2.0 eq), Dioxane, Water.
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water in a round-bottom flask.
-
Add sodium bicarbonate to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.
-
Protocol 3: DMAP-Catalyzed N-Boc Protection of a Secondary Amine
-
Materials: Secondary amine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.05 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the secondary amine in THF in a round-bottom flask.
-
Add triethylamine and DMAP to the solution.
-
Add Boc₂O to the mixture and stir at room temperature.
-
The reaction is typically rapid; monitor by TLC.
-
Once the starting material is consumed, add water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-Boc protected secondary amine.
-
Purify by chromatography if needed.
-
Visualizing the Reaction Pathway and Workflow
To better illustrate the processes involved in N-Boc protection, the following diagrams have been generated.
References
literature review of N-Boc-aminomethanol applications and limitations
For researchers, scientists, and drug development professionals, N-Boc-aminomethanol serves as a valuable building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules. This guide provides a comprehensive literature review of its applications, limitations, and a comparison with common alternatives, supported by experimental data and detailed protocols.
This compound, also known as tert-butyl (hydroxymethyl)carbamate, is a bifunctional molecule featuring a hydroxyl group and a tert-butoxycarbonyl (Boc) protected amine. This structure allows for selective reactions at the hydroxyl moiety while the amine remains shielded, making it a versatile tool in multi-step synthetic strategies.
Comparison with Alternative N-Protected Aminomethanols
The choice of a protecting group for aminomethanol is critical and depends on the specific reaction conditions and the overall synthetic strategy. The most common alternatives to the Boc group are the benzyloxycarbonyl (Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Boc | tert-Butoxycarbonyl | Strong acids (e.g., TFA, HCl)[] | Stable to most bases and nucleophiles; suitable for orthogonal protection schemes with base-labile groups like Fmoc.[2][3] | Requires harsh acidic conditions for removal, which can be incompatible with acid-sensitive functional groups; can generate tert-butyl cations leading to side reactions.[4] |
| Cbz | Benzyloxycarbonyl | Catalytic hydrogenation (e.g., H₂, Pd/C); strong acids | Cleavage by hydrogenation is mild and orthogonal to both acid- and base-labile groups. | Not stable to catalytic hydrogenation conditions used for other transformations; requires access to hydrogenation equipment. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., piperidine)[5] | Mild cleavage conditions, orthogonal to acid-labile groups like Boc.[3] | The protecting group itself is large and can sometimes hinder reactions; the cleaved dibenzofulvene byproduct can react with the deprotected amine. |
Applications of this compound
The unique combination of a protected amine and a reactive alcohol functional group in this compound makes it a valuable precursor in various synthetic transformations.
Peptide Synthesis
The Boc protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS).[6] In Boc-SPPS, the N-terminus of the growing peptide chain is protected with a Boc group, which is cleaved by an acid (typically trifluoroacetic acid, TFA) before the next amino acid is coupled.[5][7] N-Boc-amino alcohols can be incorporated into peptide chains to introduce non-natural amino acid residues or to serve as linkers.
Synthesis of Oxazolidinones
This compound and related N-Boc-amino alcohols are key starting materials for the synthesis of chiral oxazolidinones, which are important structural motifs in many biologically active compounds, including antibiotics. The synthesis often involves the activation of the hydroxyl group followed by intramolecular cyclization.
Limitations and Side Reactions
Despite its versatility, the use of this compound is not without its limitations, primarily related to the nature of the Boc protecting group.
-
Harsh Deprotection Conditions: The removal of the Boc group requires strong acids like TFA, which can lead to the degradation of other acid-sensitive functional groups within the molecule.[]
-
Formation of tert-Butyl Cations: The cleavage of the Boc group generates tert-butyl cations, which can lead to side reactions such as the alkylation of nucleophilic residues like tryptophan and methionine in peptide synthesis.[4] Scavengers are often required to mitigate these side reactions.
-
Potential for Oxazolidinone Formation: Under certain conditions, particularly when activating the hydroxyl group of N-Boc-amino alcohols, unintended cyclization to form oxazolidinones can occur.[2]
-
Steric Hindrance: The bulky tert-butyl group can sometimes sterically hinder reactions at adjacent centers.
Experimental Protocols
General Procedure for Boc Protection of Aminomethanol
This protocol describes a general method for the N-protection of aminomethanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aminomethanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve aminomethanol hydrochloride in a mixture of dioxane and water.
-
Add sodium bicarbonate to neutralize the hydrochloride and create basic conditions.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.
-
Purify the product by column chromatography if necessary.
General Procedure for Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the cleavage of the N-terminal Boc group from a resin-bound peptide.
Materials:
-
N-Boc-peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
DCM
-
Diisopropylethylamine (DIEA) in DCM (neutralization solution)
Procedure:
-
Swell the N-Boc-peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to cleave the Boc group.
-
Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of DIEA in DCM.
-
Wash the resin with DCM to remove excess base and prepare for the next coupling step.[5]
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its primary advantages lie in the stability of the Boc group under a wide range of reaction conditions and its suitability for orthogonal protection strategies. However, researchers must consider the limitations associated with the harsh acidic conditions required for its removal and the potential for side reactions. The choice between this compound and its alternatives, such as N-Cbz- or N-Fmoc-aminomethanol, should be carefully evaluated based on the specific requirements of the synthetic target and the overall reaction scheme.
References
A Researcher's Guide to Evaluating the Stereochemical Purity of N-Boc-Aminomethanol Reaction Products
For researchers and professionals in drug development and chemical synthesis, ensuring the stereochemical purity of chiral molecules like N-Boc-aminomethanol is paramount. The biological activity of enantiomers can vary significantly, with one being therapeutic while the other may be inactive or even harmful. This guide provides a comprehensive comparison of modern analytical techniques for evaluating the stereochemical purity of this compound, complete with experimental protocols and comparative data to aid in method selection.
Introduction to Stereochemical Purity Analysis
This compound and its derivatives are valuable chiral building blocks in organic synthesis. The accurate determination of their enantiomeric excess (e.e.) is a critical step in quality control and process development. Several analytical techniques are available, each with its own set of advantages and limitations in terms of accuracy, sensitivity, speed, and cost. This guide focuses on the most commonly employed methods: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries, and a high-throughput Fluorescence-Based Assay.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining the stereochemical purity of this compound products depends on various factors, including the required level of accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed techniques.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliaries | Fluorescence-Based Assay |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with distinct NMR signals. | Formation of fluorescent diastereomeric complexes with different emission intensities. |
| Sample Derivatization | Generally not required. | Often required to increase volatility and improve separation. | Required (e.g., Mosher's esters) or in-situ complexation. | Required (in-situ complexation). |
| Typical Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 5 - 15 minutes per sample (plus derivatization time). | < 1 minute per sample (after initial setup). |
| Limit of Detection (LOD) | ~0.01% of the minor enantiomer. | ~0.01% of the minor enantiomer. | ~1-5% of the minor enantiomer. | ~0.1% of the minor enantiomer. |
| Limit of Quantification (LOQ) | ~0.05% of the minor enantiomer. | ~0.05% of the minor enantiomer. | ~5% of the minor enantiomer. | ~0.5% of the minor enantiomer. |
| Accuracy | High (typically <2% error).[1] | High (typically <2% error). | Moderate (can be affected by integration accuracy). | High (error of <1% e.e. reported).[2] |
| Cost per Sample | Moderate. | Low to Moderate. | Low (if NMR is readily available). | Low (for high-throughput screening). |
| Instrumentation Cost | High. | Moderate to High. | Very High. | Moderate. |
| Key Advantages | High accuracy and resolution, well-established methods. | High resolution and speed for volatile compounds. | Provides structural information, can determine absolute configuration (Mosher's). | High-throughput, sensitive, and rapid. |
| Key Disadvantages | Higher cost per sample, requires specialized columns. | Derivatization can be time-consuming and introduce errors. | Lower sensitivity for minor enantiomers, can be complex to interpret. | Indirect method, requires specific reagents. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Workflow:
Caption: Workflow for Chiral HPLC Analysis.
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as Chiralpak® IA, IC, or a macrocyclic glycopeptide-based column like CHIROBIOTIC™ T, is often effective for N-Boc protected amino alcohols.[1][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10 to 70:30 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) may be added to improve peak shape and resolution.
-
Sample Preparation: Dissolve a known concentration of the this compound product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210-220 nm
-
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method involves the use of a chiral solvating agent that forms transient diastereomeric complexes with the enantiomers of this compound. These complexes have different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.
Experimental Workflow:
Caption: Workflow for NMR Analysis with CSAs.
Methodology:
-
Chiral Solvating Agent Selection: Common CSAs for amino alcohols include (R)- or (S)-1,1'-bi-2-naphthol (BINOL), or derivatives of mandelic acid.[4]
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis:
-
Identify a well-resolved proton signal of the this compound that splits into two distinct signals in the presence of the CSA.
-
Integrate the two signals corresponding to the two diastereomeric complexes.
-
Calculate the % e.e. from the integration values (I1 and I2): % e.e. = |(I1 - I2) / (I1 + I2)| * 100
-
Mosher's Ester Analysis (NMR)
This classic method involves the derivatization of the alcohol with a chiral reagent, Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of both enantiomeric excess and absolute configuration.
Methodology:
-
Derivatization:
-
In two separate vials, react the this compound product with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base like pyridine or DMAP in an anhydrous solvent (e.g., CH₂Cl₂).
-
After the reaction is complete, purify the resulting diastereomeric Mosher's esters by flash chromatography.
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
-
Data Analysis:
-
Compare the chemical shifts of corresponding protons in the two diastereomeric esters.
-
The difference in chemical shifts (Δδ = δS - δR) can be used to determine the absolute configuration based on the established Mosher's model.
-
The enantiomeric excess can be determined by integrating the signals of the diastereomers in the NMR spectrum of the derivatized mixture before purification.
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and short analysis times. This compound may require derivatization to increase its volatility.
Methodology:
-
Derivatization: If necessary, derivatize the hydroxyl group of this compound, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Column Selection: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: Calculate the % e.e. from the integrated peak areas of the two enantiomers.
High-Throughput Screening: Fluorescence-Based Assay
For rapid screening of multiple samples, fluorescence-based assays offer a high-throughput alternative. These assays rely on the formation of diastereomeric complexes between the enantiomers of the analyte and a chiral fluorescent sensor, leading to a change in fluorescence intensity.
Methodology:
-
Assay Principle: A chiral sensor system, often composed of a chiral ligand and a metal ion or a boronic acid derivative, is used. The enantiomers of this compound will interact differently with this chiral environment, resulting in a measurable difference in the fluorescence signal.[2][5]
-
Procedure:
-
In a multi-well plate, add the chiral sensor solution to each well.
-
Add the this compound samples to the wells.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: The enantiomeric excess is determined by comparing the fluorescence intensity of the sample to a calibration curve prepared with samples of known enantiomeric composition. This method is reported to have an error of less than 1% e.e.[2]
Logical Framework for Method Selection
The selection of the most appropriate analytical technique involves a logical decision-making process based on the specific requirements of the analysis.
Caption: Decision Tree for Method Selection.
Conclusion
The evaluation of stereochemical purity is a critical aspect of working with chiral molecules like this compound. This guide has provided a comparative overview of the most relevant analytical techniques. Chiral HPLC and Chiral GC are robust, high-resolution methods suitable for accurate quantification. NMR-based methods, particularly Mosher's ester analysis, are invaluable for determining absolute configuration. For rapid screening of a large number of samples, fluorescence-based assays present an efficient and sensitive option. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the most appropriate method to ensure the quality and efficacy of their this compound products.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Fluorescence-Based High-Throughput Screening for Enantiomeric Excess in Amines and Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of N-Boc-aminomethanol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge down the drain or into the environment.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- The container should be made of a material compatible with the chemical.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.
3. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.[1]
4. Scheduling Waste Pickup:
- Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
5. Decontamination of Empty Containers:
- Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
- The rinsate should be collected and disposed of as hazardous waste along with the chemical.
- Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Information
| Parameter | Guideline |
| Disposal Method | Collection by a licensed professional waste disposal service.[2] |
| Environmental Precautions | Do not release into the environment. Should not be emptied into drains.[1] |
| Waste Classification | Chemical waste generators must determine if it is classified as hazardous waste and consult local, regional, and national regulations.[1] |
| Containerization | Keep in suitable, closed containers for disposal.[1] |
Disclaimer: The information provided is based on general principles of chemical waste disposal and data from similar compounds. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Personal protective equipment for handling N-Boc-aminomethanol
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling N-Boc-aminomethanol and its analogs.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the chemical. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if ventilation is inadequate. | Avoids inhalation of any potential vapors or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Handling:
-
Avoid contact with skin and eyes.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Incompatible with strong oxidizing agents.
-
Disposal Plan:
-
Waste Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Chemical waste should be handled by a licensed professional waste disposal service.
-
Experimental Protocols: First Aid Measures
In the event of exposure, follow these first-aid measures immediately.
| Exposure Type | First Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Inhalation | Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell.[2] |
Logical Workflow for Handling this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
